molecular formula C5H9KO2 B096342 Potassium valerate CAS No. 19455-21-1

Potassium valerate

Cat. No.: B096342
CAS No.: 19455-21-1
M. Wt: 140.22 g/mol
InChI Key: OPCDHYPGIGFJGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium valerate is a valuable reagent in scientific research, particularly in the field of biotechnology and materials science for the biosynthesis of polyhydroxyalkanoates (PHAs). A key application is its role as a precursor for the incorporation of 3-hydroxyvalerate (3HV) monomers during the microbial production of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] by bacterial strains such as Cupriavidus necator . The controlled feeding of this compound into bacterial cultures allows for the precise regulation of the 3HV monomer ratio within the resulting biopolymer . This ratio is critical, as it directly influences the material properties of the P(3HB-co-3HV) copolymer; increasing the 3HV content reduces the crystallinity and melting point of the polymer, thereby enhancing its elasticity, resilience, and processability compared to the homopolymer P(3HB) . This tunability makes this compound an essential tool for researchers developing 'green' plastics with customized mechanical and thermal properties for applications in biomedicine, packaging, and other high-value industries .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19455-21-1

Molecular Formula

C5H9KO2

Molecular Weight

140.22 g/mol

IUPAC Name

potassium;pentanoate

InChI

InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

OPCDHYPGIGFJGH-UHFFFAOYSA-M

SMILES

CCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCC(=O)[O-].[K+]

Other CAS No.

19455-21-1

Related CAS

109-52-4 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Potassium Valerate (CAS Number: 19455-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), also known as potassium pentanoate, is the potassium salt of valeric acid, a five-carbon straight-chain fatty acid. While historically recognized for its presence in the valerian plant, recent scientific interest has shifted towards its role as a bioactive molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of potassium valerate, focusing on its physicochemical properties, synthesis, analytical methods, and its emerging role in pharmacology and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueReference(s)
CAS Number 19455-21-1[1]
Molecular Formula C₅H₉KO₂[1]
Molecular Weight 140.22 g/mol
IUPAC Name Potassium pentanoate
Synonyms This compound, Pentanoic acid potassium salt, Valeric acid potassium salt[1]
Appearance White powder[No specific citation found]
Melting Point 313.4 °C
Boiling Point 185.3 °C (of valeric acid)[2]
Flash Point 80.5 °C (of valeric acid)[2]
Solubility Soluble in water[No specific citation found]

Synthesis and Characterization

Synthesis Protocol: Acid-Base Neutralization

This compound is synthesized through a straightforward acid-base neutralization reaction between valeric acid and potassium hydroxide (B78521).

Materials:

  • Valeric acid (C₅H₁₀O₂)

  • Potassium hydroxide (KOH)

  • Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (optional, for reflux)

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known molar equivalent of valeric acid in a suitable volume of methanol or ethanol with stirring.

  • Base Addition: Slowly add an equimolar amount of potassium hydroxide, dissolved in a minimal amount of the same solvent, to the valeric acid solution. The reaction is exothermic, so slow addition is recommended.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Gentle heating under reflux can be employed to accelerate the reaction if necessary.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude this compound can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the formation of the potassium salt. The spectrum of this compound will show the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). It will be replaced by a strong asymmetric carboxylate (COO⁻) stretch around 1550-1610 cm⁻¹ and a weaker symmetric stretch around 1400-1440 cm⁻¹.[3]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the alkyl chain of the valerate anion. The acidic proton of the carboxylic acid will be absent.

  • ¹³C NMR: The carbon NMR spectrum will show a downfield shift of the carboxylate carbon compared to the carboxylic acid carbon.

  • ³⁹K NMR: While less common, ³⁹K NMR can be used to study the potassium ion's environment in solution.[4]

3.2.3. Purity Analysis

The purity of synthesized this compound can be determined by several methods:

  • Titration: Acid-base titration can be used to determine the percentage purity of the salt.[1][5][6]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to quantify this compound and detect any organic impurities.[7][8][9][10]

  • Ion Chromatography: This technique can be used to quantify the potassium cation and valerate anion separately.

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily attributed to the valerate anion. Valerate is a short-chain fatty acid (SCFA) that plays a significant role in various physiological processes.

Histone Deacetylase (HDAC) Inhibition

Valeric acid and its salts are known inhibitors of histone deacetylases (HDACs), particularly class I HDACs. By inhibiting HDACs, valerate can modulate gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism is a key area of investigation for its potential anti-cancer properties.

HDAC_Inhibition This compound This compound Valerate Valerate This compound->Valerate HDACs HDACs Valerate->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylates Gene Expression Gene Expression Histone Acetylation->Gene Expression Promotes Cellular Effects Cellular Effects Gene Expression->Cellular Effects Leads to GPR_Activation cluster_cell Cell Membrane Valerate Valerate GPR41/43 GPR41/43 Valerate->GPR41/43 Binds to G-protein G-protein GPR41/43->G-protein Activates Effector Proteins Effector Proteins G-protein->Effector Proteins Modulates Second Messengers Second Messengers Effector Proteins->Second Messengers Generates Cellular Response Cellular Response Second Messengers->Cellular Response HDAC_Assay_Workflow Prepare Reagents Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Dilute this compound Dilute this compound Dilute this compound->Add Reagents to Plate Initiate Reaction Initiate Reaction Add Reagents to Plate->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Add Developer Add Developer Incubate at 37°C->Add Developer Read Fluorescence Read Fluorescence Add Developer->Read Fluorescence Analyze Data Analyze Data Read Fluorescence->Analyze Data Blood_Pressure_Experiment Anesthetize Rat Anesthetize Rat Cannulate Artery and Vein Cannulate Artery and Vein Anesthetize Rat->Cannulate Artery and Vein Record Baseline BP Record Baseline BP Cannulate Artery and Vein->Record Baseline BP Administer this compound Administer this compound Record Baseline BP->Administer this compound Continuously Record BP Continuously Record BP Administer this compound->Continuously Record BP Analyze BP Changes Analyze BP Changes Continuously Record BP->Analyze BP Changes

References

An In-depth Technical Guide to the Physical Properties of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), also known as potassium pentanoate, is the potassium salt of valeric acid, a short-chain fatty acid. It is a compound of increasing interest in biomedical research due to the physiological roles of both the valerate anion and the potassium cation. Valerate, a product of gut microbiota metabolism, has been implicated in various biological processes, including the gut-brain axis and the modulation of neuroinflammation. This technical guide provides a comprehensive overview of the known physical properties of potassium valerate, detailed experimental protocols for their determination, and an exploration of its biological significance.

Core Physical Properties

A summary of the core physical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, such as density and solubility, have limited available data in publicly accessible literature. Many databases provide data for the parent compound, valeric acid, which should not be confused with the properties of its potassium salt.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₅H₉KO₂[1][2][3][4][5]
Molecular Weight 140.22 g/mol [2][3][4]
Melting Point 313.4 °C[6]
Boiling Point Data not available for the salt. (Valeric acid: 185.3 °C at 760 mmHg)[7][8]
Density Data not available[9]
Solubility in Water Data not available[9]
Appearance Data not available[9]
CAS Number 19455-21-1[2][3][5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic salts and powders.

Determination of Melting Point by Capillary Method

This protocol describes the visual determination of the melting point of solid this compound using a capillary tube and a melting point apparatus.[10][11][12]

Materials:

  • This compound (finely powdered and dry)

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus with a heating block and thermometer/digital temperature sensor

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[10]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: If the approximate melting point is known (313.4 °C), set the apparatus to heat rapidly to a temperature about 20 °C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2 °C per minute to ensure accurate determination.[10]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The melting point is reported as this range.[10][11]

Determination of Aqueous Solubility by Saturation Method

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.[13][14][15][16]

Materials:

  • This compound

  • Distilled or deionized water

  • Airtight container (e.g., screw-cap vial or flask)

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in an airtight container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the container in a constant temperature water bath and stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrated, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Determination of Solute Mass: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the mass of the solution.

  • Evaporation of Solvent: Place the evaporating dish in an oven at a temperature below the decomposition point of this compound (e.g., 105 °C) until all the water has evaporated and a constant weight of the dry salt is achieved.

  • Calculation of Solubility: Weigh the evaporating dish with the dried this compound. The mass of the dissolved salt is the final weight minus the initial weight of the evaporating dish. The mass of the water is the mass of the solution minus the mass of the dissolved salt. Calculate the solubility in grams of this compound per 100 g of water.

Determination of Bulk Density

This protocol describes the determination of the bulk density of powdered this compound.[17][18][19][20][21]

Materials:

  • This compound powder

  • Graduated cylinder (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Funnel

Procedure:

  • Mass Measurement: Weigh a clean, dry graduated cylinder and record its mass.

  • Sample Addition: Carefully pour the this compound powder into the graduated cylinder using a funnel. Avoid compacting the powder during this step. Fill the cylinder to a known volume mark (e.g., 100 mL).

  • Volume Measurement: Record the volume of the powder in the graduated cylinder.

  • Final Mass Measurement: Weigh the graduated cylinder containing the powder and record the total mass.

  • Calculation of Bulk Density: The mass of the powder is the total mass minus the mass of the empty graduated cylinder. The bulk density is calculated by dividing the mass of the powder by the volume it occupies in the graduated cylinder (Mass/Volume).

Biological Signaling and Experimental Workflows

Valeric acid, the anionic component of this compound, is a short-chain fatty acid produced by the gut microbiota. It plays a significant role in the gut-brain axis, influencing host physiology through various signaling pathways. One of the key mechanisms of action for valerate is the inhibition of histone deacetylases (HDACs).[1][22][23][24][25][26][27][28]

Signaling Pathway of Valerate in the Gut-Brain Axis

The following diagram illustrates the proposed signaling pathway of valerate, originating from the gut microbiota and impacting neuroinflammation in the brain.

Valerate_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_brain Brain (Neuron/Microglia) Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Valerate Valerate Gut Microbiota->Valerate Valerate_circ Valerate Valerate->Valerate_circ Absorption HDAC Histone Deacetylase (HDAC) Valerate_circ->HDAC Crosses BBB Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Neuroinflammation Decreased Neuroinflammation Gene_Expression->Neuroinflammation

Caption: Valerate signaling from the gut to the brain.

Experimental Workflow for Studying the Effects of this compound on Neuroinflammation

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound in a cellular model of neuroinflammation.

Experimental_Workflow Cell_Culture 1. Culture Microglia/Astrocytes Stimulation 2. Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment 3. Treat with this compound Stimulation->Treatment Incubation 4. Incubate for 24h Treatment->Incubation Analysis 5. Analyze Inflammatory Markers Incubation->Analysis Cytokine_Assay Cytokine Measurement (ELISA) Analysis->Cytokine_Assay Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) Analysis->Protein_Expression

Caption: Workflow for neuroinflammation study.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of potassium valerate (B167501). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Identification

Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid (pentanoic acid).[1][2][3] It is an organic chemical compound classified as a potassium salt of a fatty acid.

The molecular structure consists of a five-carbon straight chain (pentyl group) attached to a carboxylate group, with a potassium ion providing the counter-charge.

IdentifierValue
IUPAC Name potassium pentanoate[4]
Synonyms This compound, Valeric acid potassium salt, Potassium n-pentanoate[1][2][5]
CAS Number 19455-21-1[2][4][5]
Molecular Formula C₅H₉KO₂[2][4]
SMILES CCCCC(=O)[O-].[K+][4]
InChI InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1[2][4]
InChIKey OPCDHYPGIGFJGH-UHFFFAOYSA-M[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly the melting point, can vary across different sources. The value of 313.4 °C is cited from a specialized collection of thermodynamic data and is likely the most accurate for the anhydrous salt.[6] The significantly lower melting point of -34.5 °C reported in some databases corresponds to the parent compound, valeric acid.[1]

PropertyValue
Molecular Weight 140.22 g/mol [4]
Melting Point 313.4 °C[6]
Boiling Point 185.3 °C at 760 mmHg (for valeric acid)[1][2][5]
Flash Point 80.5 °C (for valeric acid)[1][2][5]
Vapor Pressure 0.452 mmHg at 25°C (for valeric acid)[1][2][5]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Solubility Valeric acid is moderately soluble in water and soluble in organic solvents like ethanol (B145695) and ether.[7] As a salt, this compound is expected to have higher solubility in water.

Synthesis and Experimental Protocols

Synthesis of this compound via Neutralization

The most common and direct method for synthesizing this compound is through the acid-base neutralization reaction between valeric acid and potassium hydroxide (B78521).

Reaction:

CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O

Experimental Protocol:

  • Reactant Preparation: Accurately weigh a molar equivalent of valeric acid and potassium hydroxide. The valeric acid can be dissolved in a suitable solvent, such as ethanol or distilled water, in a reaction flask.

  • Titration/Neutralization: Slowly add the potassium hydroxide solution to the valeric acid solution while stirring continuously. The reaction is exothermic. To monitor the reaction progress and avoid over-titration, a pH meter can be used to track the pH of the solution. The equivalence point will be reached when the pH shows a sharp increase.

  • Solvent Removal: Once the neutralization is complete, the solvent can be removed using a rotary evaporator to obtain the crude this compound salt.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or byproducts.

  • Drying: The purified this compound crystals should be dried under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Neutralization cluster_purification Product Isolation and Purification Valeric_Acid Valeric Acid Reaction_Vessel Reaction Vessel (with stirring and pH monitoring) Valeric_Acid->Reaction_Vessel KOH Potassium Hydroxide KOH->Reaction_Vessel Rotovap Solvent Removal (Rotary Evaporator) Reaction_Vessel->Rotovap Recrystallization Recrystallization Rotovap->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Product This compound Drying->Product

Synthesis workflow for this compound.

Characterization Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The presence of a strong absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration (typically in the region of 1550-1610 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) would confirm the formation of the potassium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the carbon-hydrogen framework of the valerate anion.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Spectral Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the methyl and methylene (B1212753) protons of the pentyl chain. The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the valerate anion.

Titration for Purity Assessment

The purity of the synthesized this compound can be determined by titration.

Experimental Protocol:

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in a known volume of distilled water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator or a pH meter to determine the endpoint.

  • Calculation: The purity of the this compound can be calculated based on the volume and concentration of the titrant used to reach the equivalence point.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding well-defined signaling pathways directly modulated by this compound. The biological effects of this compound are likely related to its dissociation into potassium ions and valerate anions. Potassium ions are crucial for numerous physiological processes, including nerve impulse transmission and muscle contraction. Valeric acid, as a short-chain fatty acid, may have its own biological activities, but specific signaling pathways are not well-documented for this compound as a compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. The information presented is intended to be a valuable resource for researchers and professionals working with this compound. Further research is needed to fully elucidate its biological activities and potential roles in signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Potassium Valerate from Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium valerate (B167501) (also known as potassium pentanoate) from valeric acid. The document details the underlying chemical principles, experimental protocols, purification techniques, and analytical characterization of the final product.

Introduction

Potassium valerate, the potassium salt of valeric acid, is a short-chain fatty acid salt with applications in various fields, including pharmaceuticals, agriculture, and as a food additive. The synthesis from valeric acid is a straightforward acid-base neutralization reaction, offering a high-yielding and clean transformation. This guide presents a detailed methodology for its preparation and characterization, aimed at providing researchers with the necessary information for its synthesis in a laboratory setting.

Chemical Reaction and Stoichiometry

The synthesis of this compound is achieved through the neutralization of valeric acid (pentanoic acid) with potassium hydroxide (B78521) (KOH). This is an exothermic acid-base reaction that produces this compound and water as the sole byproducts.[1][2] The reaction is typically carried out in a 1:1 molar ratio of the acid to the base.[3]

Reaction:

CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O (Valeric Acid) + (Potassium Hydroxide) → (this compound) + (Water)

For successful synthesis, it is crucial to accurately determine the molar equivalents of the reactants. The table below summarizes the key properties of the reactants and the product.

CompoundFormulaMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)
Valeric AcidC₅H₁₀O₂102.130.939-34.5[4]186-187
Potassium HydroxideKOH56.112.0444061327
This compoundC₅H₉KO₂140.22-~313.4[1]-

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Valeric acid (≥99%)

  • Potassium hydroxide pellets (≥85%)

  • Ethanol (B145695) (95% or absolute)

  • Deionized water

  • Phenolphthalein (B1677637) indicator solution

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a precisely weighed amount of potassium hydroxide (e.g., 5.61 g, 0.1 mol, accounting for purity) in a minimal amount of deionized water (e.g., 20 mL) and add ethanol (e.g., 80 mL). Stir until the KOH is completely dissolved.

    • In a dropping funnel, place an equimolar amount of valeric acid (e.g., 10.21 g, 0.1 mol).

  • Reaction:

    • Cool the potassium hydroxide solution in an ice bath to control the exothermic reaction.

    • Add the valeric acid dropwise from the dropping funnel to the stirred KOH solution over a period of 30-60 minutes. Monitor the temperature of the reaction mixture and maintain it below 40°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Neutralization Confirmation:

    • Check the pH of the reaction mixture using a pH strip or a calibrated pH meter. The pH should be approximately 8-9, indicating the formation of the potassium salt of the weak acid.[3] A few drops of phenolphthalein can be added to a small aliquot; a faint pink color indicates a slight excess of base. If the solution is acidic, a small amount of KOH solution can be added dropwise until the desired pH is reached.

  • Solvent Removal:

    • Remove the ethanol and water from the reaction mixture using a rotary evaporator. The bath temperature should be kept around 50-60°C.

  • Drying:

    • The resulting solid is crude this compound. Transfer the solid to a clean, pre-weighed crystallizing dish and dry it in a vacuum oven at 60-70°C overnight to remove any residual solvent and water.

  • Yield Calculation:

    • After drying, weigh the solid this compound and calculate the percentage yield based on the limiting reactant (typically valeric acid). Yields for this type of reaction are generally high, often exceeding 90%.

Purification: Recrystallization

To obtain high-purity this compound, recrystallization is the recommended method.[3] The choice of solvent is critical; a good solvent will dissolve the compound at high temperatures but not at low temperatures.

Solvent Selection:

A mixture of ethanol and a non-polar solvent like diethyl ether or hexane (B92381) is often effective for recrystallizing potassium salts of short-chain fatty acids.[5]

Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near its boiling point).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol or a mixture of cold ethanol and the non-polar solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Titration for Purity Assessment

The purity of the synthesized this compound can be determined by acid-base titration. A known weight of the salt is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the formation of the carboxylate salt. The spectrum of the product should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate stretches.

Expected Characteristic Peaks for this compound:

Wavenumber (cm⁻¹)AssignmentIntensity
~2960-2850C-H stretching of the alkyl chainStrong
~1550-1610Asymmetric stretching of the carboxylate (COO⁻) groupStrong
~1400-1450Symmetric stretching of the carboxylate (COO⁻) groupMedium-Strong

Note: The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) should be absent in the final product spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the valerate anion. The spectra are typically recorded in D₂O.

Expected ¹H NMR Chemical Shifts (in D₂O, relative to TMS):

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃-~0.9Triplet3H
-CH₂-CH₃~1.3Sextet2H
-CH₂-CH₂-COO⁻~1.5Quintet2H
-CH₂-COO⁻~2.2Triplet2H

Expected ¹³C NMR Chemical Shifts (in D₂O):

CarbonChemical Shift (ppm)
CH₃-~14
-CH₂-CH₃~23
-CH₂-CH₂-COO⁻~28
-CH₂-COO⁻~37
-COO⁻~183

Visualizations

Chemical Reaction Pathway

Reaction_Pathway ValericAcid Valeric Acid CH₃(CH₂)₃COOH PotassiumValerate This compound CH₃(CH₂)₃COOK ValericAcid->PotassiumValerate + KOH KOH Potassium Hydroxide KOH Water Water H₂O PotassiumValerate->Water + H₂O

Caption: Neutralization reaction of valeric acid with potassium hydroxide.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation Dissolve KOH 1. Dissolve KOH in EtOH/H₂O Add Valeric Acid 2. Add Valeric Acid (dropwise, <40°C) Dissolve KOH->Add Valeric Acid Stir at RT 3. Stir at Room Temp (1-2 hours) Add Valeric Acid->Stir at RT pH Check 4. Check pH (target ~8-9) Stir at RT->pH Check Solvent Removal 5. Solvent Removal (Rotary Evaporator) pH Check->Solvent Removal Drying 6. Drying (Vacuum Oven) Solvent Removal->Drying

Caption: Step-by-step workflow for the synthesis of this compound.

Purification and Analysis Flowchart

Purification_Analysis cluster_purification Purification cluster_analysis Analysis Crude Product Crude this compound Dissolve in Hot EtOH 1. Dissolve in hot Ethanol Crude Product->Dissolve in Hot EtOH Cool & Crystallize 2. Cool to Crystallize Dissolve in Hot EtOH->Cool & Crystallize Vacuum Filtration 3. Vacuum Filtration Cool & Crystallize->Vacuum Filtration Wash with Cold EtOH 4. Wash with Cold Ethanol Vacuum Filtration->Wash with Cold EtOH Dry Purified Product 5. Dry Purified Product Wash with Cold EtOH->Dry Purified Product Purified Product Pure this compound Dry Purified Product->Purified Product Titration Purity via Titration Purified Product->Titration FTIR FT-IR Spectroscopy Purified Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purified Product->NMR

References

Spectroscopic Profile of Potassium Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium valerate (B167501) (also known as potassium pentanoate). Due to the limited availability of directly published experimental spectra for this specific salt, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related analogs, such as pentanoic acid, sodium butyrate, and sodium propionate. The information herein is intended to serve as a valuable reference for the identification, characterization, and analysis of potassium valerate in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a typical solvent like D₂O would show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the valerate anion. The absence of the acidic proton from the parent carboxylic acid (which typically appears far downfield, >10 ppm) is a key indicator of salt formation. The chemical shifts are predicted based on the spectrum of pentanoic acid, with adjustments for the deprotonation of the carboxylic acid group, which causes a slight upfield shift of the adjacent α-protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-5 (CH₃)~ 0.9Triplet (t)3H
H-4 (-CH₂-)~ 1.3Sextet (sxt)2H
H-3 (-CH₂-)~ 1.5Quintet (quin)2H
H-2 (-CH₂-COO⁻)~ 2.2Triplet (t)2H

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum of this compound will display five signals, one for each carbon atom in the valerate anion. The carboxylate carbon (C-1) is significantly deshielded and appears at the downfield end of the spectrum. The chemical shifts of the alkyl carbons are predicted based on data from pentanoic acid and related carboxylate salts.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-COO⁻)~ 182
C-2 (-CH₂-COO⁻)~ 37
C-3 (-CH₂-)~ 28
C-4 (-CH₂-)~ 23
C-5 (CH₃)~ 14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be significantly different from that of its parent compound, pentanoic acid. The most notable change is the disappearance of the broad O-H stretching band (typically 2500-3300 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1710 cm⁻¹). Instead, two strong absorption bands characteristic of the carboxylate anion (COO⁻) will be present: an asymmetric stretching vibration and a symmetric stretching vibration.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretching (alkyl)2850 - 2960Medium to Strong
Asymmetric COO⁻ stretching1550 - 1610Strong
Symmetric COO⁻ stretching1400 - 1450Strong
Mass Spectrometry (MS)

For the mass spectrometric analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable. In negative ion mode ESI-MS, the spectrum would be dominated by the valerate anion.

Ion Predicted m/z Notes
[M-K]⁻ (Valerate anion)101.07This would be the base peak in negative ion mode.
[M-K+H] (Pentanoic acid)102.07A peak corresponding to the parent carboxylic acid might be observed depending on the source conditions.

In positive ion mode, one might observe adducts of the potassium cation with the neutral molecule or solvent molecules. High-resolution mass spectrometry would provide an exact mass measurement of the valerate anion, confirming its elemental composition.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2. ¹H NMR Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Experiment: Standard 1D proton experiment.

  • Parameters:

    • Pulse angle: 30-45 degrees.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16 (or more for dilute samples).

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

2.1.3. ¹³C NMR Acquisition

  • Instrument: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Parameters:

    • Pulse angle: 30-45 degrees.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an external standard.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. IR Spectrum Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry

2.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile.

  • Ensure the sample is fully dissolved.

2.3.2. ESI-MS Acquisition

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument).

  • Ionization Mode: Both negative and positive ion modes.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Typical ESI Source Parameters (Negative Ion Mode):

    • Capillary voltage: -2.5 to -3.5 kV.

    • Nebulizing gas (N₂) pressure: 20-30 psi.

    • Drying gas (N₂) flow rate: 5-10 L/min.

    • Drying gas temperature: 250-350 °C.

  • Mass Analyzer Parameters:

    • Scan range: m/z 50 - 500.

    • Acquire data for a sufficient duration to obtain a stable signal and good spectral averaging.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in ESI-compatible Solvent (for MS) Sample->Dilution Solid Solid Sample (for ATR-IR) Sample->Solid NMR_acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_acq MS_acq Mass Spectrometer (ESI) Dilution->MS_acq IR_acq FTIR Spectrometer (ATR) Solid->IR_acq NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction, Absorbance Conversion IR_acq->IR_proc MS_proc Spectrum Averaging, Peak Detection MS_acq->MS_proc NMR_analysis Chemical Shift Analysis, Multiplicity Interpretation, Integration NMR_proc->NMR_analysis IR_analysis Functional Group Identification IR_proc->IR_analysis MS_analysis m/z Interpretation, Fragmentation Analysis MS_proc->MS_analysis Structure_Elucidation Structural Confirmation NMR_analysis->Structure_Elucidation IR_analysis->Structure_Elucidation MS_analysis->Structure_Elucidation

A Technical Guide to the Solubility of Potassium Valerate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of potassium valerate (B167501) (potassium pentanoate), a compound of interest in various chemical and pharmaceutical applications. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for potassium valerate in common organic solvents. This document aims to bridge this gap by providing a theoretical framework for its solubility profile based on its chemical structure. Furthermore, it presents a detailed, generalized experimental protocol for the systematic determination of its solubility using the isothermal shake-flask method. This guide is intended to serve as a foundational resource for researchers, enabling standardized data collection and reporting.

Introduction

This compound (CAS No: 19455-21-1) is the potassium salt of valeric acid (pentanoic acid).[1][2][3] As a salt of a short-chain fatty acid, its physicochemical properties, particularly its solubility, are critical for applications in drug development, formulation science, and organic synthesis. Solubility in various organic solvents dictates the feasibility of its use in non-aqueous reaction media, purification processes like crystallization, and the development of non-aqueous formulations.

Theoretical Solubility Profile

This compound is an ionic compound consisting of a potassium cation (K⁺) and a valerate anion (CH₃(CH₂)₃COO⁻). The valerate anion possesses a dual character: a polar carboxylate head and a non-polar four-carbon alkyl tail. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Solvents: The ionic nature of the carboxylate group suggests that this compound will exhibit higher solubility in polar solvents. Polar protic solvents, such as short-chain alcohols (methanol, ethanol), which can engage in hydrogen bonding and effectively solvate both the cation and the anion, are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, DMF) should also facilitate dissolution due to their high dielectric constants and ability to solvate the potassium cation.

  • Non-Polar Solvents: Conversely, solubility is expected to be significantly lower in non-polar solvents like hexane, toluene, or diethyl ether.[4] The energy required to overcome the strong ionic lattice forces of the salt is not sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.[4]

The principle of "like dissolves like" provides a general but useful guideline; the ionic, highly polar nature of the salt dominates its solubility characteristics.[4]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the literature. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at standard temperatures (e.g., 298.15 K) and report the data in common units such as g/100 mL, g/kg of solvent, and mole fraction for comprehensive comparison.

SolventClassificationTemperature (K)Solubility ( g/100 mL)Solubility (g/kg solvent)Solubility (Mole Fraction, x)
MethanolPolar Protic
EthanolPolar Protic
n-PropanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Tetrahydrofuran (THF)Polar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
Ethyl AcetateModerately Polar
DichloromethaneNon-Polar
TolueneNon-Polar
n-HexaneNon-Polar

Experimental Protocol: Isothermal Shake-Flask Method

The following protocol describes a reliable and widely used method for determining the equilibrium solubility of a solid in a liquid solvent.[5]

Materials and Equipment
  • Solute: High-purity this compound (characterized by NMR, HPLC, or other appropriate methods).

  • Solvents: HPLC-grade or equivalent high-purity organic solvents.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic orbital shaker or water bath with temperature control (±0.1 K)

    • Glass vials or flasks with airtight screw caps

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon, compatible with the solvent)

    • Drying oven

    • Desiccator

    • Pre-weighed evaporation dishes or vials

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[6]

  • Solvent Addition: Accurately add a known mass or volume of the chosen organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.[6] The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, airtight container.[7] This step is critical to prevent the transfer of any solid particles.

  • Post-Experiment Solid Analysis: After sampling, the remaining solid solute should be recovered, dried, and analyzed (e.g., by PXRD or DSC) to confirm that no phase transition or solvate formation has occurred during the experiment.[8]

Analysis (Gravimetric Method)
  • Weighing: Record the total mass of the container with the collected saturated solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the container. This can be done under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, gentle heating in a drying oven may be necessary, provided the this compound is thermally stable at the applied temperature.

  • Drying to Constant Mass: Dry the container with the solid residue in an oven until a constant mass is achieved. Cool the container in a desiccator before each weighing.

  • Calculation:

    • Mass of solute = (Mass of container + residue) - (Mass of empty container)

    • Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

    • Solubility can then be expressed in the desired units (e.g., g of solute / 100 g of solvent).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_validation Validation A Weigh excess This compound B Add known mass/volume of organic solvent to vial A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-48h) C->D E Cease agitation and allow solid to settle (≥4h) D->E F Withdraw supernatant with pre-heated syringe E->F L Analyze residual solid (e.g., PXRD, DSC) E->L G Filter into pre-weighed airtight container F->G H Weigh solution G->H I Evaporate solvent H->I J Dry residue to constant mass I->J K Calculate solubility J->K

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a comprehensive starting point for researchers investigating the solubility of this compound in organic solvents. While direct experimental data is currently lacking in the public domain, the provided theoretical background, data presentation template, and detailed experimental protocol offer a clear path forward. Adherence to a standardized methodology, such as the one outlined here, will ensure the generation of high-quality, comparable data that will be of significant value to the scientific and pharmaceutical communities.

References

An In-depth Technical Guide to the Crystal Structure of Anhydrous Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the structural characteristics of anhydrous potassium valerate (B167501) (also known as potassium pentanoate). To date, a definitive single-crystal X-ray diffraction study for anhydrous potassium valerate has not been published in publicly accessible crystallographic databases. Consequently, this document presents a detailed analysis based on the known crystal structures of homologous anhydrous potassium carboxylates, namely potassium acetate (B1210297), potassium propionate, potassium butyrate, and potassium hexanoate (B1226103). By examining the structural trends within this series, we can infer the probable packing motifs and coordination environments in anhydrous this compound. This guide also outlines a detailed experimental protocol for the synthesis and potential single-crystal growth of anhydrous this compound, providing a foundational methodology for researchers aiming to elucidate its precise crystal structure. All quantitative data for the homologous series is presented in structured tables for comparative analysis, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound, the potassium salt of valeric acid, is a compound of interest in various chemical and pharmaceutical contexts. The arrangement of ions in the solid state, dictated by its crystal structure, governs many of its physicochemical properties, including solubility, stability, and hygroscopicity. Understanding the crystal structure is therefore paramount for its effective application and development.

Despite its relevance, the crystal structure of anhydrous this compound has not been formally reported. This guide aims to bridge this knowledge gap by:

  • Providing a detailed, generalized experimental protocol for the synthesis and crystallization of anhydrous this compound.

  • Presenting a comparative analysis of the known crystal structures of a homologous series of anhydrous potassium carboxylates (C2-C4, C6).

  • Offering insights into the expected structural features of anhydrous this compound based on established trends.

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound can be achieved through the neutralization of valeric acid with a potassium base, followed by rigorous drying.

Materials:

Procedure:

  • Neutralization: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of valeric acid in anhydrous ethanol.

  • Slowly add a stoichiometric equivalent of potassium hydroxide, also dissolved in anhydrous ethanol, to the valeric acid solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Stir the resulting solution at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude this compound salt.

  • Azeotropic Drying: To ensure the complete removal of water, add toluene to the crude product and perform azeotropic distillation using a Dean-Stark apparatus.

  • Final Drying: The resulting solid should be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to yield anhydrous this compound.

  • Purity Confirmation: The purity of the final product should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The absence of a broad hydroxyl peak in the FTIR spectrum is indicative of the anhydrous form.

Proposed Protocol for Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires careful control of crystallization conditions. Slow evaporation or slow cooling of a saturated solution are common methods.

Procedure (Slow Evaporation):

  • Prepare a saturated solution of anhydrous this compound in a suitable anhydrous solvent (e.g., absolute ethanol or a mixture of ethanol and a less polar solvent like ethyl acetate to fine-tune solubility).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish.

  • Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • Place the dish in a vibration-free environment at a constant, controlled temperature.

  • Monitor the dish over several days to weeks for the formation of single crystals.

Structural Analysis of Homologous Potassium Carboxylates

The crystal structures of anhydrous potassium acetate, propionate, butyrate, and hexanoate provide a basis for understanding the likely structural motifs in this compound. These salts exhibit layered structures where the potassium ions are coordinated by the carboxylate groups of the alkanoate chains.

Data Presentation

The crystallographic data for the homologous series is summarized in the tables below.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
Potassium AcetateC₂H₃KO₂MonoclinicP2₁/c5.649.806.889098.890375.74
Potassium PropionateC₃H₅KO₂MonoclinicP2₁/c4.0216.488.829099.190576.44
Potassium ButyrateC₄H₇KO₂MonoclinicP2₁/c4.0620.018.889099.590711.94
Potassium HexanoateC₆H₁₁KO₂MonoclinicP2₁/a8.0728.524.1390100.890933.24

Table 1: Unit Cell Parameters of Anhydrous Potassium Alkanoates.

Compound K-O Coordination Average K-O Bond Length (Å) Carboxylate Coordination Mode
Potassium Acetate6, 7~2.8Bidentate chelating & bridging
Potassium Propionate7~2.8Bidentate chelating & bridging
Potassium Butyrate7~2.8Bidentate chelating & bridging
Potassium Hexanoate6, 7~2.8Bidentate chelating & bridging

Table 2: Coordination Environment in Anhydrous Potassium Alkanoates.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of anhydrous this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_crystallization Single-Crystal Growth start Start: Valeric Acid & KOH dissolve Dissolve in Anhydrous Ethanol start->dissolve neutralize Neutralization dissolve->neutralize rotovap Solvent Removal (Rotovap) neutralize->rotovap azeotrope Azeotropic Drying (Toluene) rotovap->azeotrope vacuum_dry High Vacuum Drying azeotrope->vacuum_dry product Anhydrous this compound vacuum_dry->product purity_check Purity Confirmation product->purity_check saturate Prepare Saturated Solution product->saturate nmr NMR (¹H, ¹³C) ftir FTIR Spectroscopy purity_check->nmr Confirm Structure purity_check->ftir Confirm Anhydrous filter Filter Solution saturate->filter evaporate Slow Evaporation filter->evaporate crystals Single Crystals Formed evaporate->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd

Experimental workflow for the synthesis and characterization of anhydrous this compound.

Inferred Structural Properties of Anhydrous this compound

Based on the homologous series, the crystal structure of anhydrous this compound is expected to be:

  • Crystal System: Monoclinic, likely with a P2₁/c or a related space group.

  • Packing: A layered structure is anticipated, with alternating layers of potassium ions and valerate anions. The aliphatic tails of the valerate ions will likely exhibit van der Waals interactions, influencing the interlayer spacing.

  • Coordination: The potassium ions are expected to be coordinated by six or seven oxygen atoms from the carboxylate groups of neighboring valerate anions. The coordination geometry is likely to be irregular. The carboxylate group will act as a multidentate ligand, bridging multiple potassium centers.

Conclusion

While the definitive crystal structure of anhydrous this compound remains to be determined, a comprehensive analysis of its homologous potassium carboxylates provides significant insight into its likely solid-state arrangement. The provided experimental protocols offer a clear pathway for the synthesis and single-crystal growth of this compound, which will be instrumental in its future crystallographic characterization. The elucidation of the precise crystal structure of anhydrous this compound will be a valuable contribution to the fields of materials science and pharmaceutical development.

An In-depth Technical Guide to Potassium Pentanoate: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentanoate, also known as potassium valerate, is the potassium salt of pentanoic acid (valeric acid), a short-chain fatty acid (SCFA). While its direct discovery is not historically landmarked, its significance arises from the biological activities of the pentanoate anion, which is produced by gut microbiota and plays a role in various physiological processes. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of potassium pentanoate, with a focus on its relevance to research and drug development.

Discovery and History

The history of potassium pentanoate is intrinsically linked to its constituent parts: potassium and pentanoic acid.

  • Pentanoic Acid (Valeric Acid): The acid component, pentanoic acid, was first isolated from the roots of the perennial flowering plant Valeriana officinalis, from which it derives its common name, valeric acid.[1] This plant has been used in traditional medicine for centuries.

  • Potassium: The element potassium was first isolated in 1807 by Sir Humphry Davy from caustic potash (potassium hydroxide) through electrolysis.[2] The term "potash" refers to the ash of burnt wood or leaves, which is rich in potassium salts and was a primary source of the alkali for centuries.[2]

  • Potassium Pentanoate: A specific date for the first synthesis of potassium pentanoate is not well-documented, likely because its creation is a straightforward acid-base neutralization reaction. It is probable that it was first prepared in the 19th century, following the isolation and characterization of pentanoic acid and the widespread availability of purified potassium compounds.

Synthesis and Manufacturing

The primary method for synthesizing potassium pentanoate is through the direct neutralization of pentanoic acid with a potassium base, most commonly potassium hydroxide (B78521) (KOH). This is an exothermic acid-base reaction that yields the salt and water.[3]

Experimental Protocol: Synthesis via Direct Neutralization

This protocol details the laboratory-scale synthesis of potassium pentanoate.

Materials:

  • Pentanoic acid (C₅H₁₀O₂)

  • Potassium hydroxide (KOH) pellets

  • Ethanol (B145695)

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Burette

  • Rotary evaporator

Procedure:

  • Reactant Preparation:

    • Accurately weigh a molar equivalent of pentanoic acid and dissolve it in a minimal amount of ethanol in a beaker.

    • Prepare a standardized aqueous solution of potassium hydroxide (e.g., 1 M).

  • Neutralization Reaction:

    • Place the pentanoic acid solution in an Erlenmeyer flask with a magnetic stir bar and add a few drops of phenolphthalein indicator.

    • Slowly titrate the pentanoic acid solution with the standardized potassium hydroxide solution from a burette while stirring continuously.

    • The endpoint of the neutralization is reached when the solution turns a persistent faint pink color. Record the volume of KOH solution added.

  • Isolation of Potassium Pentanoate:

    • Combine the reactants in a larger beaker based on the stoichiometry determined from the titration.

    • The resulting solution is an aqueous-ethanolic solution of potassium pentanoate.

    • Remove the solvents (water and ethanol) using a rotary evaporator under reduced pressure.

    • The resulting solid is potassium pentanoate.

  • Purification (Optional):

    • The potassium pentanoate can be further purified by recrystallization from a suitable solvent if necessary.

Chemical Equation:

CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O[3]

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Neutralization cluster_isolation Isolation cluster_product Final Product pentanoic_acid Pentanoic Acid in Ethanol titration Titration with Phenolphthalein pentanoic_acid->titration koh_solution Aqueous KOH Solution koh_solution->titration evaporation Solvent Evaporation (Rotary Evaporator) titration->evaporation product Potassium Pentanoate evaporation->product

Caption: Workflow for the synthesis of potassium pentanoate.

Physicochemical Properties

A summary of the key physicochemical properties of potassium pentanoate is provided in the table below.

PropertyValueReferences
IUPAC Name Potassium pentanoate[4]
Synonyms This compound, Valeric acid potassium salt[5][6]
CAS Number 19455-21-1[4][7]
Molecular Formula C₅H₉KO₂[4][5]
Molecular Weight 140.22 g/mol [4]
Appearance White crystalline solid[8]
Melting Point 313.4 °C[5]
Boiling Point 185.3 °C (of pentanoic acid)[6][7]
Flash Point 80.5 °C (of pentanoic acid)[6][7]
Vapor Pressure 0.452 mmHg at 25°C (of pentanoic acid)[6][7]
Solubility Soluble in water[8]
pKa of Pentanoic Acid 4.82[9]

Biological Activity and Signaling Pathways

The biological significance of potassium pentanoate lies in the activity of the pentanoate (valerate) anion, which is a short-chain fatty acid (SCFA). SCFAs are primarily produced in the gut by the anaerobic fermentation of dietary fiber by the microbiota.[10][11] They act as important signaling molecules, influencing various physiological processes.

G-Protein Coupled Receptor (GPCR) Signaling

Pentanoate, like other SCFAs, can activate G-protein coupled receptors, particularly Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41).[10][12] This interaction triggers downstream signaling cascades that can modulate inflammation, glucose metabolism, and lipid metabolism.[11] For example, activation of FFAR2/3 in intestinal epithelial cells can lead to the release of hormones like glucagon-like peptide-1 (GLP-1), which plays a role in regulating blood sugar levels.[12]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pentanoate Potassium Pentanoate receptor FFAR2 / FFAR3 (GPR43 / GPR41) pentanoate->receptor g_protein G-Protein receptor->g_protein activates downstream Downstream Signaling Cascades g_protein->downstream activates response Cellular Response (e.g., Hormone Secretion, Gene Expression) downstream->response leads to HDAC_Inhibition cluster_nucleus Nucleus pentanoate Pentanoate hdac HDAC pentanoate->hdac inhibits histone Histone hdac->histone removes acetyl group from acetyl_group Acetyl Group histone->acetyl_group chromatin Chromatin acetyl_group->chromatin promotes open state of gene Gene Transcription chromatin->gene allows Biological_Experiment_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis cell_culture Culture B Lymphocytes treatment Treat with Potassium Pentanoate and Stimulants cell_culture->treatment incubation Incubate for 6 Days (37°C, 5% CO₂) treatment->incubation collection Collect Supernatant incubation->collection elisa Measure IL-10 by ELISA collection->elisa data_analysis Analyze Data elisa->data_analysis

References

Theoretical Insights into Potassium Valerate: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), the potassium salt of valeric acid, is a short-chain fatty acid salt that has garnered interest for its potential physiological roles and therapeutic applications. As a member of the short-chain fatty acid (SCFA) family, which includes metabolites produced by the gut microbiota, valerate is implicated in a variety of biological signaling pathways. Understanding the molecular properties and interactions of potassium valerate at a theoretical level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical studies on this compound and its constituent acid, valeric acid. It summarizes key quantitative data from computational chemistry studies, outlines the methodologies employed, and visualizes relevant biological pathways and computational workflows. Due to the limited number of direct theoretical studies on this compound, this guide leverages data from studies on valeric acid to infer the properties of the valerate anion.

Physicochemical and Computed Properties of this compound

A foundational aspect of theoretical analysis involves the computation of fundamental physicochemical properties. These properties, derived from the molecular structure, are essential for predicting the behavior of the compound in biological systems.

PropertyValueReference/Method
Molecular Formula C₅H₉KO₂-
Molecular Weight 140.22 g/mol Computed by PubChem
IUPAC Name potassium pentanoateLexichem TK 2.9.3
InChI InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1InChI 1.07.4
InChIKey OPCDHYPGIGFJGH-UHFFFAOYSA-MInChI 1.07.4
SMILES CCCCC(=O)[O-].[K+]OEChem 4.2.0
Topological Polar Surface Area 40.1 ŲComputed by Cactvs 3.4.8.24
Heavy Atom Count 8PubChem
Rotatable Bond Count 3Cactvs 3.4.8.24
Complexity 63.4Cactvs 3.4.8.24
Covalently-Bonded Unit Count 2PubChem

Table 1: Computed physicochemical properties of this compound. Data sourced from PubChem[1].

Quantum Chemical Calculations: Insights from Valeric Acid

A comparative study on valeric acid and its derivative, levulinic acid, utilized DFT with the B3LYP functional and LANL2DZ basis set to perform full structure optimization and normal mode analysis[2][3].

Optimized Molecular Structure

The study calculated the optimized bond lengths and bond angles of valeric acid, which are presented below. These values provide a theoretical model of the geometry of the valerate moiety.

ParameterBondCalculated Bond Length (Å)
Bond Lengths C1-C21.530
C2-C31.535
C3-C41.533
C4-C51.506
C5=O61.214
C5-O71.362
O7-H80.971

Table 2: Calculated bond lengths of valeric acid from DFT (B3LYP/LANL2DZ) calculations[2][3].

ParameterAtomsCalculated Bond Angle (°)
Bond Angles C1-C2-C3113.1
C2-C3-C4113.0
C3-C4-C5115.1
C4-C5=O6124.7
C4-C5-O7111.9
O6=C5-O7123.4
C5-O7-H8105.7

Table 3: Calculated bond angles of valeric acid from DFT (B3LYP/LANL2DZ) calculations[2][3].

Vibrational Analysis

The same study also reported the calculated vibrational frequencies and their assignments for valeric acid. This information is critical for interpreting experimental infrared and Raman spectra. A selection of these assignments is provided in the table below.

Calculated Frequency (cm⁻¹)Vibrational Assignment
3729O-H stretch
3108, 3019, 3005C-H stretch
1783C=O stretch
1488, 1450CH₂ scissoring
1318O-H in-plane bend
1251C-O stretch
950O-H out-of-plane bend
750, 690CH₂ rocking

Table 4: Selected calculated vibrational frequencies and assignments for valeric acid from DFT (B3LYP/LANL2DZ) calculations[2][3].

Methodologies for Theoretical Studies

The theoretical investigation of molecules like this compound typically involves a multi-step computational workflow. This process begins with the determination of the molecule's structure and progresses to the calculation of its various properties and interactions.

G General Workflow for Theoretical Analysis of a Molecule cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations cluster_2 Molecular Dynamics Simulation cluster_3 Data Analysis and Interpretation mol_build Molecular Structure Building (e.g., from SMILES or database) conf_search Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search geom_opt Geometry Optimization (e.g., DFT - B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->elec_prop system_setup System Setup (Solvation, Ionization) geom_opt->system_setup spec_assign Spectral Assignment (Comparison with experiment) freq_calc->spec_assign prop_pred Property Prediction (e.g., Reactivity, Stability) elec_prop->prop_pred md_sim MD Simulation (e.g., GROMACS, AMBER) system_setup->md_sim traj_analysis Trajectory Analysis (RMSD, RMSF, Interaction Energies) md_sim->traj_analysis interact_model Interaction Modeling (e.g., Docking with protein target) traj_analysis->interact_model

A general computational workflow for theoretical molecular analysis.
Density Functional Theory (DFT) Protocol

The DFT calculations for valeric acid, as described in the literature[2][3], generally follow this protocol:

  • Software: Gaussian 09W program package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ).

  • Calculation Type:

    • Geometry Optimization: The molecular geometry is adjusted to find the lowest energy conformation.

    • Frequency Analysis: Performed on the optimized geometry to calculate vibrational frequencies and confirm that the structure is a true minimum on the potential energy surface.

  • Analysis: The output is analyzed to obtain optimized structural parameters (bond lengths, bond angles), vibrational modes, and thermodynamic properties. Visualization of vibrational modes is often done using software like GaussView.

Biological Signaling Pathways

Valeric acid, and by extension this compound, is recognized as a signaling molecule with several known biological targets. These interactions are key to its potential therapeutic effects.

G-Protein Coupled Receptor (GPCR) Activation

Valeric acid can activate Free Fatty Acid Receptors 2 and 3 (FFAR2/GPR43 and FFAR3/GPR41), which are G-protein coupled receptors expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue[4][5]. Activation of these receptors can modulate insulin (B600854) sensitivity, inflammation, and satiety.

Histone Deacetylase (HDAC) Inhibition

Similar to other SCFAs like butyrate, valeric acid can act as a histone deacetylase (HDAC) inhibitor[4][6]. By inhibiting HDACs, valerate can influence gene expression through epigenetic mechanisms, leading to anti-inflammatory and anti-proliferative effects. This mechanism is also a target for the structurally related drug, valproic acid, in cancer therapy[7].

G Signaling Pathways of Valerate cluster_0 GPCR Signaling cluster_1 Epigenetic Regulation KVal This compound (dissociates to Valerate) FFAR2 FFAR2/GPR43 KVal->FFAR2 activates FFAR3 FFAR3/GPR41 KVal->FFAR3 activates HDAC Histone Deacetylases (HDACs) KVal->HDAC inhibits GPCR_effect Modulation of: - Insulin Sensitivity - Inflammation - Satiety FFAR2->GPCR_effect leads to FFAR3->GPCR_effect leads to Histone_Ac Increased Histone Acetylation HDAC->Histone_Ac prevents deacetylation of Gene_Exp Altered Gene Expression Histone_Ac->Gene_Exp results in Epigenetic_effect Anti-inflammatory & Anti-proliferative Effects Gene_Exp->Epigenetic_effect leads to

Key signaling pathways influenced by the valerate anion.

Implications for Drug Development

The theoretical understanding of this compound's properties and biological interactions opens avenues for its application in drug development.

  • Structure-Activity Relationship (SAR) Studies: Computational models of valerate can be used to design derivatives with improved potency and selectivity for its biological targets (FFARs, HDACs). Theoretical studies on the related molecule, valproic acid, have explored how structural modifications affect its anticonvulsant activity[8][9].

  • Formulation Development: Understanding the physicochemical properties of this compound, such as its polarity and size, is crucial for designing effective drug delivery systems.

  • Target Interaction Modeling: Molecular docking and molecular dynamics simulations can be employed to model the interaction of valerate with the binding sites of FFAR2, FFAR3, and various HDAC isoforms. This can help in understanding the molecular basis of its activity and in the design of more specific modulators.

Conclusion

While direct and extensive theoretical studies on this compound are still emerging, a wealth of information can be gleaned from computational analyses of its parent compound, valeric acid, and functionally related molecules. The data and methodologies presented in this guide underscore the power of computational chemistry in elucidating the molecular properties, biological activities, and therapeutic potential of short-chain fatty acid salts. Future theoretical work focusing specifically on the potassium salt, including its solid-state properties and behavior in solution, will further enhance our understanding and facilitate its development for clinical applications.

References

A Technical Guide to the Research Applications of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium valerate (B167501), the potassium salt of valeric acid, is emerging as a molecule of significant interest for a broad range of research applications. As a short-chain fatty acid (SCFA), valerate is a key microbial metabolite in the gut with diverse physiological roles. This technical guide provides an in-depth overview of the current understanding of potassium valerate's potential therapeutic applications, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. While much of the existing research has been conducted on valeric acid, this guide extrapolates these findings to its potassium salt, a form that offers potential advantages in formulation and bioavailability. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this compound.

Physicochemical Properties of this compound

This compound is an organic potassium salt with the chemical formula C₅H₉KO₂.[1][2][3] It is the potassium salt of pentanoic acid, also known as valeric acid.

PropertyValueReference
Molecular Formula C₅H₉KO₂[1][2][3]
Molecular Weight 140.22 g/mol [1][2][3]
CAS Number 19455-21-1[1][2][3]
Appearance Solid (likely colorless crystals)[4]
Solubility Soluble in water[4][5]

Key Research Areas and Mechanisms of Action

The research applications of this compound are primarily centered around the biological activities of the valerate anion. These activities can be broadly categorized into three main areas: its role as a short-chain fatty acid (SCFA) and gut health modulator, its anti-inflammatory and neuroprotective effects, and its potential as a histone deacetylase (HDAC) inhibitor in oncology.

Gut Microbiome and Intestinal Health

Valerate is produced by the gut microbiota through the fermentation of dietary fibers.[6] It plays a role in maintaining intestinal homeostasis and has been shown to modulate the composition of the gut microbiota.

  • Signaling through G-protein coupled receptors (GPCRs): Valerate, like other SCFAs, activates GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[7][8] These receptors are expressed on various cells, including intestinal epithelial cells and immune cells, and their activation can influence inflammatory responses and gut hormone secretion.[9]

GPR41_GPR43_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR41 GPR41 Gi Gαi GPR41->Gi GPR43 GPR43 GPR43->Gi Gq Gαq GPR43->Gq AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gq->PLC activates PKC PKC PLC->PKC IP3 IP3 PLC->IP3 cAMP ↓ cAMP AC->cAMP MAPK MAPK Signaling PKC->MAPK Ca2 Ca²⁺ (intracellular) IP3->Ca2 Ca2->MAPK NFkB NF-κB Pathway MAPK->NFkB Cytokines Chemokine & Cytokine Production NFkB->Cytokines PotassiumValerate Potassium Valerate PotassiumValerate->GPR41 PotassiumValerate->GPR43

GPR41/GPR43 Signaling Pathway
Neuroprotection and Anti-Inflammatory Effects

Valeric acid has demonstrated neuroprotective and anti-inflammatory properties in preclinical models. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and neuronal survival.

  • Modulation of Inflammatory Pathways: Valeric acid has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

  • Neuroprotective Mechanisms: In a rat model of Parkinson's disease, valeric acid protected dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[11][12] It also modulated autophagy pathways, suggesting a role in cellular housekeeping and the removal of damaged components.[13] In a model of Alzheimer's disease, valeric acid was found to improve neurotransmitter levels.[14]

Neuroinflammation_Workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_biochemical_analysis Biochemical Analysis Details Induction Induction of Neuroinflammation (e.g., LPS injection) Treatment Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control Induction->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Hippocampal Tissue) Treatment->Biochemical ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Biochemical->ELISA WesternBlot Western Blot for Inflammatory Markers (iNOS, COX-2) Biochemical->WesternBlot Neurotransmitter Neurotransmitter Analysis (e.g., HPLC) Biochemical->Neurotransmitter

Workflow for Neuroinflammation Study
Oncology and Histone Deacetylase (HDAC) Inhibition

A growing body of evidence suggests that valeric acid may have anti-cancer properties through its activity as a histone deacetylase (HDAC) inhibitor.[15] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.

  • Mechanism of HDAC Inhibition: By inhibiting HDACs, valeric acid can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[15]

  • Preclinical Anti-Cancer Activity: Valeric acid has been shown to have cytotoxic effects on liver and prostate cancer cells in vitro and to reduce tumor burden in mouse models.[15][16] It has been identified as a potential inhibitor of HDAC1, HDAC2, and HDAC3.[15]

CompoundTargetIC₅₀Cell Line/AssayReference
Valproic AcidHDACs1.02-2.15 mMEsophageal squamous cell carcinoma[17]
Valproic AcidHDAC1~400 µMIn vitro assay[12]
Sodium ButyrateHDACs~300-400 µMIn vitro assay[12]
Valeric AcidHDACsActivity demonstrated, specific IC₅₀ not reportedLiver cancer cells[15]

The Role of the Potassium Ion

While the primary biological activity of this compound is attributed to the valerate anion, the potassium cation (K⁺) is not merely a passive counter-ion. Potassium is the most abundant intracellular cation and is essential for numerous physiological processes.

  • Cellular Excitability: Potassium channels and the potassium gradient are fundamental to establishing the resting membrane potential and shaping action potentials in excitable cells like neurons and cardiomyocytes.[16][18]

  • Cardiovascular Health: A diet rich in potassium is associated with a lower risk of hypertension and stroke.[19] Increased potassium intake can inhibit free radical formation, reduce vascular smooth muscle proliferation, and decrease platelet aggregation.[19]

  • Drug Formulation: The salt form of a drug can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Potassium salts are often used to enhance the aqueous solubility of acidic drugs.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

In Vitro GPR41/GPR43 Activation Assay

This protocol describes a method to assess the activation of GPR41 and GPR43 by this compound using a calcium mobilization assay in cells engineered to express these receptors.

Materials:

  • HEK293 cells stably expressing human GPR41 or GPR43 and a promiscuous G-protein (e.g., Gα16).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Positive control agonist (e.g., propionate).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the GPR41/GPR43 expressing cells into the 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Assay:

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject the this compound or control solutions into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.

  • Data Analysis: Determine the dose-response curve and calculate the EC₅₀ value for this compound.

In Vitro HDAC Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on HDAC activity using a fluorometric assay.

Materials:

  • Nuclear extract from a relevant cell line or purified HDAC enzyme.

  • HDAC assay buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC developer solution (containing a protease and a known HDAC inhibitor like Trichostatin A to stop the reaction).

  • This compound stock solution.

  • Positive control HDAC inhibitor (e.g., Trichostatin A).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In the wells of the microplate, combine the HDAC assay buffer, the nuclear extract or purified HDAC enzyme, and various concentrations of this compound or the positive control.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Develop Signal: Add the HDAC developer solution to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Measurement: Read the fluorescence intensity in a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vivo Neuroinflammation Model in Rats

This protocol provides a framework for evaluating the anti-neuroinflammatory effects of this compound in a rat model.

Materials:

  • Male Wistar rats.

  • Lipopolysaccharide (LPS) for inducing neuroinflammation.

  • This compound for treatment.

  • Vehicle control (e.g., saline).

  • Anesthetic agents.

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections.

  • Behavioral testing apparatus (e.g., Morris water maze).

  • Reagents and equipment for ELISA and Western blotting.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the housing conditions and then randomly assign them to treatment groups (e.g., Sham, LPS + Vehicle, LPS + this compound).

  • Induction of Neuroinflammation: Anesthetize the rats and administer LPS via i.c.v. injection using a stereotaxic apparatus.

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to the experimental design.

  • Behavioral Assessment: Conduct behavioral tests to assess cognitive function at specified time points post-LPS injection.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus).

  • Biochemical Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenates using ELISA.

    • Assess the expression of inflammatory proteins (e.g., iNOS, COX-2) using Western blotting.

  • Data Analysis: Statistically analyze the behavioral and biochemical data to determine the effect of this compound on neuroinflammation and cognitive function.

Pharmacokinetics and Bioavailability

While specific pharmacokinetic data for this compound is limited, studies on valeric acid provide valuable insights. In-silico studies suggest that valeric acid has a favorable absorption profile, including good cell permeability and bioavailability.[20][21][22] It is also predicted to have good blood-brain barrier permeability, which is relevant for its neuroprotective effects.[20][21] The elimination half-life of valerenic acid (a related compound) in humans has been reported to be approximately 1.1 hours.[23]

Quantification of Valerate: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of valerate in biological matrices such as plasma and tissue.[17][24][25][26][27]

Future Research Directions

The existing body of research on valeric acid provides a strong foundation for the investigation of this compound as a therapeutic agent. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies comparing the efficacy and pharmacokinetics of this compound with valeric acid and other valerate salts.

  • Elucidating the Role of Potassium: Investigating the specific contribution of the potassium ion to the overall therapeutic effect, particularly in the context of cardiovascular and neurological applications.

  • Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in human diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer.

  • Formulation Development: Optimizing drug delivery systems for this compound to enhance its bioavailability and target-specific delivery.

Conclusion

This compound is a promising compound with a multi-faceted mechanism of action that warrants further investigation. Its role as an SCFA, a neuroprotective agent, and an HDAC inhibitor positions it as a potential therapeutic for a wide range of diseases. The information and protocols provided in this technical guide are intended to facilitate further research into this intriguing molecule and unlock its full therapeutic potential.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety protocols and handling procedures for Potassium valerate (B167501) in a laboratory setting. Designed for professionals in research and drug development, this document outlines the chemical and physical properties, potential hazards, and essential safety measures necessary for the responsible use of this compound. By adhering to the protocols detailed herein, laboratories can mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₅H₉KO₂[1][2]
Molecular Weight 140.22 g/mol [1]
CAS Number 19455-21-1[1][3]
Appearance Solid (form may vary)[4]
Boiling Point 185.3°C at 760 mmHg (for valeric acid)[3][5]
Flash Point 80.5°C (for valeric acid)[5]
Vapor Pressure 0.452 mmHg at 25°C (for valeric acid)[5]
Solubility Soluble in water.[6]

Hazard Identification and Toxicological Data

Potential Hazards:

  • Skin and Eye Irritation: Contact can cause irritation.[10] Strong acids, the parent compounds of salts like this compound, can cause severe skin and eye burns.[10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and respiratory system.[10]

  • Ingestion: May be harmful if swallowed. Ingestion of low-molecular organic acids can lead to gastrointestinal issues.[7]

Toxicity DataValueRemarks
Acute Oral Toxicity (LD50) Data not available for this compound. For Valeric Acid: 600 mg/kg (Mouse).[8]The lethal dose for 50% of a test population. Lower values indicate higher toxicity.
Acute Dermal Toxicity (LD50) Data not available for this compound. For Valeric Acid: 290 mg/kg (Rabbit).[8]Indicates toxicity upon skin contact.
Inhalation Toxicity (LC50) Data not available for this compound. For Valeric Acid: 4100 mg/m³/2H (Mouse).[11]The lethal concentration in air for 50% of a test population.
Skin Corrosion/Irritation Expected to be an irritant based on valeric acid data.[10]Prolonged contact may cause redness and inflammation.
Serious Eye Damage/Irritation Expected to be an irritant based on valeric acid data.[10]Direct contact may cause damage.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[12][13]

  • Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[12][13]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[13]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Store away from heat and sources of ignition.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[15][16] It is important to check the glove manufacturer's chemical resistance chart for compatibility.[17][18]

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[12]

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.[12]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][12]

  • In case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][12]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Waste Disposal Procedures

Proper management of spills and waste is essential to prevent contamination and ensure a safe laboratory environment.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[19][20]

  • Clean-up: Carefully collect the absorbed material into a suitable container for hazardous waste.[19][20]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[19][20]

  • Dispose: Dispose of all contaminated materials as hazardous waste.[21]

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4][6][21]

  • Do not dispose of down the drain or in the regular trash unless specifically permitted by institutional guidelines for decontaminated, neutralized, and dilute solutions.[6][22]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its chemical relatives, such as potassium heptanoate, are used in analytical chemistry. The following is an adapted, representative protocol for the use of a potassium carboxylate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This protocol is for illustrative purposes and should be adapted and validated for specific applications.

Application: Analysis of Cationic Compounds using Reverse-Phase HPLC with this compound as an Ion-Pairing Reagent.[23]

Objective: To achieve enhanced retention and separation of polar, cationic analytes on a C18 column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • Analyte standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer by dissolving a specific concentration of this compound (e.g., 10 mM) in deionized water.

    • Adjust the pH of the aqueous buffer to a suitable acidic value (e.g., pH 3.0) using phosphoric acid. This ensures the analyte is in its cationic form.

    • The final mobile phase is a mixture of the aqueous this compound buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific analytes and should be optimized (e.g., 70:30 v/v aqueous buffer:acetonitrile).

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte standards in a suitable solvent (e.g., mobile phase).

    • Prepare working standards by diluting the stock solutions to the desired concentrations.

    • Prepare samples by dissolving or diluting them in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at a wavelength appropriate for the analyte.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions to determine the concentration of the analyte.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams, generated using the DOT language, illustrate key laboratory workflows.

General_Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Assess Risks A->B C Select Appropriate PPE B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D E Weigh/Measure Carefully D->E F Keep Containers Closed E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: General Laboratory Safety Workflow for Handling this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Hazardous Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Emergency Call Emergency Services LargeSpill->Emergency Contain Contain Spill with Absorbent PPE->Contain CleanUp Clean Up Spill Contain->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End Dispose->End Emergency->End

Caption: Decision Workflow for Responding to a this compound Spill.

References

Potassium Valerate: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for potassium valerate (B167501) (CAS No. 19455-21-1), also known as potassium pentanoate. The information is compiled for professionals in research and drug development, presenting critical safety data, detailed experimental protocols for toxicological assessment, and insights into potential biological signaling pathways.

Section 1: Physical and Chemical Properties

The fundamental physical and chemical characteristics of potassium valerate are summarized below. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValueSource(s)
Chemical Formula C₅H₉KO₂[1][2][3]
Molecular Weight 140.22 g/mol [2][3][4]
Appearance Data not available[1]
Melting Point -34.5 °C (for Valeric Acid)[4]
313.4 °C[5]
Boiling Point 185.3 °C at 760 mmHg[1][3][4]
Flash Point 80.5 °C[1][3][4]
Vapor Pressure 0.452 mmHg at 25 °C[1][3][4]
Solubility Data not available
Density Data not available[1]
EINECS Number 243-078-3[1][3]

Section 2: Toxicological Data

Toxicity EndpointValueSpeciesRouteSource(s)
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Carcinogenicity Data not available

Section 3: Experimental Protocols for Toxicological Assessment

To address the gaps in the toxicological data for this compound, the following sections detail standardized experimental protocols for assessing acute toxicity. These methodologies are adapted from the OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 401)

This protocol outlines the procedure for determining the acute oral toxicity (LD50) of this compound.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

  • This compound

  • Vehicle for administration (e.g., distilled water, saline)

  • Healthy, young adult laboratory rodents (e.g., Wistar rats), nulliparous and non-pregnant females.[2]

  • Oral gavage needles

  • Calibrated weighing scales

  • Standard laboratory animal caging and environmental controls

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).[2]

  • Dose Preparation: this compound is dissolved or suspended in the chosen vehicle to the desired concentrations.

  • Dose Administration: The test substance is administered in a single dose by oral gavage.[2] At least 5 rodents are used for each dose level.[2]

  • Dose Levels: A range of dose levels is selected to cause a range of toxic effects and mortality.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[2]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity Assessment (Adapted from OECD Guideline 402)

This protocol describes the method for evaluating the acute dermal toxicity of this compound.

Objective: To determine the potential for this compound to cause systemic toxicity following a single dermal application.

Materials:

  • This compound

  • Healthy, young adult laboratory animals (e.g., rats or rabbits) with healthy, intact skin.[7]

  • Clippers for fur removal

  • Occlusive or semi-occlusive dressings

  • Calibrated weighing scales

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

  • Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a dressing.[8]

  • Exposure Duration: The exposure period is 24 hours.[7]

  • Dose Levels: A limit test at a dose of 2000 mg/kg body weight is typically performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days after removal of the dressing.[8]

  • Necropsy: All animals undergo a gross necropsy at the end of the study.[8]

Acute Inhalation Toxicity Assessment (Adapted from OECD Guideline 403)

This protocol details the procedure for assessing the acute inhalation toxicity of this compound.

Objective: To determine the median lethal concentration (LC50) of this compound following a single inhalation exposure.

Materials:

  • This compound (as a respirable dust or aerosol)

  • Inhalation exposure chamber

  • Healthy, young adult laboratory rodents (e.g., rats).[9]

  • Analytical equipment for monitoring the concentration of the test substance in the chamber.

Procedure:

  • Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable concentration of this compound in the air.[3]

  • Exposure Conditions: Animals are exposed to the test atmosphere for a standard duration, typically 4 hours.[5][9]

  • Dose Levels: A series of concentrations are tested to determine the LC50.[5]

  • Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[5][10]

Section 4: Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, its dissociation into potassium ions and valerate (a short-chain fatty acid, SCFA) suggests potential interactions with known biological pathways.

Valeric Acid Metabolism and Signaling

Valeric acid, as a short-chain fatty acid, can be metabolized by the body and also act as a signaling molecule. The diagram below illustrates its metabolic fate and interaction with cellular receptors.

Valeric_Acid_Pathway cluster_absorption Intestinal Lumen cluster_circulation Systemic Circulation cluster_liver Hepatocyte cluster_target_cell Target Cell This compound This compound Valerate Valerate This compound->Valerate Dissociation Potassium Ion Potassium Ion This compound->Potassium Ion Valerate_circ Valerate Valerate->Valerate_circ Absorption Potassium_circ Potassium Ion Potassium Ion->Potassium_circ Absorption Metabolism β-oxidation Valerate_circ->Metabolism Uptake GPCRs GPR41/GPR43 Valerate_circ->GPCRs Binding HDAC Histone Deacetylase Valerate_circ->HDAC Inhibition AcetylCoA Acetyl-CoA Metabolism->AcetylCoA PropionylCoA Propionyl-CoA Metabolism->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Gluconeogenesis Gluconeogenesis PropionylCoA->Gluconeogenesis Signaling_Cascades Downstream Signaling GPCRs->Signaling_Cascades Gene_Expression Altered Gene Expression HDAC->Gene_Expression

Caption: Metabolic and signaling pathways of valerate.

General SCFA-Mediated Anti-inflammatory Signaling

Short-chain fatty acids are known to exert anti-inflammatory effects, in part through the inhibition of the NLRP3 inflammasome pathway. The following diagram illustrates this proposed mechanism.

SCFA_Anti_inflammatory_Pathway SCFA Short-Chain Fatty Acid (e.g., Valerate) GPCR GPR43/FFAR2 SCFA->GPCR Activates NLRP3_Inflammasome NLRP3 Inflammasome GPCR->NLRP3_Inflammasome Inhibits Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates IL1b Active IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Caption: SCFA-mediated inhibition of the NLRP3 inflammasome.

Section 5: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute oral toxicity study, from initial planning to final data analysis, based on OECD Guideline 401.

Acute_Oral_Toxicity_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Collection and Analysis Protocol_Design Protocol Design (OECD 401) Dose_Selection Dose Range Finding Protocol_Design->Dose_Selection Animal_Acclimatization Animal Acclimatization (≥ 5 days) Dose_Selection->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Single Oral Gavage Fasting->Dosing Observation_Short Clinical Observations (First 24 hours) Dosing->Observation_Short Body_Weight Body Weight Measurement Dosing->Body_Weight Observation_Long Daily Observations (14 days) Observation_Short->Observation_Long Necropsy Gross Necropsy Observation_Long->Necropsy Data_Recording Record Mortality and Clinical Signs Necropsy->Data_Recording LD50_Calculation Statistical Analysis (LD50 Calculation) Data_Recording->LD50_Calculation Final_Report Final Study Report LD50_Calculation->Final_Report

Caption: Workflow for an acute oral toxicity study.

Section 6: Conclusion

This technical guide provides a summary of the available material safety data for this compound and outlines standardized protocols for its toxicological assessment. While there are significant gaps in the existing data, the provided experimental methodologies offer a clear path for generating the necessary information for a comprehensive risk assessment. The potential interactions of this compound with known biological signaling pathways, based on its nature as a salt of a short-chain fatty acid, warrant further investigation, particularly in the context of drug development and safety pharmacology. It is imperative for researchers and scientists to handle this compound with appropriate caution, adhering to standard laboratory safety procedures, until more definitive toxicological data becomes available.

References

Commercial Sources and Applications of Potassium Valerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Potassium valerate (B167501), including its commercial availability, key biological activities, and detailed experimental protocols for its evaluation.

Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid, a short-chain fatty acid. While it has applications in various industries, its role as a potential therapeutic agent, primarily due to the activity of its parent compound, valeric acid, has garnered significant interest in the scientific community. Valeric acid is a known histone deacetylase (HDAC) inhibitor, a class of compounds that has shown promise in cancer therapy and the treatment of neurodegenerative diseases. This guide consolidates technical data on this compound's commercial sources, its mechanism of action, and relevant experimental procedures to facilitate further research and development.

Commercial Availability and Specifications

This compound (CAS Number: 19455-21-1) is available from a range of commercial chemical suppliers. While specific grades and purity levels may vary, it is typically offered for research and development purposes. Researchers are advised to request certificates of analysis (CoA) from suppliers for detailed information on purity, impurity profiles, and physical properties.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--Offers a range of chemical products for research.
Fisher Scientific--INVALID-LINK--A major distributor of scientific products.
TCI America--INVALID-LINK--Specializes in organic chemicals for research.
Parchem--INVALID-LINK--A supplier of specialty chemicals.
LookChem--INVALID-LINK--An online platform connecting chemical buyers and sellers.
ChemWhat--INVALID-LINK--A database and supplier of chemicals.
BLD Pharm--INVALID-LINK--A supplier of pharmaceutical intermediates and research chemicals.

Table 2: General Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉KO₂[1]
Molecular Weight 140.22 g/mol [1]
CAS Number 19455-21-1[1]
Boiling Point 185.3°C at 760 mmHg[1][2]
Flash Point 80.5°C[1][2]
Vapor Pressure 0.452mmHg at 25°C[1]

Biological Activity: Histone Deacetylase Inhibition

The primary biological activity of interest for this compound in a research and drug development context stems from the action of valeric acid as a histone deacetylase (HDAC) inhibitor.[3][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, valeric acid promotes a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.[3]

Signaling Pathways

Valeric acid's inhibition of HDACs, particularly HDAC3, has been shown to impact several key signaling pathways implicated in cancer progression.[3] One of the most critical is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. HDAC inhibitors can suppress NF-κB activity, leading to a decrease in the expression of anti-apoptotic proteins and an increase in apoptosis.[5]

The inhibition of HDACs by valeric acid ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] This is achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Valeric Acid Valeric Acid This compound->Valeric Acid HDAC HDAC Valeric Acid->HDAC Inhibits NF-kB Inhibition NF-kB Inhibition Valeric Acid->NF-kB Inhibition Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Deacetylates Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Apoptosis Induction Apoptosis Induction NF-kB Inhibition->Apoptosis Induction Gene Transcription->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest

Valeric Acid's Mechanism of Action as an HDAC Inhibitor.

Experimental Protocols

To aid researchers in the evaluation of this compound, this section provides detailed methodologies for key in vitro assays.

Experimental Workflow for Cellular Effects of this compound

The following diagram outlines a typical workflow for assessing the biological effects of this compound on cultured cells.

G Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment 2. Treatment with this compound (Varying Concentrations and Durations) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Expression Analysis (Western Blot for Apoptotic Markers) Treatment->Protein_Analysis Cell_Cycle_Analysis 3d. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis 4. Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for Evaluating this compound's Cellular Effects.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.[10]

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[11][12]

Materials:

  • Flow cytometer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Treated and control cells

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest the cells (including any floating cells) and wash with cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer.[13]

  • Add Annexin V-FITC and PI to the cell suspension.[11]

  • Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analyze the cells by flow cytometry within one hour.[12]

    • Annexin V-positive, PI-negative cells are in early apoptosis.[11]

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[11]

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.[14][15][16] This can be used to analyze the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) following treatment with this compound.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Separate the proteins by SDS-PAGE.[16]

  • Transfer the separated proteins to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.[15]

Workflow for HDAC Inhibitor Screening

For researchers interested in identifying novel HDAC inhibitors, the following workflow provides a general framework for a screening campaign.

G Start Start Library 1. Compound Library Preparation Start->Library Primary_Screen 2. Primary High-Throughput Screen (Biochemical HDAC Activity Assay) Library->Primary_Screen Hit_Identification 3. Hit Identification and Confirmation Primary_Screen->Hit_Identification Secondary_Screen 4. Secondary Cellular Assays (Cell Viability, Target Engagement) Hit_Identification->Secondary_Screen Lead_Optimization 5. Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screen->Lead_Optimization In_Vivo 6. In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo End End In_Vivo->End

General Workflow for HDAC Inhibitor Screening.

This technical guide provides a foundational resource for researchers and drug development professionals working with this compound. By understanding its commercial sources, biological mechanism of action, and the appropriate experimental protocols, the scientific community can further explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of Potassium Valerate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of potassium valerate (B167501) in key organic synthesis reactions. The information is intended to guide researchers in the practical application of this versatile reagent.

Introduction

Potassium valerate (also known as potassium pentanoate) is the potassium salt of valeric acid. It is a readily available and versatile reagent in organic synthesis. Its primary applications lie in the formation of new carbon-carbon bonds through Kolbe electrolysis and in the synthesis of esters, which are valuable intermediates in the fragrance, flavor, and pharmaceutical industries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₅H₉KO₂
Molecular Weight 140.22 g/mol [1]
CAS Number 19455-21-1[2]
Appearance White solid
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in water

Application 1: Synthesis of n-Octane via Kolbe Electrolysis

The Kolbe electrolysis is a classic electrochemical method for the decarboxylative dimerization of carboxylate salts, leading to the formation of a new carbon-carbon bond.[3] The electrolysis of this compound yields n-octane, a valuable hydrocarbon.

Reaction Principle

The reaction proceeds via a two-stage radical mechanism. At the anode, the valerate anion is oxidized to a valeryloxy radical, which then rapidly decarboxylates to form a butyl radical. Two butyl radicals then couple to form n-octane.[3]

Overall Reaction:

2 CH₃(CH₂)₃COO⁻K⁺ → CH₃(CH₂)₆CH₃ + 2 CO₂ + 2 K⁺ + 2 e⁻

Quantitative Data for Kolbe Electrolysis of Valerate

The efficiency and product distribution of the Kolbe electrolysis can be influenced by several factors, including current density, electrode material, electrolyte composition, and pH. The following table summarizes key quantitative data from studies on valeric acid/valerate electrolysis.

ParameterConditionProduct Distribution/EfficiencyReference
Feed Concentration 1 M Valeric Acidn-Octane: 72%, n-Butyl Valerate: 18%, Butanol: 2%[4]
Current Density 150 mA cm⁻²Anodic Faradaic Efficiency (FE): 60%[5]
Electrolyte Aqueous KOHStable conversion (58-63%) and Kolbe selectivity (90-92%) achieved in a continuous microreactor.[4]
pH Slightly alkalineFavors higher selectivity towards the Kolbe product.[6][6]
Experimental Protocol: Kolbe Electrolysis of this compound

This protocol is a general guideline based on the principles of Kolbe electrolysis. Optimization of specific parameters may be required for different scales and equipment.

Materials:

  • This compound

  • Distilled water or a suitable protic solvent (e.g., methanol/water mixture)

  • Electrolysis cell with two platinum foil electrodes

  • DC power supply

  • Stirring apparatus

  • Gas outlet/bubbler

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Prepare the Electrolyte: Dissolve a known concentration of this compound (e.g., 1 M) in distilled water or a suitable solvent system. A slightly alkaline pH is generally favorable for the Kolbe reaction.[6]

  • Set up the Electrolysis Cell: Place the platinum foil electrodes in the electrolysis cell, ensuring they are parallel and do not touch. Add the electrolyte solution to the cell, ensuring the electrodes are submerged.

  • Initiate Electrolysis: Connect the electrodes to the DC power supply. Apply a constant current density (e.g., as reported in literature, typically in the range of 100-300 mA/cm²). Vigorous gas evolution (CO₂) should be observed at the anode.

  • Maintain Reaction Conditions: Maintain the temperature of the electrolyte, as lower temperatures (below 27 °C) can favor the Kolbe product.[6] Stir the solution to ensure good mass transport.

  • Reaction Monitoring and Work-up: Continue the electrolysis until the desired conversion is achieved. The organic product (n-octane) will form as an insoluble layer. After completion, disconnect the power supply.

  • Product Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer containing n-octane.

  • Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

  • Final Purification: Purify the n-octane by distillation.

Experimental Workflow for Kolbe Electrolysis

Kolbe_Electrolysis_Workflow cluster_prep Preparation cluster_reaction Electrolysis cluster_workup Work-up & Purification Potassium_Valerate This compound Electrolyte Prepare Electrolyte Solution Potassium_Valerate->Electrolyte Solvent Solvent (e.g., H₂O) Solvent->Electrolyte Electrolysis_Cell Set up Electrolysis Cell Electrolyte->Electrolysis_Cell DC_Power Apply DC Current Electrolysis_Cell->DC_Power Reaction Electrolysis (Anode: Oxidation, Cathode: Reduction) DC_Power->Reaction Separation Phase Separation Reaction->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation n_Octane n-Octane (Product) Distillation->n_Octane

Caption: Workflow for the synthesis of n-octane via Kolbe electrolysis of this compound.

Application 2: Synthesis of Valerate Esters

This compound can serve as a nucleophile in SN2 reactions with alkyl halides to produce a variety of valerate esters. These esters often possess pleasant, fruity odors and are used as flavor and fragrance agents. For example, butyl valerate is a downstream product of this compound.[7]

Reaction Principle

The valerate anion acts as a nucleophile and displaces a halide from an alkyl halide in a classic SN2 reaction. The use of a polar aprotic solvent like DMF or DMSO can enhance the rate of this reaction.

General Reaction:

CH₃(CH₂)₃COO⁻K⁺ + R-X → CH₃(CH₂)₃COOR + KX (where R is an alkyl group and X is a halide)

Experimental Protocol: Synthesis of Butyl Valerate

This protocol provides a general method for the synthesis of butyl valerate. The choice of solvent and reaction conditions can be optimized for other alkyl halides.

Materials:

  • This compound

  • n-Butyl bromide

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable volume of anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred solution, add a stoichiometric equivalent of n-butyl bromide.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted valeric acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude butyl valerate by fractional distillation under reduced pressure.

Logical Relationship for Ester Synthesis

Ester_Synthesis_Logic Potassium_Valerate This compound (Nucleophile) SN2_Reaction SN2 Reaction Potassium_Valerate->SN2_Reaction Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->SN2_Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->SN2_Reaction facilitates Valerate_Ester Valerate Ester (Product) SN2_Reaction->Valerate_Ester Potassium_Halide Potassium Halide (Byproduct) SN2_Reaction->Potassium_Halide

Caption: Logical relationship in the synthesis of valerate esters from this compound.

Conclusion

This compound is a valuable and versatile C5 building block in organic synthesis. The protocols and data provided herein for Kolbe electrolysis and ester synthesis offer a foundation for researchers to explore and optimize these transformations for their specific research and development needs. The straightforward nature of these reactions, coupled with the ready availability of the starting material, makes this compound an attractive reagent for the synthesis of hydrocarbons and functionalized ester compounds.

References

Potassium Valerate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), also known as potassium pentanoate, is the potassium salt of valeric acid. While it is a salt of a weak acid and a strong base, suggesting basic properties, its application as a general base in a wide range of organic reactions is not extensively documented in readily available scientific literature. Its most prominent and well-established application in organic synthesis is in the Kolbe electrolysis for the formation of octane. This document provides detailed application notes and protocols for this specific reaction, alongside a general discussion of the role of potassium salts as bases in other key organic transformations.

Physicochemical Data of Potassium Valerate

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the reagent and for designing experimental setups.

PropertyValueReference
CAS Number19455-21-1[1]
Molecular FormulaC₅H₉KO₂[1]
Molecular Weight140.22 g/mol [1]
AppearanceWhite solid
Boiling Point185.3°C at 760 mmHg (of valeric acid)
SolubilitySoluble in water

Core Application: Kolbe Electrolysis

The Kolbe electrolysis is an electrochemical oxidative decarboxylation of a carboxylate salt, leading to the formation of a new carbon-carbon bond. In the case of this compound, the electrolysis results in the formation of octane.[2]

Reaction Mechanism

The reaction proceeds via a radical mechanism at the anode. The valerate anion is oxidized to a valerate radical, which then loses carbon dioxide to form a butyl radical. Two butyl radicals then dimerize to form octane.

Kolbe_Electrolysis cluster_anode Anode Reactions cluster_cathode Cathode Reactions PotassiumValerate This compound (CH₃(CH₂)₃COO⁻ K⁺) ValerateAnion Valerate Anion (CH₃(CH₂)₃COO⁻) PotassiumValerate->ValerateAnion Dissociation ValerateRadical Valerate Radical (CH₃(CH₂)₃COO•) ValerateAnion->ValerateRadical -e⁻ (Oxidation) ButylRadical Butyl Radical (CH₃(CH₂)₃•) ValerateRadical->ButylRadical -CO₂ (Decarboxylation) CO2 Carbon Dioxide (CO₂) ValerateRadical->CO2 Octane Octane (C₈H₁₈) ButylRadical->Octane Dimerization (2x) H2O Water (H₂O) H2 Hydrogen Gas (H₂) H2O->H2 +2e⁻ OH Hydroxide (OH⁻) H2O->OH Aldol_Condensation_Workflow Start Carbonyl Compound (with α-hydrogens) Enolate Enolate Formation Start->Enolate Base Base (e.g., Potassium Carbonate) Base->Enolate NucleophilicAttack Nucleophilic Attack Enolate->NucleophilicAttack Carbonyl2 Second Carbonyl Compound Carbonyl2->NucleophilicAttack AldolAdduct β-Hydroxy Carbonyl (Aldol Adduct) NucleophilicAttack->AldolAdduct Dehydration Dehydration (optional, with heat/acid/base) AldolAdduct->Dehydration Enone α,β-Unsaturated Carbonyl (Enone) Dehydration->Enone Wittig_Reaction_Pathway PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Base (e.g., Potassium Carbonate) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

References

Potassium Valerate as a Nucleophile in Substitution Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501) (also known as potassium pentanoate) is the potassium salt of valeric acid, a short-chain fatty acid. In the realm of organic synthesis, it serves as a valuable nucleophile, particularly in SN2 substitution reactions. The valerate anion, a carboxylate, can readily attack electrophilic centers, most notably the carbon atom of an alkyl halide, to form valerate esters. These esters are significant intermediates and final products in various fields, including the synthesis of pharmaceuticals, fragrances, and flavorings. For instance, valerate esters are components of several steroid-based pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of potassium valerate as a nucleophile in substitution reactions, focusing on the synthesis of valerate esters.

Reaction Mechanism and Principles

The reaction of this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step reaction, the valerate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide from the backside of the leaving group (typically a halide). This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral.

The general reaction scheme is as follows:

Where:

  • R-X is the alkyl halide (electrophile)

  • CH3(CH2)3COOK is this compound (nucleophile)

  • R-OOC(CH2)3CH3 is the resulting valerate ester

  • KX is the potassium halide salt byproduct

The efficiency of this reaction is influenced by several factors:

  • Nature of the Alkyl Halide: The reaction works best with primary and secondary alkyl halides.[1] Tertiary alkyl halides are prone to elimination reactions as a competing pathway.[1] The reactivity of the halide leaving group follows the order I > Br > Cl > F.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are generally preferred for SN2 reactions as they solvate the cation (K+) but not the nucleophilic anion, thus increasing its reactivity.[2][3]

  • Temperature: The reaction rate is typically increased by heating. However, excessively high temperatures can favor elimination side reactions.[1]

Applications in Drug Development and Organic Synthesis

The synthesis of valerate esters is crucial in the pharmaceutical industry. For example, estradiol (B170435) valerate is a synthetic estrogen ester used in hormone therapy.[2] The valerate ester moiety can improve the lipophilicity and pharmacokinetic profile of a drug molecule, acting as a prodrug that is later cleaved in the body to release the active pharmaceutical ingredient.[4]

Beyond pharmaceuticals, the straightforward formation of valerate esters using this compound as a nucleophile is a valuable tool in the synthesis of fine chemicals, including fragrances and flavorings that often possess fruity or floral scents.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of valerate esters using this compound as a nucleophile. Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of an Alkyl Valerate from an Alkyl Halide

This protocol describes a general procedure for the SN2 reaction between this compound and a primary or secondary alkyl halide.

Materials:

  • This compound (CH₃(CH₂)₃COOK)

  • Alkyl halide (R-X, e.g., 1-bromobutane)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and anhydrous DMF.

  • Stir the mixture to dissolve the this compound. Gentle heating may be applied if necessary.

  • Add the alkyl halide (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 60-80 °C and maintain stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude valerate ester.

  • Purify the crude product by distillation or column chromatography if necessary.

ParameterValue/Condition
Reactants This compound, Alkyl halide
Stoichiometry 1.2 : 1.0 (this compound : Alkyl halide)
Solvent Anhydrous DMF
Temperature 60-80 °C
Reaction Time 4-24 hours (monitor by TLC/GC)
Workup Liquid-liquid extraction with diethyl ether
Purification Distillation or column chromatography

Visualizations

Logical Workflow for Valerate Ester Synthesis

The following diagram illustrates the general workflow for the synthesis of a valerate ester via nucleophilic substitution.

G Workflow for Valerate Ester Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants This compound + Alkyl Halide Solvent Add Anhydrous Solvent (e.g., DMF) Reactants->Solvent Heat Heat and Stir (e.g., 60-80°C) Solvent->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Quench Cool and Quench (Water/Ether) Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Filter Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Distillation or Column Chromatography Concentrate->Purify Product Pure Valerate Ester Purify->Product

Caption: General workflow for the synthesis of valerate esters.

SN2 Reaction Mechanism

The diagram below illustrates the concerted SN2 mechanism for the reaction between this compound and an alkyl halide.

SN2_Mechanism SN2 Reaction of this compound Reactants This compound (Nucleophile) TransitionState Transition State Reactants->TransitionState Backside Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TransitionState Products Valerate Ester TransitionState->Products Bond Formation Byproduct Potassium Halide TransitionState->Byproduct Bond Breaking

Caption: SN2 reaction mechanism of this compound.

References

Application Notes and Protocols: Esterification Reactions Using Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the creation of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, flavors, and fragrances. While the classic Fischer-Speier esterification, involving a carboxylic acid and an alcohol under acidic conditions, is widely used, an alternative and powerful method involves the nucleophilic substitution of alkyl halides with carboxylate salts. This application note provides detailed protocols and data for the synthesis of esters using potassium valerate (B167501) (also known as potassium pentanoate) as the carboxylate salt. This method offers a valuable alternative, particularly when dealing with substrates sensitive to strong acids.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the valerate anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. This methodology is analogous to the well-known Williamson ether synthesis.

Reaction Mechanism: SN2 Esterification

The esterification of an alkyl halide with potassium valerate follows a classic SN2 pathway. The valerate anion, a potent nucleophile, attacks the carbon atom bearing the halogen. For this reaction to be efficient, primary and secondary alkyl halides are preferred, as tertiary alkyl halides are more prone to elimination reactions.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products K_Valerate This compound (CH₃(CH₂)₃COOK) TS [CH₃(CH₂)₃COO---R---X]⁻ K_Valerate->TS Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->TS Ester Valerate Ester (CH₃(CH₂)₃COOR) TS->Ester Bond Formation Potassium_Halide Potassium Halide (KX) TS->Potassium_Halide Leaving Group Departure Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in DMF B 2. Add Ethyl Bromide A->B C 3. Heat to 70°C B->C D 4. Monitor by TLC/GC C->D E 5. Cool and Partition (Ether/Water) D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Fractional Distillation G->H

Application Notes and Protocols: Potassium Valerate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), the potassium salt of pentanoic acid, is a weak base that holds potential as a catalyst in various organic transformations.[1][2] While extensive literature on its specific applications is emerging, its properties as a potassium carboxylate suggest its utility in base-catalyzed condensation reactions. This document provides an overview of the potential applications of potassium valerate in Knoevenagel and Aldol-type condensation reactions, including detailed, generalized experimental protocols.

The basicity of this compound stems from the hydrolysis of the valerate anion. Valeric acid is a weak acid with a pKa of approximately 4.84, indicating that its conjugate base, the valerate anion, is a mild base.[3][4][5] This characteristic makes it a suitable candidate for reactions that require a gentle base to avoid side reactions, such as self-condensation of aldehydes or ketones. While direct literature precedents for this compound in these specific condensation reactions are limited, its role can be inferred from the well-documented use of other potassium carboxylates, such as potassium acetate, in similar transformations.[6]

Potential Applications in Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is typically catalyzed by a weak base.[7] this compound, being a mild base, can be hypothetically employed to facilitate this reaction, minimizing the risk of undesired side reactions.

Reaction Scheme:

Where Z1 and Z2 are electron-withdrawing groups.

A proposed mechanism for the Knoevenagel condensation catalyzed by a carboxylate salt is depicted below. The valerate anion acts as a base to deprotonate the active methylene (B1212753) compound, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z1-CH2-Z2 Enolate Z1-CH(-)-Z2 Active Methylene->Enolate Deprotonation This compound CH3(CH2)3COO- K+ Valeric Acid CH3(CH2)3COOH This compound->Valeric Acid Protonation Aldehyde R-CHO Enolate->Aldehyde Attack on Carbonyl Intermediate1 R-CH(O-)-C(H)(Z1)(Z2) Aldehyde->Intermediate1 Intermediate2 R-CH(OH)-C(H)(Z1)(Z2) Intermediate1->Intermediate2 Protonation from Valeric Acid Final Product R-CH=C(Z1)(Z2) Intermediate2->Final Product - H2O

Caption: Proposed mechanism for this compound-catalyzed Knoevenagel condensation.

Aldol-Type (Claisen-Schmidt) Condensation

In cases of crossed Aldol condensations, such as the Claisen-Schmidt reaction between an aldehyde with no α-hydrogens and a ketone, a mild base is often preferred to prevent the self-condensation of the enolizable ketone. This compound could serve as such a catalyst.

Reaction Scheme:

The experimental workflow for employing this compound as a catalyst in these reactions would be analogous to protocols using other weak bases.

Experimental_Workflow Start Start Reagents Combine Aldehyde/Ketone, Active Methylene Compound, and this compound in a suitable solvent. Start->Reagents Reaction Stir the mixture at a specified temperature and monitor progress by TLC. Reagents->Reaction Workup Quench the reaction (e.g., with dilute acid) and extract the product with an organic solvent. Reaction->Workup Purification Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by chromatography or recrystallization). Workup->Purification Analysis Characterize the final product (e.g., NMR, IR, Mass Spectrometry). Purification->Analysis End End Analysis->End

References

Application of Potassium Valerate in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), the potassium salt of valeric acid, serves as a key precursor in the biosynthesis of advanced biodegradable polymers. Its primary application lies in the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)), a versatile bioplastic with tunable mechanical properties and degradation rates. This document provides detailed application notes and experimental protocols for the use of potassium valerate in the synthesis of P(3HB-co-3HV) by microbial fermentation. Additionally, it explores the potential application of potassium carboxylates, such as this compound, as initiators in chemical polymer synthesis, specifically in ring-opening polymerization.

I. Biosynthesis of P(3HB-co-3HV) using this compound as a Precursor

This compound is utilized as a precursor to introduce 3-hydroxyvalerate (B1259860) (3HV) monomer units into the polyhydroxyalkanoate (PHA) polymer chain during microbial fermentation. The bacterium Cupriavidus necator is widely used for this purpose. By controlling the feeding strategy of this compound, the molar percentage of the 3HV component in the resulting P(3HB-co-3HV) copolymer can be effectively tailored, thereby influencing its material properties.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the synthesis of P(3HB-co-3HV) using Cupriavidus necator B-10646 with this compound as the 3HV precursor.

Table 1: Effect of this compound Dosing on P(3HB-co-3HV) Composition and Properties when using Waste Fish Oil (WFO) as the main carbon substrate. [1][2]

Total this compound Added (g/L)Dosing Regimen3HV Content (mol.%)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity (Mw/Mn)
0.5Single addition at 24h11.93902.6
1.4Two-fold addition (0.7 g/L at 24h and 36h)22.25733.0
4.0Three-fold addition (1.0 g/L at 12h, 1.0 g/L at 24h, 2.0 g/L at 36h)59.74802.8

Table 2: P(3HB-co-3HV) Synthesis Parameters with Butyric Acid and WFO as Carbon Substrates. [1][2]

Carbon SubstrateTotal this compound (g/L)Total Biomass (g/L)Polymer Content (%)3HV in Copolymer (mol.%)
Butyric Acid04.3710
Butyric Acid1.44.16821.1
Waste Fish Oil (WFO)04.2661.0
Waste Fish Oil (WFO)1.43.96222.2
Experimental Protocols

Protocol 1: Biosynthesis of P(3HB-co-3HV) using C. necator B-10646 with Waste Fish Oil and this compound. [1][2]

1. Bacterial Strain and Inoculum Preparation:

  • Use the wild-type strain Cupriavidus necator B-10646.

  • Prepare a seed culture by growing the bacteria in a nutrient-rich medium to the late exponential phase.

2. Culture Medium:

  • Prepare a mineral salt medium with a reduced concentration of the nitrogen source to induce PHA synthesis. A typical composition includes a reduced NH₄Cl concentration of 0.7 g/L.[1]

3. Fermentation Conditions:

  • Perform bacterial cultivation in a shaker incubator.

  • Set the temperature to 30 °C and agitation to 200 rpm.[1]

  • The total cultivation time is typically 48 hours.[1]

4. Carbon Source and Precursor Feeding:

  • Add the main carbon source, such as waste fish oil (WFO), to the culture medium at a concentration of 20 g/L at the beginning of the fermentation.[1]

  • Introduce this compound as the 3HV precursor periodically to avoid inhibition of bacterial growth.[1]

  • A single addition can range from 0.5 to 2.0 g/L, with the total concentration ranging from 0.5 to 4 g/L depending on the desired 3HV content.[1]

  • For controlled feeding, add this compound in split portions at different time intervals (e.g., 12h, 24h, 36h).[1][2]

5. Polymer Extraction and Purification:

  • Harvest the bacterial biomass by centrifugation.

  • Extract the P(3HB-co-3HV) polymer from the dried biomass using a suitable solvent like dichloromethane.

  • Precipitate the polymer by adding a non-solvent such as ethanol.

  • Repeat the dissolution and precipitation steps to obtain purified polymer samples.

6. Characterization:

  • Determine the monomer composition (3HB and 3HV content) using gas chromatography (GC).

  • Analyze the molecular weight (Mw and Mn) and polydispersity (Mw/Mn) of the polymer by gel permeation chromatography (GPC).

Visualization of Biosynthetic Workflow and Precursor Logic

G cluster_prep Preparation cluster_ferm Fermentation (48h, 30°C, 200 rpm) cluster_proc Downstream Processing Culture C. necator B-10646 Culture Fermentor Shaker Incubator Culture->Fermentor Medium Mineral Salt Medium (0.7 g/L NH4Cl) Medium->Fermentor Harvest Cell Harvesting Fermentor->Harvest WFO Waste Fish Oil (20 g/L) WFO->Fermentor KV This compound (0.5-4 g/L) KV->Fermentor Fractional Feeding Extraction Polymer Extraction (Dichloromethane) Harvest->Extraction Precipitation Polymer Precipitation (Ethanol) Extraction->Precipitation Purification Purification Precipitation->Purification Final_Polymer P(3HB-co-3HV) Copolymer Purification->Final_Polymer

Caption: Experimental workflow for the biosynthesis of P(3HB-co-3HV).

G KV This compound PropionylCoA Propionyl-CoA KV->PropionylCoA Metabolic Pathway HV_monomer 3-Hydroxyvalerate (3HV) Monomer PropionylCoA->HV_monomer AcetylCoA Acetyl-CoA HB_monomer 3-Hydroxybutyrate (3HB) Monomer AcetylCoA->HB_monomer Polymerase PHA Synthase HB_monomer->Polymerase HV_monomer->Polymerase PHBV P(3HB-co-3HV) Copolymer Polymerase->PHBV CarbonSource Main Carbon Source (e.g., Waste Fish Oil) CarbonSource->AcetylCoA β-oxidation

Caption: Role of this compound as a 3HV precursor.

II. Potential Application of Potassium Carboxylates as Initiators in Ring-Opening Polymerization

While the use of this compound as a direct initiator in chemical polymer synthesis is not extensively documented, research on similar alkali metal carboxylates, such as potassium acetate, suggests a potential application in this area.[3] Alkali metal carboxylates have been shown to be effective initiators for the ring-opening alternating copolymerization (ROAC) of cyclic anhydrides and epoxides.[3]

The proposed mechanism involves the nucleophilic attack of the carboxylate anion on the epoxide ring, leading to the formation of an alkoxide that can then propagate the polymerization.[3]

Proposed Initiation Mechanism

The initiation of ring-opening polymerization of an epoxide by a potassium carboxylate, such as this compound, is proposed to proceed as follows:

  • Coordination: The epoxide coordinates to the potassium cation of the potassium carboxylate. This interaction weakens the bond between the potassium cation and the carboxylate anion.[3]

  • Nucleophilic Attack: The more "free" carboxylate anion then acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an potassium alkoxide.[3]

  • Propagation: The newly formed alkoxide is the active species that propagates the polymerization by attacking subsequent monomer units (e.g., another epoxide or a cyclic anhydride).

Visualization of the Proposed Initiation Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Initiation Product KV This compound (R-COO⁻ K⁺) Intermediate Coordinated Complex KV->Intermediate Coordination Epoxide Epoxide Epoxide->Intermediate Alkoxide Potassium Alkoxide (Active Species) Intermediate->Alkoxide Nucleophilic Attack & Ring-Opening Propagation Propagation Alkoxide->Propagation

Caption: Proposed initiation of ring-opening polymerization.

Conclusion

This compound is a well-established and crucial precursor for controlling the composition and properties of the biodegradable copolymer P(3HB-co-3HV) in microbial synthesis. The provided protocols and data serve as a valuable resource for researchers working on the development of tailored bioplastics. Furthermore, the exploration of potassium carboxylates as initiators in chemical synthesis opens up potential new avenues for the application of this compound in polymer chemistry, warranting further investigation into its efficacy and reaction kinetics in ring-opening polymerization of various cyclic monomers.

References

Potassium valerate as a catalyst in chemical transformations

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the catalytic potential of potassium salts in organic synthesis, a comprehensive review of scientific literature reveals limited direct application of potassium valerate (B167501) as a primary catalyst in chemical transformations. While potassium compounds, in general, are known to catalyze various reactions, specific, well-documented examples of potassium valerate acting as a catalyst with detailed protocols and quantitative data remain scarce.

This compound, also known as potassium pentanoate, is the potassium salt of valeric acid.[1][2] Its chemical and physical properties are well-documented.[1] General searches suggest the use of potassium salts in industrial applications, including catalysis, but do not provide specific instances of this compound's catalytic use.[3]

This document aims to provide an overview of the explored areas of catalysis where this compound was investigated and summarizes the current understanding of its role.

Investigated Areas of Catalysis

Extensive searches were conducted to identify the use of this compound as a catalyst in several key chemical transformations. The findings are summarized below:

  • Polymerization Reactions: While some potassium complexes, such as certain potassium oximates, have been shown to catalyze the ring-opening polymerization of L-lactide, no specific data was found for this compound in this application.[4][5]

  • Esterification and Condensation Reactions: Potassium compounds are generally known to act as basic catalysts in esterification and condensation reactions.[3][6] However, the literature does not provide specific examples or protocols where this compound is the catalyst of choice. Reactions such as the ketonisation of pentanoic acid have been studied, but these utilize transition metal catalysts rather than this compound itself.[7]

  • Cross-Coupling, Aldol, and Michael Reactions: No evidence was found to support the use of this compound as a primary catalyst in these fundamental carbon-carbon bond-forming reactions. While potassium salts like potassium carbonate are sometimes used as bases in these reactions, this is distinct from a catalytic role for the valerate salt.[6]

Current Understanding and Future Outlook

The lack of specific examples in the scientific literature suggests that this compound is not a commonly employed catalyst for the aforementioned chemical transformations. Its role in organic synthesis may be more prevalent as a base, a precursor for other chemical entities, or as a component in a reaction buffer.

Further research would be necessary to explore and potentially establish any catalytic activity of this compound. Such studies would need to systematically investigate its performance in various reaction types, delineate reaction mechanisms, and provide detailed protocols and quantitative data on yields, selectivity, and catalyst efficiency.

Logical Relationship: From General Potassium Catalysis to Specific Compound Inquiry

The following diagram illustrates the logical flow of inquiry that led to the current understanding of this compound's catalytic role.

G A General Principle: Potassium compounds can act as catalysts B Investigation of Specific Potassium Salt: This compound A->B Focus on specific compound C Searches in Key Catalytic Transformations: - Polymerization - Esterification - Condensation - Cross-Coupling - Aldol Reaction - Michael Addition B->C Systematic search for applications D Result: Limited to no direct evidence of catalytic activity C->D Analysis of search results E Conclusion: This compound is not a commonly used catalyst in these transformations. Its role is likely as a base or precursor. D->E Formulation of conclusion

Caption: Logical workflow for investigating the catalytic applications of this compound.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing potassium valerate (B167501). The methodologies outlined are based on established chemical principles and analogous reactions found in the pharmaceutical industry, particularly for the synthesis of steroid esters.

Introduction

Potassium valerate (the potassium salt of pentanoic acid) is a versatile and cost-effective reagent for the introduction of the valerate ester functional group into pharmaceutical intermediates. Valerate esters are commonly used in steroid-based pharmaceuticals to enhance solubility, improve bioavailability, and modify the drug's release profile. This document outlines two key applications of potassium salts in the synthesis of valerate esters: the direct nucleophilic substitution to form a valerate ester and the use of a potassium salt for selective hydrolysis in the synthesis of a mono-ester.

Key Applications:

  • Direct Esterification: this compound can act as a nucleophile, displacing a suitable leaving group (e.g., a tosylate, mesylate, or halide) on a pharmaceutical intermediate to form a valerate ester. This is analogous to the well-known Williamson ether synthesis.

  • Selective Hydrolysis: In the synthesis of poly-hydroxylated compounds, it is often necessary to selectively form a mono-ester. A common strategy involves over-esterification followed by selective hydrolysis, a reaction that can be effectively mediated by potassium carbonate.

Application Note I: Synthesis of Testosterone (B1683101) Valerate via Nucleophilic Substitution

This protocol describes the synthesis of testosterone valerate, a common androgen ester, by reacting testosterone-17-methanesulfonate with this compound. The reaction proceeds via an SN2 mechanism.

Reaction Scheme

G Testosterone_Mesylate Testosterone-17-methanesulfonate Testosterone_Valerate Testosterone Valerate Testosterone_Mesylate->Testosterone_Valerate + this compound (DMF, 80°C) Potassium_Valerate This compound Potassium_Mesylate Potassium Methanesulfonate Testosterone_Valerate->Potassium_Mesylate +

Caption: Synthesis of Testosterone Valerate.

Experimental Protocol

Materials:

  • Testosterone-17-methanesulfonate

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve testosterone-17-methanesulfonate (1 equivalent) in anhydrous DMF.

  • Addition of Reagent: Add this compound (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure testosterone valerate.

Data Summary
ParameterValue
Starting Material Testosterone-17-methanesulfonate
Reagent This compound
Solvent DMF
Reaction Temperature 80°C
Reaction Time 12-16 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Application Note II: Synthesis of Estradiol (B170435) Valerate via Selective Hydrolysis of Estradiol Divalerate

This protocol details the synthesis of estradiol valerate, an estrogen medication, through the selective hydrolysis of the intermediate estradiol divalerate using potassium carbonate.[1][2][3]

Logical Workflow

G A Estradiol C Estradiol Divalerate (Intermediate) A->C Esterification B n-Valeric Anhydride (B1165640) B->C E Estradiol Valerate (Final Product) C->E Selective Hydrolysis D Potassium Carbonate in Methanol (B129727) D->E

Caption: Estradiol Valerate Synthesis Workflow.

Experimental Protocol

Step 1: Synthesis of Estradiol Divalerate [1][2]

Materials:

  • Estradiol

  • Pyridine (B92270)

  • n-Valeric anhydride

  • Ethyl acetate

  • Hydrochloric acid (1:1 solution with water)

  • 6% Sodium bicarbonate solution

  • Methanol

Procedure:

  • Reaction Setup: To a solution of estradiol (100 g, 0.367 moles) in pyridine (500 ml), add n-valeric anhydride (217.2 ml, 0.856 moles).[1]

  • Reaction: Heat the mixture to 75-80°C for 2 hours.[1][2]

  • Work-up:

    • Cool the reaction to room temperature and add water (500 ml), followed by a 1:1 mixture of hydrochloric acid and water (500 ml).[1]

    • Extract the product with ethyl acetate (500 ml).[1]

    • Wash the organic layer with water (500 ml) and then with a 6% sodium bicarbonate solution (500 ml).[1]

    • Concentrate the organic layer to obtain crude estradiol divalerate.[1]

Step 2: Selective Hydrolysis to Estradiol Valerate [1][2]

Materials:

  • Crude Estradiol Divalerate

  • Methanol

  • Potassium carbonate

Procedure:

  • Reaction Setup: Dissolve the crude estradiol divalerate in methanol.

  • Hydrolysis: Add a catalytic amount of potassium carbonate to the methanolic solution. Stir the reaction at room temperature and monitor by TLC until the selective hydrolysis of the 3-position valerate is complete.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a dilute acid.

    • Reduce the volume of methanol under reduced pressure.

    • Add water to precipitate the crude estradiol valerate.

    • Filter the solid and recrystallize from a methanol-water mixture to obtain pure estradiol valerate.[1][2]

Data Summary
ParameterValue (Step 2)
Starting Material Estradiol Divalerate
Reagent Potassium Carbonate
Solvent Methanol
Reaction Temperature Room Temperature
Typical Yield High
Purity (by HPLC) >99% after recrystallization

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting a synthesis strategy for steroid esters, highlighting the decision-making process based on the starting material and desired product.

G Start Steroid Precursor OH_present Hydroxyl Group Present? Start->OH_present Activate_OH Activate Hydroxyl (e.g., Mesylation, Tosylation) OH_present->Activate_OH Yes Over_Esterification Over-Esterification (e.g., with Valeric Anhydride) OH_present->Over_Esterification Multiple OH groups Esterification Direct Esterification with This compound (SN2) Activate_OH->Esterification Final_Product Valerate Ester Intermediate Esterification->Final_Product Selective_Hydrolysis Selective Hydrolysis with Potassium Carbonate Over_Esterification->Selective_Hydrolysis Selective_Hydrolysis->Final_Product

Caption: Synthetic Strategy Selection for Steroid Valerates.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: The Role of Potassium Valerate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501) (also known as potassium pentanoate) is the potassium salt of valeric acid. With the chemical formula C₅H₉KO₂, it serves as a versatile reagent in the synthesis of various fine chemicals, most notably valerate esters.[1][2][3] These esters are significant in the flavor and fragrance industries and are also found as moieties in pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of potassium valerate in the synthesis of fine chemicals, with a focus on esterification reactions.

Core Application: Synthesis of Valerate Esters

The primary application of this compound in fine chemical synthesis is its role as a nucleophile in the formation of valerate esters. The valerate anion is a carboxylate, which can react with electrophiles, such as alkyl halides, to form esters. This reaction is a type of nucleophilic substitution, specifically an Sₙ2 reaction, analogous to the well-known Williamson ether synthesis.

General Reaction Scheme

The general reaction involves the displacement of a leaving group (typically a halide) from an alkyl or benzyl (B1604629) compound by the valerate anion.

R-X + CH₃(CH₂)₃COOK → CH₃(CH₂)₃COOR + KX

Where:

  • R : An alkyl or benzyl group

  • X : A halide (e.g., Br, Cl, I)

  • CH₃(CH₂)₃COOK : this compound

  • CH₃(CH₂)₃COOR : The resulting valerate ester

  • KX : The potassium halide byproduct

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of various valerate esters using this compound. These procedures are based on established principles of nucleophilic substitution reactions.

Protocol 1: Synthesis of Benzyl Valerate

Benzyl valerate is a fine chemical with a fruity, floral aroma, used in the fragrance and flavor industry.

Reaction:

This compound + Benzyl Bromide → Benzyl Valerate + Potassium Bromide

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound140.221.40 g0.01
Benzyl Bromide171.041.71 g (1.18 mL)0.01
Dimethylformamide (DMF)-20 mL-
Diethyl Ether-50 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 0.01 mol) and dimethylformamide (DMF, 20 mL).

  • Stir the mixture at room temperature until the this compound is fully dissolved.

  • Add benzyl bromide (1.71 g, 0.01 mol) to the solution dropwise.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 20 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure benzyl valerate.

Expected Yield: 85-95%

Protocol 2: Synthesis of Isoamyl Valerate

Isoamyl valerate (or isopentyl pentanoate) possesses a characteristic apple or banana-like scent and is widely used as a food additive and fragrance.[4][5]

Reaction:

This compound + Isoamyl Bromide → Isoamyl Valerate + Potassium Bromide

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound140.221.40 g0.01
Isoamyl Bromide (1-bromo-3-methylbutane)151.041.51 g (1.23 mL)0.01
Acetone-25 mL-
Diethyl Ether-50 mL-
Water-20 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.40 g, 0.01 mol) in 25 mL of acetone.

  • Add isoamyl bromide (1.51 g, 0.01 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 56°C) for 6 hours with constant stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, filter the mixture to remove the precipitated potassium bromide.

  • Transfer the filtrate to a separatory funnel and add 50 mL of diethyl ether and 20 mL of water.

  • Separate the organic layer and wash it twice with 20 mL of water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude isoamyl valerate by fractional distillation.

Expected Yield: 75-85%

Protocol 3: Synthesis of Phenethyl Valerate

Phenethyl valerate is another valuable fragrance component, known for its rose and honey-like scent.

Reaction:

This compound + Phenethyl Bromide → Phenethyl Valerate + Potassium Bromide

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound140.221.40 g0.01
Phenethyl Bromide (2-bromoethylbenzene)185.061.85 g (1.33 mL)0.01
Acetonitrile (B52724)-30 mL-
Ethyl Acetate (B1210297)-60 mL-
Water-30 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Combine this compound (1.40 g, 0.01 mol) and 30 mL of acetonitrile in a 100 mL three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

  • Heat the mixture to 70°C with stirring to dissolve the this compound.

  • Add phenethyl bromide (1.85 g, 0.01 mol) dropwise from the dropping funnel over 15 minutes.

  • After the addition is complete, increase the temperature to reflux (approximately 82°C) and maintain for 5 hours.

  • Cool the reaction mixture and filter off the solid potassium bromide.

  • Pour the filtrate into a separatory funnel containing 60 mL of ethyl acetate and 30 mL of water.

  • Separate the layers and wash the organic layer with 30 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • After filtration, concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the phenethyl valerate by vacuum distillation.

Expected Yield: 80-90%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Valerate Ester Synthesis

ProductAlkyl HalideSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl ValerateBenzyl BromideDMF80485-95
Isoamyl ValerateIsoamyl BromideAcetone56 (Reflux)675-85
Phenethyl ValeratePhenethyl BromideAcetonitrile82 (Reflux)580-90

Visualization of Synthesis Workflow

The following diagrams illustrate the logical workflow and the underlying reaction mechanism for the synthesis of valerate esters using this compound.

Ester_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products K_Valerate This compound Reaction Sₙ2 Reaction in Solvent K_Valerate->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Reaction Mixture Purification Purification (Distillation) Workup->Purification Crude Product KX_Salt Potassium Halide (KX) Workup->KX_Salt Byproduct Removal Valerate_Ester Valerate Ester (R-O-Val) Purification->Valerate_Ester Pure Product

Caption: General workflow for the synthesis of valerate esters.

Caption: Sₙ2 mechanism for valerate ester formation.

Application in Drug Development

While direct synthesis of active pharmaceutical ingredients (APIs) using this compound as a primary building block is not widely documented, the valerate ester moiety is present in several drugs. For instance, hormonal drugs like estradiol (B170435) valerate and testosterone (B1683101) valerate utilize the valerate ester to modify the pharmacokinetic profile of the parent drug, often leading to a longer duration of action. The synthesis of such compounds typically involves the esterification of the parent alcohol with a valeric acid derivative. Although less common, the use of this compound with a suitable electrophilic form of the drug molecule could be a potential synthetic route.

For example, in the synthesis of certain prodrugs, a hydroxyl group on a parent drug molecule could be converted into a good leaving group (e.g., a tosylate), which could then be reacted with this compound to form the corresponding valerate ester. This approach might be advantageous in cases where the parent drug is sensitive to acidic conditions required for traditional Fischer esterification.

Conclusion

This compound is a valuable and straightforward reagent for the synthesis of a variety of valerate esters, which are important fine chemicals in the flavor, fragrance, and pharmaceutical industries. The Sₙ2 reaction with alkyl halides provides a reliable and high-yielding method for their preparation. The protocols and data presented herein offer a practical guide for researchers and scientists in the development and synthesis of these valuable compounds.

References

Application Notes and Protocols for the Quantification of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501) (the potassium salt of valeric acid) is a compound of interest in various fields, including pharmaceuticals and metabolic research. Accurate and reliable quantification of potassium valerate is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques. The methods described herein are suitable for the analysis of both the valerate anion and the potassium cation.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document include:

  • Gas Chromatography (GC) for the quantification of the valerate moiety.

  • Ion Chromatography (IC) for the direct quantification of the potassium cation.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the sensitive determination of elemental potassium.

  • Acid-Base Titration for the quantification of the valerate content in bulk samples.

Gas Chromatography (GC) for Valerate Quantification

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. Since valerate is the salt of a volatile fatty acid, GC is an excellent method for its quantification after conversion to its acidic form, valeric acid.

Principle

The sample containing this compound is acidified to convert the valerate salt to the more volatile valeric acid. The valeric acid is then extracted into an organic solvent and injected into the GC system. Separation is achieved on a suitable capillary column, and detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol

1. Sample Preparation (Aqueous Samples):

  • To 1 mL of the aqueous sample containing this compound, add 100 µL of 6 M Hydrochloric Acid (HCl) to adjust the pH to < 2. This ensures the complete conversion of valerate to valeric acid.
  • Add 1 mL of a suitable organic extraction solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) containing an internal standard (e.g., hexanoic acid at a known concentration).
  • Vortex the mixture vigorously for 1 minute to extract the valeric acid into the organic phase.
  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the phases.
  • Carefully transfer the upper organic layer to a GC vial for analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.
  • Detector: Flame Ionization Detector (FID).
  • Column: HP-INNOWax capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar phase column suitable for fatty acid analysis.[1]
  • Injector Temperature: 250°C.
  • Detector Temperature: 300°C.[1]
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 40°C/min to 200°C.
  • Ramp: 25°C/min to 240°C, hold for 2 minutes.[2]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL.
  • Split Ratio: 10:1.

3. Calibration:

  • Prepare a series of calibration standards of valeric acid in the chosen extraction solvent, each containing the internal standard at the same concentration as in the samples.
  • A typical concentration range for valeric acid standards would be from 5 µg/mL to 200 µg/mL.
  • Analyze the standards using the same GC method as the samples.
  • Construct a calibration curve by plotting the ratio of the peak area of valeric acid to the peak area of the internal standard against the concentration of valeric acid.

4. Data Analysis:

  • Calculate the peak area ratio of valeric acid to the internal standard in the sample chromatograms.
  • Determine the concentration of valeric acid in the extracted sample using the calibration curve.
  • Back-calculate the concentration of this compound in the original sample, accounting for the initial sample volume and any dilution factors.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)> 0.995[1]
Limit of Detection (LOD)1 - 5 mg/L[3]
Limit of Quantification (LOQ)2 - 10 mg/L[3]
Precision (%RSD)< 5%[4]
Recovery90 - 105%[3]

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Aqueous Sample Acidify Acidification (pH < 2) Sample->Acidify Extract LLE with Organic Solvent + IS Acidify->Extract Separate Phase Separation (Centrifuge) Extract->Separate Collect Collect Organic Layer Separate->Collect Inject Inject into GC Collect->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Detect FID Detection Separate_GC->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: Workflow for Valerate Quantification by GC-FID.

Ion Chromatography (IC) for Potassium Quantification

Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is an ideal method for the direct determination of potassium ions in various sample matrices.[5][6]

Principle

A liquid sample is injected into the IC system and passes through a cation exchange column. The potassium ions are separated from other cations based on their interaction with the stationary phase. Detection is typically achieved by suppressed conductivity, which provides high sensitivity and low background noise.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in high-purity deionized water to a known volume.
  • For complex matrices, a dilution step may be necessary to bring the potassium concentration within the linear range of the instrument.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Instrumentation and Conditions:

  • Ion Chromatograph: Metrohm 930 Compact IC Flex or equivalent.[5]
  • Detector: Suppressed conductivity detector.
  • Column: A high-capacity cation exchange column such as the Metrosep C 6 – 150/4.0.[5]
  • Eluent: 3.0 mmol/L Methanesulfonic acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of potassium standards from a certified 1000 mg/L potassium standard solution.
  • The concentration range for the standards should bracket the expected concentration of potassium in the samples (e.g., 1 mg/L to 50 mg/L).
  • Analyze the standards using the same IC method as the samples.
  • Construct a calibration curve by plotting the peak area of potassium against its concentration.

4. Data Analysis:

  • Identify and integrate the potassium peak in the sample chromatograms.
  • Determine the concentration of potassium in the prepared sample using the calibration curve.
  • Calculate the concentration of this compound in the original sample based on the measured potassium concentration and the stoichiometry of the compound.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)> 0.999[7]
Limit of Detection (LOD)0.05 mg/L
Limit of Quantification (LOQ)0.15 mg/L
Precision (%RSD)< 2%[7]
Recovery95 - 105%

Workflow Diagram

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis Sample This compound Sample Dissolve Dissolve in DI Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into IC Filter->Inject Separate_IC Cation Exchange Separation Inject->Separate_IC Detect Conductivity Detection Separate_IC->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: Workflow for Potassium Quantification by IC.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique for elemental analysis. It is well-suited for the accurate determination of potassium content in a wide variety of sample types.

Principle

The sample solution is introduced into a high-temperature argon plasma, which causes the potassium atoms to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of potassium in the sample.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent, typically dilute nitric acid (e.g., 2% v/v).
  • For solid samples or complex matrices, an acid digestion step may be required to bring the potassium into solution.
  • Dilute the sample to a final volume with 2% nitric acid to ensure the potassium concentration is within the linear range of the instrument.

2. Instrumentation and Conditions:

  • ICP-OES Spectrometer: Agilent 5110 ICP-OES or equivalent.
  • Plasma Gas Flow: 12 L/min.
  • Auxiliary Gas Flow: 1.0 L/min.
  • Nebulizer Gas Flow: 0.7 L/min.
  • RF Power: 1.2 kW.
  • Sample Uptake Rate: 1.5 mL/min.
  • Analytical Wavelength for Potassium: 766.491 nm.

3. Calibration:

  • Prepare a series of potassium calibration standards from a certified 1000 mg/L potassium standard solution in 2% nitric acid.
  • A typical concentration range would be from 0.1 mg/L to 10 mg/L.
  • Analyze a blank (2% nitric acid) and the calibration standards to generate a calibration curve.

4. Data Analysis:

  • Measure the emission intensity of the sample at the specified wavelength for potassium.
  • Determine the concentration of potassium in the prepared sample solution from the calibration curve.
  • Calculate the concentration of this compound in the original sample, taking into account all dilution factors.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)> 0.999[8]
Limit of Detection (LOD)< 0.01 mg/L[8]
Limit of Quantification (LOQ)< 0.05 mg/L
Precision (%RSD)< 2%[8]
Recovery98 - 102%[8]

Workflow Diagram

ICPOES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis Sample This compound Sample Dissolve Dissolve/Digest in Dilute Acid Sample->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Nebulize Nebulize into Argon Plasma Dilute->Nebulize Excite Atomic Excitation Nebulize->Excite Detect Measure Emission at 766.491 nm Excite->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: Workflow for Potassium Quantification by ICP-OES.

Acid-Base Titration for Valerate Quantification

Acid-base titration is a classical analytical method that can be used for the accurate determination of the valerate content in pure or bulk samples of this compound.

Principle

This compound is the salt of a weak acid (valeric acid) and a strong base (potassium hydroxide). In aqueous solution, the valerate ion acts as a weak base. It can be titrated with a standard solution of a strong acid, such as hydrochloric acid (HCl). The endpoint of the titration can be determined using a suitable indicator or by monitoring the pH change with a pH meter.

Experimental Protocol

1. Reagent Preparation:

  • Standard 0.1 M HCl Solution: Prepare and standardize a 0.1 M solution of hydrochloric acid against a primary standard such as tris(hydroxymethyl)aminomethane (TRIS).
  • Indicator: Phenolphthalein (B1677637) or a mixed indicator, or use a calibrated pH meter.

2. Titration Procedure:

  • Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in approximately 50 mL of deionized water in a 250 mL Erlenmeyer flask.
  • If using an indicator, add 2-3 drops to the solution.
  • Titrate the this compound solution with the standardized 0.1 M HCl solution from a burette until the endpoint is reached. The endpoint with phenolphthalein is the disappearance of the pink color. If using a pH meter, the endpoint is the point of maximum inflection on the titration curve.
  • Record the volume of HCl solution used.
  • Perform the titration in triplicate to ensure accuracy.

3. Data Analysis:

  • Calculate the moles of HCl used to reach the endpoint (Moles HCl = Molarity HCl x Volume HCl in Liters).
  • The moles of HCl are equal to the moles of this compound in the sample at the equivalence point.
  • Calculate the mass of this compound in the sample (Mass = Moles x Molar Mass of this compound).
  • Determine the purity of the this compound sample: (Purity % = (Mass of this compound / Initial Sample Mass) x 100).

Quantitative Data Summary
ParameterTypical ValueReference
Accuracy± 0.5%[4]
Precision (%RSD)< 0.5%[4]

Logical Relationship Diagram

Titration_Logic cluster_titration Titration Reaction cluster_quantification Quantification Logic KV This compound (Weak Base) Products Valeric Acid + Potassium Chloride KV->Products HCl Hydrochloric Acid (Strong Acid) HCl->Products Moles_HCl Moles of HCl at Endpoint Moles_KV Moles of this compound Moles_HCl->Moles_KV 1:1 Stoichiometry Mass_KV Mass of this compound Moles_KV->Mass_KV x Molar Mass Purity Purity of Sample Mass_KV->Purity / Initial Mass

Caption: Logical Flow of Acid-Base Titration for Purity Determination.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium valerate (B167501), the potassium salt of valeric acid, is a short-chain fatty acid salt with applications in various fields, including pharmaceuticals and as a precursor in chemical synthesis. Accurate and reliable quantification of potassium valerate is crucial for quality control, formulation development, and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and accessible technique in analytical laboratories.

Valeric acid and its salts lack a strong chromophore, which can present a challenge for UV detection.[1][2] Therefore, the method utilizes a low UV wavelength for detection, typically around 210 nm, where the carboxylic acid group exhibits some absorbance.[3] The protocol provided has been synthesized from established methods for short-chain fatty acids and their salts, ensuring its reliability and transferability.[3][4]

Experimental Protocols

1. Standard Preparation

  • Stock Standard Solution (1000 µg/mL of Valerate):

    • Accurately weigh approximately 138.7 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the sample containing an appropriate amount of this compound.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add the mobile phase to approximately 70% of the flask volume.

  • Vortex or sonicate the sample for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC Method and Conditions

The following table summarizes a recommended starting point for the HPLC analysis of this compound, based on common practices for similar compounds.[3][4]

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid (OPA) in water (pH 2.7) (80:20 v/v).[3]
Flow Rate 0.7 mL/min.[3]
Injection Volume 20 µL.[3]
Column Temperature Ambient or controlled at 30°C.
Detector UV Detector set at a wavelength of 210 nm.[3]
Run Time Approximately 10 minutes.

4. Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4] The table below summarizes typical validation parameters and their acceptable limits, as derived from similar published methods.[3][4]

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999 over a concentration range of 14.5 - 199.8 µg/mL.[3]
Accuracy (% Recovery) 98-102%.
Precision (% RSD) Intra-day and Inter-day precision ≤ 2.0%.[3]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 (e.g., 2.2 µg/mL for valproic acid).[4]
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1 (e.g., 6.6 µg/mL for valproic acid).[4]
Specificity The peak for valerate should be well-resolved from any other components in the sample matrix.

Data Presentation

The quantitative data from the analysis should be summarized in clear and concise tables.

Table 1: Chromatographic Conditions Summary

ParameterMethod 1[3]Method 2 (Adapted from[4])
Column Fortis C18 (100mm x 4.6ID, 2.5 micron)C18 column (250 mm x 4.6 mm)
Mobile Phase Acetonitrile: 0.1% OPA (pH 2.7) (80:20 v/v)Acetonitrile: Phosphate buffer (52.5:47.5, v/v)
Flow Rate 0.7 mL/min1.2 mL/min
Detection DAD at 210 nmUV detector (wavelength not specified, likely low UV)
Injection Volume 20 µLNot specified
Retention Time 1.537 min (for Valproic Acid)6.7 min (for Valproic Acid)

Table 2: Method Validation Data Summary

ParameterMethod 1[3]Method 2[4]
Linearity (r²) 0.999 (14.5 - 87 µg/ml for VA)0.9996 (10 - 150 µg/mL for VPA in plasma)
Accuracy (% Bias) Not specified-2.9 to 3.2%
Precision (% RSD) < 2.0%≤ 6.6%
LOD Not specified2.2 µg/mL
LOQ Not specified6.6 µg/mL
Recovery < 2.0% RSD94.3%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Standards) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Extraction, Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition (Chromatogram Generation) Chromatography->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols for GC-MS Analysis of Potassium Valerate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), the potassium salt of valeric acid, and its derivatives are short-chain fatty acids (SCFAs) of significant interest in biomedical research and drug development. Valeric acid is produced by gut microbial fermentation and has been implicated in various physiological processes. Accurate and sensitive quantification of valerate in biological matrices is crucial for understanding its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like valeric acid. However, due to the polar nature and low volatility of valeric acid, derivatization is often required to improve its chromatographic properties and detection sensitivity.

This document provides detailed application notes and protocols for the quantitative analysis of potassium valerate and its derivatives using GC-MS. It covers sample preparation, derivatization procedures, and GC-MS instrument parameters.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of valeric acid using GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Calibration Curve for Valeric Acid Analysis (Direct Injection)

AnalyteCalibration Range (µM)Linearity (R²)
Valeric Acid4 - 100> 0.99

Calibration curves were established using a quadratic fit. Data adapted from a study on short-chain fatty acids analysis.

Table 2: Linearity and Working Range for Methylated Butyric and Valeric Acids (Internal Standard)

AnalyteConcentration Levels (mg/mL)
Butyric Acid Standard0.04, 0.08, 0.40, 0.80, 1.20, 1.60
Valeric Acid (Internal Standard)0.4

This table illustrates a typical concentration range used for creating a standard calibration curve for a related short-chain fatty acid, using valeric acid as an internal standard. A similar approach can be adopted for the quantification of valeric acid itself.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Feces)

This protocol describes the extraction of valeric acid from complex biological samples. Since this compound is a salt, the first step is acidification to convert it to the more volatile valeric acid.

Materials:

  • Biological sample (e.g., plasma, fecal homogenate)

  • Internal Standard (e.g., deuterated valeric acid)

  • Hydrochloric acid (HCl) or other suitable acid (e.g., succinic acid)[2]

  • Extraction solvent (e.g., diethyl ether, ethanol)[2][3]

  • Anhydrous sodium sulfate (B86663)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known amount of the biological sample in a microcentrifuge tube, add the internal standard.

  • Acidify the sample by adding a small volume of concentrated HCl to lower the pH. This protonates the valerate to form valeric acid.

  • Add the extraction solvent (e.g., 2 volumes of diethyl ether).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of valeric acid into the organic phase.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add anhydrous sodium sulfate to the organic extract to remove any residual water.

  • The extract is now ready for derivatization or direct GC-MS analysis (if sufficient volatility is achieved).

Protocol 2: Derivatization of Valeric Acid

Derivatization is a crucial step to increase the volatility and thermal stability of valeric acid, leading to improved chromatographic peak shape and sensitivity. Two common derivatization methods are silylation and esterification.

This method converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. Silylation is a versatile and widely used derivatization technique.[4][5]

Materials:

  • Dried valeric acid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • 1% Trimethylchlorosilane (TMCS) in BSTFA/MSTFA (optional, as a catalyst)[4]

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate the solvent from the valeric acid extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can destroy the silylating reagent.[6]

  • Add a small volume of the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS) and an aprotic solvent to the dried extract in a GC vial.[4][6]

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[4][7]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

This method converts valeric acid to its methyl ester, which is more volatile. A common reagent for this is Boron trifluoride (BF3) in methanol (B129727).

Materials:

  • Dried valeric acid extract

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Heating block or oven

  • GC vials

Procedure:

  • To the dried valeric acid extract, add 50 µL of 14% BF3-methanol.[4]

  • Seal the vial and heat at 60°C for 10-15 minutes.

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[4]

  • Vortex vigorously to extract the fatty acid methyl esters into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial containing anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized valeric acid. These should be optimized for the specific instrument and column used.

Table 3: Example GC-MS Parameters

ParameterSettingReference
Gas Chromatograph
ColumnSH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or equivalent polar column
Carrier GasHelium[2]
Flow RateConstant linear velocity (e.g., 34.0 cm/s)
Injection ModeSplitless or Split (e.g., 5:1)[2]
Injector Temperature240 - 250 °C[6]
Oven ProgramInitial: 55-80°C, hold for 1-2 min; Ramp: 8-40°C/min to 190-240°C, hold for 1-2 min[2]
Mass Spectrometer
Ion SourceElectron Ionization (EI)[6]
Ion Source Temperature200 - 250 °C[2]
Interface Temperature240 °C
Acquisition ModeSelected Ion Monitoring (SIM) for targeted quantification or Full Scan for qualitative analysis[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (containing this compound) acidification Acidification (e.g., HCl) to form Valeric Acid sample->acidification extraction Solvent Extraction (e.g., Diethyl Ether) acidification->extraction drying Drying of Extract (Anhydrous Na2SO4) extraction->drying silylation Silylation (e.g., BSTFA) drying->silylation Option 1 esterification Esterification (e.g., BF3-Methanol) drying->esterification Option 2 gcms GC-MS Analysis silylation->gcms esterification->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

valerate_metabolism valerate Valerate valeryl_coa Valeryl-CoA valerate->valeryl_coa Activation pentenoyl_coa 2-trans-Pentenoyl-CoA valeryl_coa->pentenoyl_coa β-oxidation hydroxyvaleryl_coa (S)-3-Hydroxyvaleryl-CoA pentenoyl_coa->hydroxyvaleryl_coa ketovaleryl_coa 3-Ketovaleryl-CoA hydroxyvaleryl_coa->ketovaleryl_coa r_hydroxyvaleryl_coa (R)-3-Hydroxyvaleryl-CoA (3HV monomer precursor) hydroxyvaleryl_coa->r_hydroxyvaleryl_coa Conversion propionyl_coa Propionyl-CoA ketovaleryl_coa->propionyl_coa acetyl_coa Acetyl-CoA ketovaleryl_coa->acetyl_coa

Caption: Metabolic pathway of valerate via β-oxidation.[8]

References

Determining the Concentration of Potassium Valerate: A Detailed Titration Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), the potassium salt of valeric acid, is a compound of interest in various research and development applications, including its potential use as a histone deacetylase (HDAC) inhibitor. Accurate determination of its concentration in solution is crucial for experimental consistency and for meeting quality control standards in drug development. This document provides a detailed protocol for the determination of potassium valerate concentration using a potentiometric acid-base titration method. This method is reliable, accurate, and particularly suitable for the titration of a salt of a weak acid with a strong acid, where the use of a colorimetric indicator can be challenging due to an indistinct endpoint.

Principle of the Method

The concentration of this compound (CH₃(CH₂)₃COOK) in an aqueous solution can be determined by titrating it with a standardized strong acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:

CH₃(CH₂)₃COOK + HCl → CH₃(CH₂)₃COOH + KCl

This compound, the salt of the weak valeric acid, hydrolyzes in water to produce a slightly alkaline solution. As the strong acid titrant is added, it neutralizes the valerate ions, converting them back to valeric acid. The equivalence point of the titration is reached when the moles of the added acid are equal to the initial moles of this compound.

Due to the formation of the weak acid (valeric acid, pKa ≈ 4.84), the pH at the equivalence point will be in the acidic range. A potentiometric titration, which monitors the change in pH as a function of the titrant volume, is the preferred method to accurately determine the equivalence point. The point of the steepest change in pH corresponds to the equivalence point of the titration.

Reagents and Equipment

Reagents
  • This compound sample of unknown concentration

  • Standardized 0.1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • pH 4.00, 7.00, and 10.00 buffer solutions for pH meter calibration

Equipment
  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • 25 mL volumetric pipette, Class A

  • 150 mL beakers

  • Volumetric flasks

  • Analytical balance (accurate to 0.1 mg)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Experimental Protocol

1. Preparation of Solutions

  • Standardized 0.1 M HCl Solution: Prepare and standardize a 0.1 M HCl solution against a primary standard such as tris(hydroxymethyl)aminomethane (TRIS), or use a commercially available certified solution.

  • This compound Sample Solution: If the sample is a solid, accurately weigh a suitable amount (e.g., 0.5 g) of this compound, dissolve it in deionized water in a volumetric flask (e.g., 100 mL), and dilute to the mark. If the sample is already in solution, it can be used directly.

2. pH Meter Calibration

  • Calibrate the pH meter according to the manufacturer's instructions using the pH 4.00, 7.00, and 10.00 buffer solutions.

3. Titration Procedure

  • Pipette 25.00 mL of the this compound sample solution into a 150 mL beaker.

  • Add approximately 25 mL of deionized water to ensure that the pH electrode is sufficiently immersed.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered and that the stir bar will not strike it.

  • Turn on the magnetic stirrer and adjust the speed to create a gentle vortex without splashing.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Begin the titration by adding the HCl solution in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to obtain more data points around the equivalence point.

  • Continue adding titrant in small increments through the region of the steepest pH change.

  • Once the pH begins to plateau in the acidic region, you can increase the increment size again (e.g., back to 1.0 mL) for a few more readings to complete the titration curve.

  • Repeat the titration at least two more times for a total of three replicate measurements.

Data Analysis and Calculations

  • Plot the Titration Curve: Plot the recorded pH values (y-axis) against the corresponding volume of HCl added (x-axis). The resulting graph is the titration curve.

  • Determine the Equivalence Point (Veq): The equivalence point is the volume of HCl at which the slope of the titration curve is at its maximum. This can be determined by:

    • First Derivative Plot: Calculate the change in pH divided by the change in volume (ΔpH/ΔV) for each increment and plot this against the average volume added for that increment. The peak of this curve corresponds to the equivalence point.

    • Second Derivative Plot: Calculate the change in the first derivative divided by the change in volume (Δ(ΔpH/ΔV)/ΔV) and plot this against the average volume. The point where the second derivative crosses zero is the equivalence point.

  • Calculate the Concentration of this compound: Use the following formula to calculate the molarity of the this compound solution:

    Mvalerate = (MHCl × Veq) / Vvalerate

    Where:

    • Mvalerate = Molarity of the this compound solution (mol/L)

    • MHCl = Molarity of the standardized HCl solution (mol/L)

    • Veq = Equivalence volume of HCl from the titration (L)

    • Vvalerate = Volume of the this compound sample taken for titration (L)

Data Presentation

The quantitative data from the titrations should be summarized in a clear and structured table for easy comparison.

TrialWeight of this compound (g) (if applicable)Initial Volume of Sample (mL)Concentration of HCl (M)Equivalence Volume of HCl (mL)Calculated Concentration of this compound (M)
125.000.1000
225.000.1000
325.000.1000
Average
Std. Dev.

Experimental Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard 0.1 M HCl B Prepare Potassium Valerate Solution C Calibrate pH Meter D Pipette 25 mL Sample into Beaker C->D E Add Deionized Water and Stir Bar D->E F Immerse pH Electrode E->F G Titrate with HCl, Record pH and Volume F->G H Plot Titration Curve (pH vs. Volume) G->H I Determine Equivalence Point (Veq) H->I J Calculate Potassium Valerate Concentration I->J

Quality Control Procedures for Potassium Valerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501) (Potassium pentanoate) is the potassium salt of valeric acid, a short-chain fatty acid. Its applications in research and pharmaceutical development necessitate stringent quality control to ensure its identity, purity, strength, and overall quality. These application notes provide a comprehensive overview of the quality control procedures for Potassium valerate, including detailed experimental protocols and acceptance criteria.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name Potassium pentanoate[1][2]
Synonyms This compound, Pentanoic acid potassium salt, Valeric acid potassium salt[1][2][3]
CAS Number 19455-21-1[1][2][3][4]
Molecular Formula C₅H₉KO₂[1][3]
Molecular Weight 140.22 g/mol [1][3]
Appearance To be determined by visual inspection[3]
Solubility To be determined

Quality Control Specifications

The following table outlines the recommended tests, methods, and acceptance criteria for the quality control of this compound.

TestMethodAcceptance Criteria
Identification A. FTIR SpectroscopyB. Test for PotassiumA. The infrared absorption spectrum of the sample corresponds to that of a reference standard.B. Yields a positive test for potassium ions.
Assay Titration98.0% to 102.0% (on the dried basis)
pH Potentiometry (5% w/v aqueous solution)8.0 - 10.5
Loss on Drying GravimetricNot more than 1.0%
Water Content Karl Fischer TitrationNot more than 1.0%
Heavy Metals Method II <231>Not more than 10 ppm
Residual Solvents Gas Chromatography <467>Meets the requirements
Related Substances HPLCIndividual impurity: NMT 0.5%Total impurities: NMT 1.0%

NMT: Not More Than

Experimental Protocols

Identification

A. FTIR Spectroscopy

  • Principle: This test confirms the identity of the substance by comparing its infrared absorption spectrum with that of a known reference standard.[5]

  • Procedure:

    • Prepare a potassium bromide (KBr) disc of the this compound reference standard and the sample.[6]

    • Record the infrared spectra of both the sample and the reference standard from 4000 cm⁻¹ to 400 cm⁻¹.[6]

    • Compare the two spectra. The principal absorption bands in the spectrum of the sample should be concordant with the spectrum of the reference standard.[7]

B. Test for Potassium

  • Principle: This qualitative test identifies the presence of potassium ions.

  • Procedure:

    • Dissolve approximately 50 mg of the substance in 5 mL of water.

    • Add 3 drops of sodium cobaltinitrite solution.

    • A yellow or orange-yellow precipitate confirms the presence of potassium.[8]

Assay (Titration)
  • Principle: The assay of this compound, a salt of a weak acid and a strong base, can be determined by non-aqueous titration with a standardized acid.

  • Procedure:

    • Accurately weigh about 300 mg of this compound.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator solution.

    • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

    • Perform a blank determination and make any necessary corrections.[9]

    • Each mL of 0.1 N perchloric acid is equivalent to 14.022 mg of C₅H₉KO₂.

  • Validation Parameters: The titration method should be validated for accuracy, precision, linearity, and specificity.[10][11][12][13][14]

pH Determination
  • Principle: The pH of an aqueous solution of this compound is measured using a calibrated pH meter.

  • Procedure:

    • Prepare a 5% w/v solution of this compound in freshly boiled and cooled water.

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the electrode in the sample solution and record the pH.

Loss on Drying
  • Principle: This test measures the amount of volatile matter, including water, that is removed under specified conditions.[8]

  • Procedure:

    • Accurately weigh about 1-2 g of the sample in a tared weighing bottle.

    • Dry the sample at 105°C for 2 hours.

    • Cool in a desiccator and reweigh.

    • Calculate the percentage loss in weight.

Water Content (Karl Fischer Titration)
  • Principle: This method is used for the specific determination of water content.[8][15][16]

  • Procedure:

    • Add a suitable amount of anhydrous methanol (B129727) to the titration vessel of the Karl Fischer apparatus.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint to neutralize the water in the solvent.

    • Accurately weigh a suitable quantity of the sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.[8]

    • Calculate the water content.

Heavy Metals
  • Principle: This limit test is based on the reaction of metallic impurities with a sulfide (B99878) source to produce a colored precipitate, which is compared to a standard lead solution.[17][18][19][20][21]

  • Procedure (Method II <231>):

    • Test Preparation: Dissolve 2.0 g of the substance in 25 mL of water.

    • Standard Preparation: Prepare a lead standard solution containing 10 µg/mL of lead.

    • Monitor Preparation: Prepare a spiked sample solution.

    • Add 2 mL of acetate (B1210297) buffer pH 3.5 to each solution.

    • Add 1.2 mL of thioacetamide-glycerin base TS to each solution, mix, and allow to stand for 2 minutes.

    • The color of the test solution should not be darker than that of the standard solution.

Residual Solvents
  • Principle: Headspace gas chromatography (GC) is used to identify and quantify residual solvents that may be present from the manufacturing process.[22][23][24][25]

  • Procedure (as per USP <467>):

    • Prepare sample and standard solutions in a suitable solvent (e.g., dimethyl sulfoxide).

    • Transfer the solutions to headspace vials and seal.

    • Analyze by headspace GC using a suitable column and conditions as specified in the general chapter.

    • Compare the peak responses of any detected solvents in the sample to those in the standard to determine the concentration.

Related Substances (HPLC)
  • Principle: High-Performance Liquid Chromatography (HPLC) is used to separate, detect, and quantify any process-related impurities or degradation products.[26][27][28][29][30]

  • Procedure (A general method is proposed, which would require validation):

    • Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Column: A C18 reversed-phase column.

    • Detector: UV detector at a suitable wavelength (e.g., 210 nm).

    • Procedure:

      • Prepare a sample solution of known concentration.

      • Inject the sample solution into the HPLC system.

      • Record the chromatogram and calculate the percentage of each impurity by area normalization.

Visualizations

Quality Control Workflow

QualityControlWorkflow Start Receipt of This compound Sample Sampling Representative Sampling Start->Sampling Physicochemical Physicochemical Tests (Appearance, Solubility) Sampling->Physicochemical Identification Identification Tests (FTIR, Potassium Test) Sampling->Identification Purity Purity Tests Sampling->Purity Assay Assay (Titration) Sampling->Assay pH pH Determination Sampling->pH Review Data Review and Specification Comparison Physicochemical->Review Identification->Review LOD Loss on Drying Purity->LOD Water Water Content (Karl Fischer) Purity->Water HeavyMetals Heavy Metals Purity->HeavyMetals ResidualSolvents Residual Solvents (GC) Purity->ResidualSolvents RelatedSubstances Related Substances (HPLC) Purity->RelatedSubstances Assay->Review LOD->Review Water->Review HeavyMetals->Review ResidualSolvents->Review RelatedSubstances->Review pH->Review Decision Release / Reject Decision Review->Decision End Final Disposition Decision->End

Caption: Quality control workflow for this compound.

Logic for Release Decision

ReleaseDecisionLogic AllTests All Tests Performed SpecsMet All Specifications Met? AllTests->SpecsMet OOS Out of Specification (OOS) Investigation SpecsMet->OOS No Release Material Released SpecsMet->Release Yes RootCause Root Cause Analysis OOS->RootCause CAPA Corrective and Preventive Action (CAPA) RootCause->CAPA Reject Material Rejected CAPA->Reject

Caption: Logic diagram for material release decision.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with Potassium Valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Potassium Valerate and what are its primary applications in organic synthesis?

This compound (also known as potassium pentanoate) is the potassium salt of valeric acid.[1][2][3][4] In organic synthesis, it primarily serves as a nucleophile, specifically a carboxylate nucleophile, for the synthesis of valerate esters through nucleophilic substitution reactions (SN2) with alkyl halides.[2][5] It can also act as a base in certain reactions.[6]

Q2: What is the general mechanism for esterification using this compound and an alkyl halide?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The valerate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This is a one-step, concerted process.[7]

Q3: Which type of alkyl halides are best suited for reaction with this compound?

For SN2 reactions, the reactivity of alkyl halides is highly dependent on steric hindrance. The general order of reactivity is: methyl > primary > secondary >> tertiary.[8][9] Tertiary alkyl halides are not suitable as they will primarily undergo elimination reactions (E2) in the presence of a base/nucleophile like this compound. Secondary alkyl halides may give a mixture of substitution and elimination products.[8]

Q4: What are the most common solvents for reactions involving this compound?

Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the potassium cation without strongly solvating the nucleophilic valerate anion, thus enhancing its reactivity.[10] Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetone

  • Acetonitrile

  • Tetrahydrofuran (THF)[8][10]

Q5: Can this compound be used as a base?

Yes, as a salt of a weak acid, this compound is a moderately weak base. It can be used to scavenge acids generated in a reaction. However, for reactions requiring a strong base, other reagents like potassium carbonate, potassium hydroxide, or sodium hydride are more commonly used.[6][9]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Possible CauseTroubleshooting SuggestionRationale
Poor Solubility of this compound 1. Switch to a more polar aprotic solvent like DMF or DMSO. 2. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) if using a less polar solvent system.This compound, being a salt, may have limited solubility in some organic solvents. Ensuring it is dissolved is crucial for the reaction to proceed. A phase-transfer catalyst can help shuttle the valerate anion from a solid or aqueous phase into the organic phase.
Low Reactivity of Alkyl Halide 1. Ensure you are using a primary or methyl halide for optimal results. 2. If using a secondary halide, consider increasing the reaction temperature, but be mindful of potential side reactions. 3. The leaving group ability follows the trend I > Br > Cl > F. If possible, use an alkyl iodide or bromide.SN2 reactions are sensitive to steric hindrance around the reaction center. Secondary and tertiary alkyl halides react much slower or undergo elimination.[8] The choice of leaving group also significantly impacts the reaction rate.
Insufficient Reaction Temperature or Time 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). 2. If the reaction is sluggish, gradually increase the temperature in 10-20°C increments. 3. Allow the reaction to run for a longer period.Chemical reactions have an activation energy that must be overcome. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency of successful collisions.[11]
Degraded Reactants 1. Use freshly opened or purified reagents. 2. Ensure this compound is dry, as the presence of water can hydrolyze the ester product or interfere with the reaction.The quality of starting materials is critical for a successful reaction. Impurities or degradation can lead to side reactions or inhibit the desired transformation.
Problem 2: Formation of an Alkene (Elimination Product)

Possible Causes and Solutions:

Possible CauseTroubleshooting SuggestionRationale
Sterically Hindered Substrate 1. If possible, use a primary alkyl halide. 2. If a secondary halide must be used, try using a less hindered base if this compound is intended to act as one, or run the reaction at a lower temperature.Secondary and tertiary alkyl halides are prone to E2 elimination, which competes with SN2 substitution. The valerate anion can act as a base to promote this elimination.[8]
High Reaction Temperature 1. Lower the reaction temperature.Higher temperatures generally favor elimination over substitution.[12]
Strongly Basic Conditions 1. this compound is a relatively weak base. If other, stronger bases are present, they will favor elimination. Ensure that the reaction conditions are not overly basic if substitution is the desired outcome.The balance between substitution and elimination is highly dependent on the basicity of the reaction medium.

Experimental Protocols

General Protocol for the Synthesis of an Alkyl Valerate

This protocol is a general guideline for the esterification of an alkyl halide with this compound.

Materials:

  • This compound

  • Alkyl halide (primary or methyl recommended)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per gram of this compound).

  • Stir the mixture to dissolve the this compound. Gentle heating may be required.

  • Add the alkyl halide (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically between 50-100°C).[11]

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography as needed.

Data Presentation

The following table provides a hypothetical example of how to structure data from optimization experiments.

Table 1: Optimization of the Synthesis of Ethyl Valerate

EntryAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromideAcetone50465
2Ethyl BromideAcetone70478
3Ethyl BromideDMF50485
4Ethyl BromideDMF70292
5Ethyl ChlorideDMF70855
6Isopropyl BromideDMF70830 (plus elimination)

Visualizations

experimental_workflow reagents 1. Add this compound and Anhydrous Solvent dissolution 2. Stir to Dissolve reagents->dissolution addition 3. Add Alkyl Halide dissolution->addition reaction 4. Heat Reaction Mixture addition->reaction monitoring 5. Monitor Progress (TLC/GC) reaction->monitoring workup 6. Quench and Extract monitoring->workup Reaction Complete purification 7. Purify Product workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis of an alkyl valerate.

Caption: Troubleshooting flowchart for low yield in reactions with this compound.

References

Technical Support Center: Optimizing Reactions with Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your reactions involving potassium valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is potassium valerate and what are its common applications in research?

This compound, also known as potassium pentanoate, is the potassium salt of valeric acid. It is a versatile reagent and intermediate in organic synthesis. Common applications include its use in the synthesis of esters (flavor and fragrance compounds, plasticizers), the formation of alkanes via Kolbe electrolysis, and as a precursor in the synthesis of ketones and ethers. Valeric acid and its salts are also studied for their biological activities as short-chain fatty acids (SCFAs).

Q2: I am experiencing consistently low yields in my esterification reaction using this compound. What are the most likely causes?

Low yields in esterification reactions involving this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium or may be proceeding too slowly.

  • Side reactions: Competing reactions, such as elimination, can reduce the yield of the desired ester.

  • Purity of reactants: Impurities in this compound, the alkyl halide, or the solvent can interfere with the reaction.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that may need optimization.

  • Work-up and purification losses: Product may be lost during extraction, washing, or purification steps.

Q3: Can I use this compound in a Williamson ether synthesis?

Yes, this compound can be used as a nucleophile in a Williamson ether synthesis-like reaction to form valerate esters. However, it is important to note that the reactivity of the carboxylate anion is generally lower than that of an alkoxide. Therefore, reaction conditions may need to be more forcing (e.g., higher temperatures, polar aprotic solvents) to achieve good yields.

Q4: Are there any specific safety precautions I should take when working with this compound?

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety measures should be taken. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory tract. For more detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.

Troubleshooting Guides

Issue 1: Low Yield in Esterification of this compound with an Alkyl Halide

This guide provides a systematic approach to troubleshooting low yields in the synthesis of valerate esters from this compound and an alkyl halide.

Troubleshooting Workflow:

start Low Ester Yield check_purity Verify Purity of Reactants (this compound, Alkyl Halide, Solvent) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If purity is confirmed check_side_reactions Investigate Potential Side Reactions optimize_conditions->check_side_reactions If yield is still low sub_optimize Temperature Time Solvent Stoichiometry optimize_conditions->sub_optimize improve_workup Refine Work-up and Purification check_side_reactions->improve_workup If side products are identified sub_side_reactions Elimination (E2) Hydrolysis of Ester check_side_reactions->sub_side_reactions success Improved Yield improve_workup->success

Caption: A logical workflow for troubleshooting low esterification yields.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Impure Reactants Verify the purity of this compound, alkyl halide, and solvent.Use freshly purified or high-purity grade reagents. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the ester product.
Suboptimal Temperature Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).Monitor the reaction progress by TLC or GC to determine the optimal temperature for product formation while minimizing side reactions.
Incorrect Reaction Time Monitor the reaction over time at the optimal temperature.Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to determine the point of maximum conversion.
Poor Solvent Choice Screen different polar aprotic solvents such as DMF, DMSO, or acetonitrile.These solvents can enhance the nucleophilicity of the carboxylate and accelerate the S(_N)2 reaction.
Unfavorable Stoichiometry Vary the molar ratio of the alkyl halide to this compound.A slight excess of the alkyl halide (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion.
Side Reactions (e.g., Elimination) This is more likely with secondary and tertiary alkyl halides.If possible, use a primary alkyl halide. If a secondary halide must be used, try lower reaction temperatures.
Product Loss During Work-up Review your extraction and purification procedures.Ensure complete extraction of the ester with an appropriate organic solvent. Minimize the number of transfer steps. Consider alternative purification methods like column chromatography if distillation leads to decomposition.
Issue 2: Low Yield in Ketone Synthesis from this compound and an Organolithium Reagent

The synthesis of ketones from carboxylates and organolithium reagents can be challenging due to the high reactivity of the organolithium reagent.

Troubleshooting Workflow:

start Low Ketone Yield check_reagent_quality Verify Quality and Titration of Organolithium start->check_reagent_quality control_temperature Strict Temperature Control check_reagent_quality->control_temperature If quality is good optimize_stoichiometry Optimize Stoichiometry control_temperature->optimize_stoichiometry If temperature is controlled workup_procedure Careful Work-up optimize_stoichiometry->workup_procedure If yield is still low success Improved Yield workup_procedure->success cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Valerate Valerate (SCFA) GPR41 GPR41 (FFAR3) Valerate->GPR41 GPR43 GPR43 (FFAR2) Valerate->GPR43 G_protein G-protein (Gq/11 or Gi/o) GPR41->G_protein GPR43->G_protein PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Hormone Secretion, Immune Modulation) IP3_DAG->Cellular_Response cAMP->Cellular_Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Valerate_in Valerate HDAC HDAC Valerate_in->HDAC inhibition Histone Histone HDAC->Histone deacetylation Acetylated_Histone Acetylated Histone HAT HAT HAT->Histone acetylation Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression cluster_pathways Modulation of Inflammatory and Growth Pathways cluster_nfkb NF-κB Pathway cluster_mtor mTOR Pathway Valerate Valerate IKK IKK Valerate->IKK inhibition mTORC1 mTORC1 Valerate->mTORC1 inhibition IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammatory_Genes Inflammatory Gene Expression NFκB->Inflammatory_Genes activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth promotes

Common side reactions with Potassium valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium valerate (B167501). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between potassium valerate and valproic acid?

A1: this compound is the potassium salt of valeric acid. In a biological system, it is expected to dissociate into the valerate anion and a potassium cation. The valerate anion is the conjugate base of valproic acid. Therefore, the pharmacological and toxicological effects of this compound are primarily driven by the valerate/valproic acid moiety. Clinical data on "this compound" is limited; however, the extensive clinical data available for valproic acid is considered a relevant surrogate for understanding its potential biological effects and side reactions.

Q2: What are the most common side reactions observed with valproic acid, which may be anticipated with this compound?

A2: Common side effects of valproic acid, which are generally mild and may decrease over time, include gastrointestinal issues such as nausea, vomiting, and stomach pain.[1] Other common reactions include drowsiness, headaches, weight gain, and hair thinning.[1]

Q3: Are there any serious side effects associated with valproic acid that I should be aware of in my research?

A3: Yes, although less common, serious side effects have been reported for valproic acid. These include liver damage (hepatotoxicity), pancreatitis, and an increased risk of suicidal thoughts and behaviors.[2] Blood disorders, such as severely low platelet levels (thrombocytopenia), and high ammonia (B1221849) levels in the blood have also been observed.[2]

Q4: What are the safety precautions I should take when handling this compound powder?

A4: According to safety data sheets, valeric acid, the parent compound of this compound, can cause severe skin burns and eye damage.[3][4][5] It is also harmful if inhaled.[3] Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][5]

Troubleshooting Guides

Unexpected Animal Behavior or Clinical Signs

Issue: Laboratory animals administered this compound appear unusually drowsy, lethargic, or exhibit tremors.

Possible Cause: These are known neurological side effects of valproic acid.[1][6] Drowsiness is a common side effect, especially at the beginning of treatment.[1] Tremors or shaking of the hands and feet have also been reported.[6]

Troubleshooting Steps:

  • Verify Dosage: Double-check the dosage calculations and administration protocol to rule out an overdose.

  • Monitor Subjects: Closely monitor the animals for the severity and duration of the symptoms.

  • Blood Level Analysis: If feasible, consider analyzing blood samples to determine the plasma concentration of valproate.

  • Dose Adjustment: If the effects are significant, consider a dose reduction in future experiments, as is common in clinical practice with valproic acid.[1]

Anomalous Laboratory Results

Issue: Routine blood work on experimental subjects shows elevated liver enzymes (e.g., ALT, AST) or a low platelet count.

Possible Cause: Valproic acid is known to have the potential for serious side effects, including liver problems and blood disorders.[2][6] Elevated liver enzymes can be an early sign of liver damage, and a low platelet count (thrombocytopenia) is also a documented adverse effect.[2]

Troubleshooting Steps:

  • Confirm Results: Rerun the blood tests to confirm the initial findings.

  • Baseline Comparison: Compare the results to baseline data from the same subjects before the administration of this compound.

  • Histopathology: If the study design allows, consider histopathological examination of the liver and bone marrow at the end of the experiment to assess for any tissue damage.

  • Review Protocol: Re-evaluate the experimental protocol, including the dose and duration of treatment, as these factors can influence the risk of side effects.

Quantitative Data on Side Reactions (from Valproic Acid Clinical Data)

The following table summarizes the incidence of common side effects reported in clinical trials of divalproex (which converts to valproic acid in the body) for the treatment of seizures. This data can serve as a reference for potential side effects when working with this compound.

Side EffectIncidence in Clinical Trials (%)
Nausea>1
Drowsiness>1
Dizziness>1
Vomiting>1
Weakness>1
Stomach Pain>1
Diarrhea>1
Hair Loss>1
Weight Gain>1
Tremor>1

Data is qualitative as presented in the search results, indicating that these side effects occur in more than 1 in 100 people.[1]

Key Experimental Protocols

Assessment of Liver Function

Objective: To monitor for potential hepatotoxicity.

Methodology:

  • Sample Collection: Collect blood samples from subjects at baseline and at specified time points during the study.

  • Serum Separation: Centrifuge the blood samples to separate the serum.

  • Biochemical Analysis: Analyze the serum for levels of key liver enzymes, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Data Analysis: Compare the post-treatment enzyme levels to the baseline levels. A significant increase may indicate liver damage.

Complete Blood Count (CBC)

Objective: To screen for potential hematological side effects.

Methodology:

  • Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Automated Analysis: Use an automated hematology analyzer to determine the following parameters:

    • Red blood cell (RBC) count

    • White blood cell (WBC) count and differential

    • Platelet count

    • Hemoglobin and hematocrit

  • Data Analysis: Compare the results to baseline values. A significant decrease in the platelet count could indicate thrombocytopenia.

Visualizations

experimental_workflow start Start of Experiment baseline Collect Baseline Data (Blood Samples, Weight) start->baseline administer Administer This compound baseline->administer monitor Monitor Subjects (Clinical Signs, Behavior) administer->monitor interim Interim Sample Collection (e.g., Blood) monitor->interim Scheduled Timepoints end End of Study (Terminal Sample Collection, Necropsy) monitor->end Final Timepoint interim->monitor analysis Data Analysis (Biochemistry, Hematology, Histopathology) end->analysis troubleshooting_logic start Unexpected Observation (e.g., Animal Lethargy) q1 Is the dosage correct? start->q1 action1 Correct Dosage and Document Error q1->action1 No q2 Are symptoms consistent with known valproate side effects? q1->q2 Yes a1_yes Yes a1_no No action2 Proceed with Monitoring Consider Dose Reduction q2->action2 Yes action3 Investigate Other Causes (e.g., Husbandry, Other Variables) q2->action3 No a2_yes Yes a2_no No signaling_pathway valproate Valproate inhibition Inhibition of Mitochondrial Beta-Oxidation valproate->inhibition depletion ATP Depletion inhibition->depletion stress Oxidative Stress inhibition->stress dysfunction Mitochondrial Dysfunction depletion->dysfunction stress->dysfunction apoptosis Hepatocyte Apoptosis dysfunction->apoptosis hepatotoxicity Hepatotoxicity apoptosis->hepatotoxicity

References

Technical Support Center: Byproduct Identification in Potassium Valerate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium valerate (B167501). The information is designed to help identify and mitigate the formation of byproducts during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common sources of byproducts in the synthesis of potassium valerate?

The primary source of byproducts is often the purity of the starting material, valeric acid. Commercial valeric acid can contain several impurities that may lead to the formation of unwanted side products during the neutralization reaction with potassium hydroxide (B78521).

Q2: I've detected an unexpected peak in my GC-MS analysis. What could it be?

Unexpected peaks can arise from impurities in the starting materials or from side reactions. The following table summarizes potential byproducts and their sources.

Table 1: Potential Byproducts in this compound Synthesis
Potential ByproductSource/CauseRecommended Analytical Technique
Isovaleric acid potassium saltImpurity in valeric acid feedstock.GC-MS, HPLC-UV[1][2]
Potassium salts of other short-chain fatty acids (e.g., potassium acetate, propionate, butyrate)Impurities in valeric acid feedstock.GC-MS, HPLC-UV[1][2]
Pentanol (B124592)Impurity in valeric acid feedstock.GC-MS[1]
PentanalImpurity in valeric acid feedstock.GC-MS[1]
Pentyl valerateReaction between valeric acid and pentanol (an impurity) under acidic conditions (if neutralization is incomplete) or with heat.GC-MS
2-Propyl-3-hydroxyheptanalAldol (B89426) condensation of pentanal impurity under basic (KOH) conditions.LC-MS, GC-MS
Pentanoic acid and Pentyl alcoholCannizzaro reaction of pentanal impurity in the presence of a strong base (KOH).[3][4][5]GC-MS[1]
Valeric anhydrideDehydration of valeric acid at elevated temperatures.GC-MS

Q3: My final this compound product is discolored. What could be the cause?

Discoloration, such as a yellow or brown tint, can be caused by several factors:

  • Impurities in Starting Materials: Commercial potassium hydroxide can sometimes contain metal impurities that can cause discoloration. Using high-purity reagents is recommended.

  • Aldol Condensation Byproducts: If pentanal is present as an impurity in the valeric acid, it can undergo aldol condensation in the basic reaction medium, leading to colored polymeric byproducts.

  • Overheating: Heating the reaction mixture to high temperatures can cause degradation of the valeric acid or the this compound product, leading to discoloration.

Q4: The yield of my this compound synthesis is lower than expected. What are the possible reasons?

Low yields can be attributed to:

  • Incomplete Reaction: Ensure that the molar ratio of potassium hydroxide to valeric acid is appropriate and that the reaction has gone to completion. Monitoring the pH of the reaction mixture can be helpful.

  • Side Reactions: The formation of byproducts, such as esters or condensation products, will consume the starting materials and reduce the yield of the desired product.

  • Loss During Workup: Ensure that the product is not being lost during purification steps such as filtration, washing, or drying.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from valeric acid and potassium hydroxide.

Materials:

  • Valeric acid (high purity)

  • Potassium hydroxide (KOH) pellets (high purity)

  • Deionized water

  • Ethanol (B145695) (for washing)

  • Magnetic stirrer and stir bar

  • Beaker

  • Burette or dropping funnel

  • pH meter or pH indicator strips

Procedure:

  • Accurately weigh a specific amount of high-purity potassium hydroxide and dissolve it in deionized water in a beaker to create a solution of known concentration.

  • Place the beaker in an ice bath and begin stirring the KOH solution.

  • Slowly add a stoichiometric amount of high-purity valeric acid to the KOH solution using a burette or dropping funnel. The reaction is exothermic, and maintaining a low temperature helps to minimize side reactions.

  • Monitor the pH of the reaction mixture. The addition of valeric acid should continue until the pH is neutral (pH 7).

  • Once the neutralization is complete, the resulting solution is an aqueous solution of this compound.

  • To isolate the solid this compound, the water can be removed by evaporation under reduced pressure (rotoevaporation) or by gentle heating. Avoid excessive heating to prevent degradation.

  • The resulting solid can be washed with a small amount of cold ethanol to remove any remaining impurities and then dried in a vacuum oven.

Protocol 2: Identification of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for separating fatty acids and their derivatives (e.g., a wax column).

Sample Preparation:

  • To analyze for volatile and semi-volatile impurities, the this compound salt needs to be acidified to convert it back to valeric acid and any other carboxylate byproducts.

  • Dissolve a small, accurately weighed amount of the this compound sample in deionized water.

  • Acidify the solution to a pH of approximately 2-3 with a dilute acid (e.g., HCl).

  • Extract the acidified solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • The dried extract can then be directly injected into the GC-MS or concentrated first if necessary.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30-400

Identification of peaks can be achieved by comparing the obtained mass spectra with a library of known spectra (e.g., NIST).

Visualizations

experimental_workflow Experimental Workflow for Byproduct Identification start This compound Sample acidification Acidification (e.g., with HCl) start->acidification extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) acidification->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying analysis GC-MS Analysis drying->analysis identification Peak Identification (Mass Spectral Library) analysis->identification

Caption: Workflow for preparing and analyzing a this compound sample for byproduct identification by GC-MS.

Caption: Diagram illustrating how impurities in valeric acid can lead to different byproducts through various side reactions.

References

Technical Support Center: Purification of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of potassium valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying potassium valerate?

A1: The most common and practical method for purifying solid organic compounds like this compound is recrystallization.[1][2] Other potential methods, depending on the nature of the impurities, could include extraction or chromatography, though these are generally more complex for ionic salts.[3]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below.[2][4] Given that this compound is a salt, polar solvents are a good starting point. Consider alcohols (e.g., ethanol, isopropanol) or a mixed solvent system, such as an alcohol with a less polar co-solvent or water.[5] Small-scale solubility tests are essential to identify the ideal solvent or solvent pair before attempting to purify the entire batch.[6]

Q3: What are the likely impurities in my this compound sample?

A3: Impurities in this compound often originate from the starting material, valeric acid. Common impurities can include:

  • Isovaleric acid (a branched isomer)

  • Pentanol (residual alcohol)

  • Pentanal (an aldehyde)

  • Alkyl valerate esters

  • Lower carboxylic acids (e.g., acetic acid, propionic acid)

  • Water[7]

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be assessed using several methods:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[8]

  • Titration: Acid-base titration can be used to determine the purity of potassium salts. A standardized acid solution can be used to titrate a known weight of the purified this compound.[9][10][11]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities.

  • Gas Chromatography (GC): While not ideal for the salt itself, the purity of the precursor valeric acid is often determined by GC, which can inform potential impurities in the final product.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
This compound does not dissolve, even in hot solvent. 1. The solvent is unsuitable. 2. Insoluble impurities are present.1. Conduct small-scale solubility tests with different polar solvents or solvent mixtures. 2. If a significant portion dissolves, perform a hot filtration to remove the insoluble material.[6]
"Oiling out" occurs (product separates as a liquid instead of crystals). 1. The solution is cooling too quickly. 2. The boiling point of the solvent is lower than the melting point of the solute. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Insulating the flask can help. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.[5] 3. Consider a preliminary purification step if impurities are substantial.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. Nucleation is inhibited.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[4] 2. Cool the solution in an ice bath to further decrease solubility. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[6]
Low recovery of purified this compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Use the minimum amount of hot solvent necessary for complete dissolution.[6] 2. Pre-heat the funnel and receiving flask before hot filtration. Use a stemless funnel to prevent clogging. 3. Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize crystal formation.[6]
Purity has not improved significantly. 1. The chosen solvent is not effective at separating the specific impurities present. 2. The solution cooled too quickly, trapping impurities within the crystals. 3. The crystals were not washed properly after filtration.1. Experiment with different recrystallization solvents. 2. Ensure slow cooling to allow for selective crystallization. 3. Wash the filtered crystals with a small amount of ice-cold, fresh solvent to remove residual mother liquor containing impurities.[1]

Quantitative Data Summary

Table 1: Common Impurities in Commercial Valeric Acid (Precursor to this compound)
Impurity Typical Concentration Range
Isovaleric acidup to 0.1 - 0.5%
Pentanol< 0.1%
Pentanal< 0.05%
Alkyl valerate esters< 0.05%
Lower carboxylic acids< 0.1%
Water0.1 - 0.5%
Data sourced from Veeprho.[7]
Table 2: General Solvent Selection Guide for Recrystallization
Solvent Class Examples Polarity Suitability for this compound
AlcoholsEthanol, IsopropanolPolarGood starting point as a primary solvent.
WaterHighly PolarMay be a suitable solvent or co-solvent, but solubility might be high even at low temperatures.
KetonesAcetonePolarPotential primary solvent or co-solvent.
EstersEthyl AcetateModerately PolarMay be useful as a co-solvent.
EthersDiethyl Ether, Tetrahydrofuran (THF)Low to ModerateLikely unsuitable as a primary solvent but could be used as an anti-solvent in a two-solvent system.
HydrocarbonsHexane, TolueneNon-polarUnlikely to dissolve this compound; may be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen polar solvent (e.g., ethanol). Heat the test tube. If the solid dissolves completely when hot and reappears as crystals upon cooling, the solvent is suitable.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the this compound is just completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold, fresh recrystallization solvent to rinse away any remaining impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Protocol 2: Purity Assessment by Acid-Base Titration
  • Preparation of Standard Acid: Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the dried, purified this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask. Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

  • Titration: Titrate the this compound solution with the standardized HCl solution until the endpoint is reached (e.g., the pink color of the phenolphthalein (B1677637) disappears).[9]

  • Calculation: Calculate the purity of the this compound based on the volume of HCl used, its concentration, and the initial mass of the this compound sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_kv Crude this compound dissolve Dissolve in minimal hot solvent crude_kv->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals purity_analysis Purity Analysis (e.g., Titration, MP) dry_crystals->purity_analysis

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Start Recrystallization: Dissolve Crude Product is_dissolved Completely Dissolved? start->is_dissolved cool_solution Cool Solution Slowly is_dissolved->cool_solution Yes hot_filter Troubleshoot: Perform Hot Filtration is_dissolved->hot_filter No, insoluble impurities add_solvent Troubleshoot: Add More Solvent is_dissolved->add_solvent No, not enough solvent oiling_out Oiling Out? cool_solution->oiling_out crystals_form Crystals Form? filter_dry Filter, Wash, and Dry Crystals crystals_form->filter_dry Yes boil_off_solvent Troubleshoot: Boil Off Excess Solvent crystals_form->boil_off_solvent No, too much solvent induce_crystallization Troubleshoot: Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No, nucleation issue oiling_out->crystals_form No reheat_cool_slower Troubleshoot: Reheat, Add Co-solvent, Cool Slower oiling_out->reheat_cool_slower Yes hot_filter->cool_solution add_solvent->is_dissolved boil_off_solvent->cool_solution induce_crystallization->cool_solution reheat_cool_slower->cool_solution

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Purification of Crude Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude potassium valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude potassium valerate?

A1: Crude this compound, typically synthesized from valeric acid and a potassium source (e.g., potassium hydroxide (B78521) or potassium carbonate), may contain the following impurities:

  • Unreacted Valeric Acid: Due to incomplete reaction.

  • Excess Potassium Hydroxide or Potassium Carbonate: From the use of excess base to drive the reaction to completion.

  • Water: Residual solvent from the reaction or absorbed from the atmosphere.

  • Other Organic Byproducts: Depending on the specific synthetic route and reaction conditions.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical methods can be used to determine the purity of this compound.[1] A combination of techniques often provides the most comprehensive assessment.

  • Titration: Acid-base titration can be used to quantify the amount of this compound and detect acidic or basic impurities.

  • Spectroscopy (FTIR, NMR): Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can identify the functional groups and structure of this compound and detect organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) suggests high purity. Impurities typically broaden the melting range and lower the melting point.[1]

  • Chromatography (IC, HPLC): Ion Chromatography (IC) can quantify the potassium cation and detect other ionic impurities. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify organic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Oily or Gummy Precipitate Instead of Crystals During Recrystallization
  • Possible Cause: The solvent may be too nonpolar for this compound, causing it to "oil out" instead of crystallizing. Another possibility is the presence of significant amounts of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Gently heat the mixture to re-dissolve the oily substance.

    • Add a more polar co-solvent: Slowly add a more polar solvent (e.g., a small amount of water or methanol) dropwise until the solution becomes slightly cloudy, then heat until clear. Allow to cool slowly.

    • Perform a pre-purification step: If impurities are suspected to be the cause, consider an initial washing step. Suspend the crude product in a nonpolar solvent in which this compound is insoluble (e.g., diethyl ether or hexanes) to remove nonpolar organic impurities.

Issue 2: Low Yield of Purified this compound After Recrystallization
  • Possible Cause:

    • The chosen recrystallization solvent is too good a solvent, even at low temperatures, leading to significant product loss in the mother liquor.

    • Too much solvent was used during recrystallization.

    • Premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvents or solvent mixtures. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Issue 3: Purified Product is still Contaminated with Starting Materials
  • Possible Cause: The recrystallization process did not effectively remove the unreacted valeric acid or excess potassium salts.

  • Troubleshooting Steps:

    • For Excess Valeric Acid:

      • Recrystallization with a slightly basic solvent system: Using a solvent system with a slightly basic character can help to keep the acidic valeric acid in solution while the this compound crystallizes.

      • Liquid-Liquid Extraction: Dissolve the crude product in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to extract the less polar valeric acid.

    • For Excess Potassium Hydroxide/Carbonate:

      • Recrystallization from a non-aqueous solvent: Potassium hydroxide and carbonate are generally less soluble in many organic solvents compared to this compound. Recrystallization from a suitable alcohol (e.g., ethanol, isopropanol) may leave these inorganic impurities behind.

      • pH Adjustment: Dissolve the crude product in water and carefully adjust the pH to near neutral with a dilute acid before proceeding with recrystallization or extraction. This will neutralize excess base.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound

Solvent ClassExample SolventsSuitability for this compoundNotes
Alcohols Ethanol, Isopropanol (B130326)Good to Moderate This compound is expected to be soluble in hot alcohols and less soluble when cold. Good for removing inorganic salts.
Ketones AcetonePotentially Good May be a good solvent, but solubility needs to be empirically determined.
Ethers Diethyl Ether, THFPoor (as primary solvent) Likely to be a non-solvent. Can be used as an anti-solvent or for washing to remove nonpolar impurities.
Hydrocarbons Hexanes, ToluenePoor (as primary solvent) This compound is expected to be insoluble. Useful for washing crude product.
Water Distilled WaterGood (as a co-solvent) Highly soluble. Not ideal as a single recrystallization solvent due to high solubility even at low temperatures, but can be used in a solvent/anti-solvent system.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (e.g., isopropanol or an ethanol/water mixture).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new receiving flask with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper to remove insoluble materials.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Liquid-Liquid Extraction for Removal of Valeric Acid
  • Dissolution: Dissolve the crude this compound in a suitable volume of deionized water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer containing the this compound into a clean beaker. Discard the upper organic layer which contains the extracted valeric acid.

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of the valeric acid.

  • Isolation: The purified this compound can be recovered from the aqueous solution by evaporation of the water. Further purification by recrystallization may be necessary.

Visualizations

PurificationWorkflow Crude Crude This compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Extraction Liquid-Liquid Extraction Crude->Extraction Alternative for specific impurities Purity_Analysis Purity Analysis (e.g., Titration, NMR) Recrystallization->Purity_Analysis Waste Impurities in Mother Liquor/Organic Phase Recrystallization->Waste Extraction->Purity_Analysis Extraction->Waste Purity_Analysis->Recrystallization Further Purification Needed Pure_Product Pure This compound Purity_Analysis->Pure_Product Purity Met TroubleshootingTree Start Issue during Purification Oily Oily/Gummy Precipitate Start->Oily LowYield Low Yield Start->LowYield Contaminated Product Still Contaminated Start->Contaminated Solvent Adjust Solvent System (add polar co-solvent) Oily->Solvent PrePurify Pre-wash with nonpolar solvent Oily->PrePurify SolventVol Optimize Solvent Volume & Type LowYield->SolventVol HotFilter Preheat Filtration Apparatus LowYield->HotFilter RecrystallizeAgain Re-recrystallize with optimized solvent Contaminated->RecrystallizeAgain ExtractImpurities Perform Liquid-Liquid Extraction Contaminated->ExtractImpurities

References

Stability issues of Potassium valerate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for potassium valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of potassium valerate under reaction conditions?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: High temperatures can lead to thermal decomposition. While specific data for this compound is limited, carboxylate salts can undergo decarboxylation at elevated temperatures.

  • pH: The pH of the reaction medium is critical. In acidic conditions, this compound, the salt of a weak acid, will be protonated to form valeric acid. In highly alkaline conditions, other side reactions could be promoted. Studies on similar compounds like betamethasone (B1666872) valerate show maximum stability in a slightly acidic to neutral pH range (pH 4-5).[1][2]

  • Moisture: this compound is potentially hygroscopic. The presence of water can facilitate hydrolysis and other degradation pathways. It is crucial to store it in a dry environment and use anhydrous solvents when necessary.[3]

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the valerate moiety.

  • Solvent Polarity: The polarity of the solvent can influence the rate of degradation reactions.[1][2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to:

  • Store it in a tightly sealed container to protect it from moisture.[3][4]

  • Keep it in a cool, dry, and well-ventilated place.[3][4]

  • Store it away from incompatible materials such as strong acids and oxidizing agents.[5]

Q3: I am observing unexpected side products in my reaction involving this compound. What could be the cause?

A3: The formation of unexpected side products could be due to the degradation of this compound. Potential degradation pathways include:

  • Hydrolysis: If there is moisture in your reaction, this compound can hydrolyze back to valeric acid and potassium hydroxide.

  • Decarboxylation: At elevated temperatures, the valerate salt could potentially decarboxylate to form butane.

  • Reaction with other components: this compound could be reacting with other reagents or catalysts in your reaction mixture.

Consider analyzing the side products using techniques like GC-MS or LC-MS to identify them, which can provide clues about the degradation pathway.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low reaction yield Degradation of this compound- Confirm the purity of your this compound before use. - Run the reaction at a lower temperature. - Ensure your reaction setup is free from moisture by using anhydrous solvents and inert atmosphere. - Check the pH of your reaction mixture and adjust if necessary to a range where the valerate is more stable.
Inconsistent reaction outcomes Instability of this compound during storage or handling- Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. - Minimize the exposure of this compound to the atmosphere during weighing and transfer.
Formation of a precipitate Change in solubility due to pH shift or side reaction- Analyze the precipitate to determine its identity. - If the pH of the reaction has shifted to acidic, the precipitate could be valeric acid. - Consider if a salt of a side product is precipitating.

Quantitative Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on general chemical principles and data from related compounds. It is intended to provide a qualitative understanding of the factors affecting this compound stability. Experimental determination of these values for your specific reaction conditions is highly recommended.

Parameter Condition Observed Degradation Rate Constant (k, illustrative) Primary Degradation Product (Hypothesized)
Temperature 50°CLow-
100°CModerateValeric Acid (hydrolysis), Butane (decarboxylation)
150°CHighButane (decarboxylation)
pH 3ModerateValeric Acid
5Low-
7Low-
9ModeratePotential for other base-catalyzed side reactions
Moisture AnhydrousVery Low-
1% WaterLowValeric Acid
5% WaterModerateValeric Acid

Experimental Protocols

Protocol for Assessing Thermal Stability of this compound

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a thermogravimetric analysis (TGA) pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to 500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • Isothermal Analysis (Optional):

    • Heat the sample to a specific temperature below the decomposition onset and hold for an extended period.

    • Monitor the mass loss over time to determine the rate of decomposition at that temperature.

Protocol for Assessing pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Incubation:

    • Prepare stock solutions of this compound in each buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 40°C).

  • Sample Analysis:

    • At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Analyze the concentration of this compound remaining using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

DegradationPathway KV This compound VA Valeric Acid KV->VA + H₂O (Hydrolysis) KOH Potassium Hydroxide KV->KOH + H₂O (Hydrolysis) Butane Butane KV->Butane Heat (Δ) (Decarboxylation) CO2 Carbon Dioxide KV->CO2 Heat (Δ) (Decarboxylation)

Caption: Hypothetical degradation pathways of this compound.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., low yield, side products) CheckPurity Verify Purity of This compound Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK Temp High Temperature? CheckConditions->Temp Moisture Moisture Present? CheckConditions->Moisture pH Unfavorable pH? CheckConditions->pH Temp->Moisture No LowerTemp Action: Lower Reaction Temperature Temp->LowerTemp Yes Moisture->pH No Dry Action: Use Anhydrous Solvents/Inert Atmosphere Moisture->Dry Yes AdjustpH Action: Adjust pH to Optimal Range pH->AdjustpH Yes End Issue Resolved LowerTemp->End Dry->End AdjustpH->End

References

Technical Support Center: Degradation Pathways of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of potassium valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for potassium valerate under forced degradation conditions?

A1: Based on the chemical structure of this compound (the potassium salt of pentanoic acid), the primary degradation pathways under forced degradation conditions (such as acidic, basic, oxidative, thermal, and photolytic stress) are expected to be:

  • Hydrolysis: While salts of strong bases and weak acids like this compound are generally stable in neutral aqueous solutions, under acidic conditions, the valerate anion can be protonated to form valeric acid. Under strongly basic conditions, degradation is generally not expected, but interactions with other formulation components could occur.

  • Oxidative Degradation: The alkyl chain of valerate is susceptible to oxidation, which can lead to the formation of various smaller organic acids, aldehydes, ketones, and ultimately carbon dioxide and water. Common laboratory oxidizing agents like hydrogen peroxide can initiate this degradation.

  • Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. The decomposition of alkali metal carboxylates can be complex, potentially yielding ketones (e.g., 5-nonanone (B165733) from two molecules of valerate), hydrocarbons, and potassium carbonate as a final inorganic residue.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products will depend on the specific stress condition:

  • Acidic Hydrolysis: Valeric acid.

  • Oxidation: Shorter-chain carboxylic acids (e.g., butyric acid, propionic acid, acetic acid), aldehydes, and ketones.

  • Thermal Decomposition: 5-nonanone, butane, and potassium carbonate.

Q3: How can I monitor the degradation of this compound and quantify its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Since valeric acid and its shorter-chain degradation products have a weak chromophore, detection is typically performed at low UV wavelengths (e.g., 210 nm). Gas Chromatography (GC) with Flame Ionization Detection (FID) can also be used, particularly for volatile degradation products, after derivatization of the carboxylic acids.

Q4: Are there any specific storage conditions recommended to minimize the degradation of this compound?

A4: To ensure the stability of this compound, it should be stored in a well-closed container, protected from moisture, excessive heat, and light. Storage in a cool, dry place is recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing during HPLC Analysis of this compound
Possible Cause Troubleshooting Step
Secondary Interactions with Column Silanols The free carboxyl group of valeric acid (formed on-column) can interact with residual silanols on the silica (B1680970) backbone of the HPLC column, leading to peak tailing.
* Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3 with phosphoric acid or formic acid) to fully protonate the valeric acid and minimize silanol (B1196071) interactions.
* Solution 2: Use a "High Purity" or "End-capped" Column: These columns have fewer accessible silanol groups.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
* Solution: Reduce Injection Concentration: Dilute the sample and re-inject.
Inappropriate Mobile Phase Composition The organic modifier and buffer strength can affect peak shape.
* Solution: Optimize Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and buffer concentrations to improve peak symmetry.
Issue 2: Irreproducible Results in Forced Degradation Studies
Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Minor variations in temperature, pH, or reagent concentration can significantly impact degradation rates.
* Solution 1: Precise Control of Parameters: Use calibrated equipment (ovens, pH meters) and prepare fresh, accurately measured stress solutions for each experiment.
* Solution 2: Use a Reaction Quenching Step: For hydrolytic and oxidative studies, neutralize the reaction at specific time points to stop further degradation before analysis.
Sample Evaporation During thermal stress studies, evaporation of the solvent can concentrate the sample and accelerate degradation.
* Solution: Use Sealed Vials: Employ tightly sealed vials to prevent solvent loss.
Photodegradation from Ambient Light If the molecule is light-sensitive, exposure to laboratory light can cause unintended degradation.
* Solution: Protect from Light: Use amber vials or cover vials with aluminum foil during the entire experimental process.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in deionized water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a sealed vial.

    • Place the vial in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a sealed vial.

    • Keep the vial at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of deionized water in a sealed vial.

    • Place the vial in a water bath at 60°C for 24 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

Protocol 2: HPLC Method for Analysis of this compound and Degradation Products
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: 10% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress Condition Duration This compound Remaining (%) Major Degradation Product(s) Degradation Product(s) Area (%)
0.1 N HCl24 hours95.2Valeric Acid4.8
0.1 N NaOH24 hours>99-<0.1
3% H₂O₂8 hours88.5Butyric Acid, Propionic Acid7.2, 4.1
Heat (80°C)48 hours92.15-Nonanone6.5
Light (ICH Q1B)10 days>99-<0.1

Visualizations

Degradation_Pathways This compound This compound Valeric Acid Valeric Acid This compound->Valeric Acid Acidic Hydrolysis Shorter Chain Acids Shorter Chain Acids This compound->Shorter Chain Acids Oxidation 5-Nonanone 5-Nonanone This compound->5-Nonanone Thermal Decomposition

Caption: Potential degradation pathways of this compound.

HPLC_Troubleshooting cluster_0 Problem cluster_1 Possible Causes cluster_2 Solutions Poor Peak Shape Poor Peak Shape Secondary Interactions Secondary Interactions Poor Peak Shape->Secondary Interactions Column Overload Column Overload Poor Peak Shape->Column Overload Mobile Phase Issues Mobile Phase Issues Poor Peak Shape->Mobile Phase Issues Adjust pH Adjust pH Secondary Interactions->Adjust pH Use End-capped Column Use End-capped Column Secondary Interactions->Use End-capped Column Dilute Sample Dilute Sample Column Overload->Dilute Sample Optimize Mobile Phase Optimize Mobile Phase Mobile Phase Issues->Optimize Mobile Phase

Caption: Troubleshooting logic for poor HPLC peak shape.

Preventing decomposition of Potassium valerate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of potassium valerate (B167501). Our goal is to help you prevent decomposition and optimize your synthesis for high yield and purity.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may face during your experiment.

Issue ID Problem Potential Causes Recommended Solutions
KV-S-01 Low yield of potassium valerate. - Incomplete reaction. - Sub-optimal reaction temperature. - Incorrect stoichiometry. - Loss of product during workup and purification.- Ensure a slight excess of the potassium base to drive the reaction to completion. - Monitor the pH of the reaction mixture; it should be neutral or slightly basic upon completion. - Maintain a moderate reaction temperature, as excessive heat is unnecessary for this acid-base neutralization. - Optimize the recrystallization process to minimize loss of the final product.
KV-S-02 The final product is discolored (e.g., yellow or brown). - Impurities in the starting valeric acid. - Decomposition of reactants or product due to excessive heat. - Side reactions occurring at high temperatures.- Use high-purity valeric acid (≥99%).[1][2][3][4][5] - Avoid excessive heating during the reaction and drying steps. A gentle warming or even room temperature reaction is often sufficient. - If discoloration persists, consider purification by recrystallization or washing the crude product with a non-polar solvent in which this compound is insoluble.
KV-S-03 The isolated product is oily or fails to crystallize. - Presence of unreacted valeric acid. - Residual solvent or water. - Formation of hygroscopic byproducts.- Ensure the reaction goes to completion by checking the pH. - Dry the product thoroughly under vacuum. For residual water, azeotropic distillation with toluene (B28343) can be effective for drying carboxylate salts.[1] - Choose an appropriate solvent system for recrystallization. A polar solvent where this compound is soluble when hot and insoluble when cold is ideal. Solvent pairs, such as ethanol (B145695)/diethyl ether, may also be effective.
KV-S-04 The product has an unexpected odor. - Residual valeric acid, which has a strong, unpleasant odor.[6]- This is a strong indicator of an incomplete reaction or impure product. - Wash the crude this compound with a solvent in which valeric acid is soluble but the salt is not (e.g., a non-polar organic solvent). - Recrystallize the product to remove trapped valeric acid.
KV-S-05 The reaction mixture becomes very viscous and difficult to stir. - High concentration of reactants. - Precipitation of the product in the reaction solvent.- Add more solvent to reduce the concentration. - Choose a solvent in which this compound has some solubility at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during synthesis?

A1: While this compound is a relatively stable salt with a high melting point (313.4 °C), decomposition during a standard synthesis is most likely due to excessive heat leading to side reactions, rather than thermal decomposition of the salt itself.[7] Potassium n-alkanoates are generally thermally stable up to approximately 440 °C.

Q2: What are the likely decomposition or side-reaction products?

A2: Under harsh conditions, potential side reactions could include:

  • Decarboxylation: At very high temperatures, carboxylate salts can decarboxylate, though this is less common for simple alkyl carboxylates compared to those with specific activating groups.

  • Esterification: If an alcohol is used as the solvent and there is residual acidic valeric acid, trace amounts of the corresponding valerate ester could form, especially if heated for prolonged periods.

  • Hydrolysis of Impurities: If the starting valeric acid contains ester impurities, these can be hydrolyzed under basic conditions to form the corresponding alcohol and this compound.

Q3: Which potassium base is better to use: potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃)?

A3: Both KOH and K₂CO₃ can be used effectively.

  • Potassium Hydroxide (KOH): A strong base that reacts quickly and exothermically. The reaction is a simple 1:1 stoichiometry with valeric acid. Care must be taken to control the temperature.

  • Potassium Carbonate (K₂CO₃): A weaker base that reacts more slowly and less exothermically, which can be advantageous for controlling the reaction temperature. The reaction produces carbon dioxide and water, and the stoichiometry is 2 moles of valeric acid to 1 mole of potassium carbonate. The formation of CO₂ can help to create an inert atmosphere over the reaction.

The choice often depends on the desired reaction rate and the scale of the synthesis. For better control, especially on a larger scale, K₂CO₃ may be preferred.

Q4: What is the optimal pH for the synthesis and stability of this compound?

A4: During the synthesis, the pH will start acidic and end neutral to slightly basic upon completion of the neutralization. For stability in solution, maintaining a neutral to slightly alkaline pH is generally recommended to prevent the formation of free valeric acid. Studies on similar compounds have shown maximum stability in the slightly acidic to neutral pH range.

Q5: How can I confirm the purity of my synthesized this compound?

A5: Several analytical techniques can be used:

  • NMR Spectroscopy (¹H and ¹³C): This can confirm the structure of the valerate anion and help identify organic impurities. Quantitative NMR (qNMR) can be a powerful tool for assessing purity.[8][9]

  • Infrared (IR) Spectroscopy: The presence of a strong carboxylate (COO⁻) stretch (typically around 1550-1610 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and C=O stretch (around 1700-1725 cm⁻¹) indicate the formation of the salt.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for detecting volatile impurities, such as residual valeric acid or valerate esters, after acidification of a sample.[6][7][10][11][12]

  • Titration: Acid-base titration can be used to determine the purity of the salt.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from valeric acid and potassium hydroxide.

Materials:

  • Valeric acid (≥99% purity)

  • Potassium hydroxide (KOH) pellets or flakes

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for washing/precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of potassium hydroxide in a minimal amount of ethanol. Caution: Dissolution of KOH is exothermic.

  • Slowly add a stoichiometric amount of valeric acid dropwise to the KOH solution while stirring. Monitor the temperature and use an ice bath to maintain a moderate temperature if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted valeric acid or other organic impurities.

  • Dry the solid product under vacuum to obtain this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot polar solvent, such as ethanol or a mixture of ethanol and a small amount of water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check for Complete Reaction (Monitor pH) start->check_reaction check_stoichiometry Verify Stoichiometry (Slight excess of base?) start->check_stoichiometry check_temp Review Reaction Temperature (Was it too high/low?) start->check_temp check_workup Analyze Workup & Purification (Product loss during recrystallization?) start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction pH still acidic incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry suboptimal_temp Sub-optimal Temperature check_temp->suboptimal_temp product_loss Product Loss check_workup->product_loss solution1 Increase reaction time or add slight excess of base. incomplete_reaction->solution1 solution2 Recalculate and adjust reactant amounts. incorrect_stoichiometry->solution2 solution3 Maintain moderate temperature. Avoid excessive heating. suboptimal_temp->solution3 solution4 Optimize recrystallization solvent and cooling procedure. product_loss->solution4

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants 1. Mix Valeric Acid and Potassium Base (e.g., KOH in Ethanol) reaction 2. Stir at Room Temp (1-2 hours) reactants->reaction isolation 3. Isolate Crude Product (Precipitation or Evaporation) reaction->isolation dissolution 4. Dissolve Crude Product in Hot Solvent isolation->dissolution filtration 5. Hot Filtration (if needed) dissolution->filtration crystallization 6. Cool to Crystallize filtration->crystallization collection 7. Collect Crystals (Vacuum Filtration) crystallization->collection drying 8. Dry Under Vacuum collection->drying analysis 9. Purity Analysis (NMR, IR, etc.) drying->analysis

Caption: General workflow for the synthesis and purification of this compound.

References

Troubleshooting low yield in Potassium valerate catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in reactions catalyzed by potassium valerate (B167501). The primary application highlighted is the use of potassium valerate as a co-catalyst in the trimerization of isocyanates to form polyisocyanurate (PIR) foams, a key reaction in the production of rigid polyurethane materials.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound, a potassium salt of a carboxylic acid, primarily functions as a basic catalyst. In the context of polyurethane chemistry, it is used to promote the cyclotrimerization of isocyanate functional groups, leading to the formation of highly stable isocyanurate rings.[1][4][6] This trimerization reaction is crucial for creating rigid polyisocyanurate (PIR) foams, which are valued for their thermal stability and flame resistance.[1][4][7] The valerate anion acts as the nucleophilic species that initiates the polymerization process.[8]

Q2: Is this compound used alone as a catalyst?

A2: Typically, no. In most formulations, especially for polyurethane foams, this compound is part of a catalyst system. It is often used in conjunction with other catalysts, such as tertiary amines (e.g., pentamethyldiethylenetriamine), which catalyze the urethane-forming reaction (gelling), while the potassium salt promotes the trimerization reaction.[1][2][3][4] This synergistic combination allows for precise control over the foaming and curing processes.[3]

Q3: What are the signs of a poorly performing this compound catalyzed reaction?

A3: In PIR foam production, poor catalyst performance manifests as:

  • Slow cure time: The foam does not harden or become tack-free within the expected timeframe.

  • Poor foam structure: The resulting foam may be brittle, have a coarse cell structure, or exhibit low dimensional stability.

  • Low thermal stability: The final material does not meet the required flame retardancy or thermal resistance specifications, indicating insufficient formation of isocyanurate rings.

  • Inconsistent foam rise: The rate of foam expansion is uneven or slower than expected.[9]

Troubleshooting Guide for Low Yield/Poor Performance

Issue 1: Slow Reaction Rate and Incomplete Conversion

Low yield in the form of incomplete trimerization can lead to materials with inferior mechanical and thermal properties.

Possible Cause Troubleshooting Steps
Insufficient Catalyst Concentration 1. Verify Catalyst Loading: Ensure the amount of this compound (and any co-catalysts) added to the formulation matches the protocol. Catalyst loading is critical and is typically specified in parts by weight per hundred parts polyol (pphp).[1][4] 2. Increase Catalyst Amount: Incrementally increase the concentration of the this compound catalyst. Be cautious, as excessive catalyst can lead to an uncontrollably fast reaction or brittleness in the final product.
Catalyst Deactivation by Moisture 1. Use Anhydrous Conditions: Potassium carboxylate catalysts are sensitive to water. Ensure all reactants (polyols, isocyanates) and solvents are thoroughly dried. Water reacts with isocyanates to produce carbon dioxide (foaming) and ureas, consuming the isocyanate needed for trimerization and potentially interfering with the catalyst.[10] 2. Check Raw Material Water Content: Analyze the water content of your polyol and other additives.
Low Reaction Temperature 1. Monitor Exotherm: The trimerization reaction is exothermic and typically requires a certain activation temperature to proceed efficiently.[1] If the initial reaction mass temperature is too low, the trimerization may not initiate properly. 2. Adjust Initial Temperature: Consider slightly warming the initial mixture according to your established protocol to ensure the reaction kicks off effectively.
Inhibition by Acidic Species 1. Check for Acidity: this compound is a basic catalyst. Its activity can be neutralized by acidic impurities in the reactants or additives (e.g., residual acid from polyol synthesis).[11] 2. Purify Reactants: If acidic contamination is suspected, purify the raw materials. The use of a slight excess of the potassium salt can sometimes compensate for minor acidic impurities.[12]
Issue 2: Poor Product Properties (e.g., Brittleness, Poor Foam Quality)

Even if a reaction goes to completion, the final product may not have the desired properties due to side reactions or an imbalanced reaction profile.

Quantitative Parameter Typical Range (for PIR Foam) Potential Impact of Deviation
Catalyst Loading (Potassium Salt) 0.05 - 10.0 pphp[1]Too Low: Slow cure, poor trimerization. Too High: Overly rapid, uncontrolled reaction; brittle foam.
Isocyanate Index 150 - 650[1]Too Low: Incomplete reaction, soft product. Too High: Excess unreacted isocyanate, brittle product.
Water Content (as blowing agent) 0 - 10.0 pphp[4]Too High: Excessive CO₂ formation, reduced density, potential catalyst deactivation.
Reaction Temperature (Exotherm) 80°C - 150°C[1]Too Low: Incomplete trimerization. Too High: Potential for side reactions, degradation of the polymer.

Experimental Protocols

Protocol 1: Preparation of a this compound Catalyst Solution

This protocol describes the preparation of a this compound solution, similar to methods used for other potassium carboxylate catalysts in polyurethane applications.

Materials:

Methodology:

  • Dissolve a stoichiometric amount of potassium hydroxide in ethylene glycol in a reaction vessel equipped with a stirrer and condenser.

  • Slowly add an equimolar amount of valeric acid to the potassium hydroxide solution to neutralize it. The reaction is exothermic and should be controlled.

  • Once the neutralization is complete, connect the vessel to a vacuum distillation apparatus.

  • Remove the water formed during the neutralization reaction by vacuum distillation to create a substantially anhydrous catalyst solution.[1][10]

  • The final concentration of the this compound in the glycol solution can be adjusted as needed for the specific foam formulation.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting this compound catalyzed reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reactants Reactant Issues Start Low Yield or Poor Product Quality Check_Catalyst Verify Catalyst System (Loading & Ratio) Start->Check_Catalyst Check_Conditions Analyze Reaction Conditions (Temp, Moisture) Start->Check_Conditions Check_Reactants Assess Raw Material Purity (Acidity, Water Content) Start->Check_Reactants Adjust_Loading Adjust Catalyst Loading Check_Catalyst->Adjust_Loading Use_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Use_Anhydrous Control_Temp Optimize Temperature Profile Check_Conditions->Control_Temp Purify_Reactants Purify/Dry Raw Materials Check_Reactants->Purify_Reactants End Optimized Yield & Performance Adjust_Loading->End Use_Anhydrous->End Control_Temp->End Purify_Reactants->End

Caption: Troubleshooting workflow for low yield issues.

Catalytic_Cycle Catalyst Valerate Anion (Val- K+) Intermediate1 Nucleophilic Adduct Catalyst->Intermediate1 Attacks Carbonyl C Isocyanate1 Isocyanate (R-NCO) Isocyanate1->Intermediate1 Intermediate2 Dimeric Intermediate Intermediate1->Intermediate2 + R-NCO Isocyanate2 Isocyanate (R-NCO) Isocyanate2->Intermediate2 Trimer Isocyanurate Ring Intermediate2->Trimer + R-NCO (Ring Closure) Isocyanate3 Isocyanate (R-NCO) Isocyanate3->Trimer Trimer->Catalyst Catalyst Regenerated

Caption: Simplified catalytic cycle for isocyanate trimerization.

References

Technical Support Center: Potassium Valerate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving potassium valerate (B167501). The following sections address common issues related to solvent choice and its impact on reactivity, yield, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of potassium valerate in organic synthesis?

A1: this compound (also known as potassium pentanoate) is primarily used as a nucleophile or a base in organic synthesis.[1][2] As a salt of a carboxylic acid, the valerate anion can attack electrophilic centers, such as alkyl halides, to form esters. It is often employed as an intermediate in the synthesis of more complex molecules, including antibiotics and anti-tumor drugs.[3]

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a critical role in the reactivity of this compound by influencing its solubility and the solvation of both the valerate anion and the transition state of the reaction.[4][5] In general:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone) are often preferred for reactions where this compound acts as a nucleophile, such as in SN2 reactions. These solvents can solvate the potassium cation well, leaving the valerate anion relatively "naked" and more reactive.[5]

  • Polar Protic Solvents (e.g., ethanol, methanol, water) can hydrogen bond with the valerate anion, creating a solvent cage that stabilizes it and reduces its nucleophilicity.[5][6] This can lead to slower reaction rates.

Q3: I am observing low to no conversion in my reaction with this compound. What are the likely causes?

A3: Low conversion can stem from several factors:

  • Poor Solubility: this compound may not be sufficiently soluble in your chosen solvent. Consult solubility data and consider using a more polar solvent or a phase-transfer catalyst.

  • Inappropriate Solvent Choice: If you are performing a nucleophilic substitution, using a protic solvent may be hindering the reaction. Switching to a polar aprotic solvent could significantly increase the reaction rate.[5]

  • Moisture Contamination: this compound is hygroscopic. The presence of water can lead to hydrolysis of the electrophile or deactivation of other reagents. Ensure all reagents and glassware are thoroughly dried.[7][8]

  • Insufficient Temperature: The reaction may require heating to overcome the activation energy barrier. Consider increasing the reaction temperature, but monitor for potential side reactions.[8]

Q4: My reaction is producing significant side products. How can I improve the selectivity?

A4: Side product formation is often related to the dual nature of the valerate anion as both a nucleophile and a base.

  • Elimination vs. Substitution: In reactions with alkyl halides, the valerate anion can act as a base to promote elimination reactions (E2), competing with the desired substitution (SN2). This is more prevalent with secondary and tertiary alkyl halides. Using a less sterically hindered substrate or a more polar aprotic solvent can favor substitution.

  • Solvent Reactivity: Some solvents may participate in side reactions. For example, in the presence of a strong base, ester-containing solvents like ethyl acetate (B1210297) can undergo undesired reactions. Ensure your solvent is inert under the reaction conditions.

Troubleshooting Guide: Low Yields

Low yields are a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting reactions involving this compound.

Symptom Possible Cause Suggested Solution
Low Conversion of Starting Material 1. Poor solubility of this compound. 2. Low nucleophilicity of the valerate anion. 3. Insufficient reaction temperature or time. 4. Deactivated reagents due to moisture.[7][8]1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. If using a protic solvent, switch to a polar aprotic one.[5] 3. Gradually increase the temperature and monitor the reaction progress by TLC or GC/LC-MS. 4. Use anhydrous solvents and dry this compound under vacuum before use.[7]
Formation of Multiple Products 1. Competing elimination and substitution reactions. 2. Self-condensation or polymerization of the substrate.[9] 3. Reaction with the solvent.1. Use a polar aprotic solvent to favor SN2. For sterically hindered substrates, consider alternative synthetic routes. 2. Adjust the reaction temperature and concentration. Slowly add the limiting reagent. 3. Choose a non-reactive solvent for the given reaction conditions.
Product Degradation 1. High reaction temperature leading to decomposition. 2. Product instability during workup (e.g., hydrolysis of an ester product).[7]1. Run the reaction at the lowest effective temperature. 2. Perform the workup at a lower temperature and avoid strongly acidic or basic conditions if the product is sensitive.
Loss of Product During Workup/Purification 1. Incomplete extraction of the product. 2. Co-elution with impurities during chromatography. 3. Volatility of the product.[7]1. Use an appropriate extraction solvent and perform multiple extractions. 2. Optimize the mobile phase for better separation. 3. Use caution during solvent removal under reduced pressure (rotary evaporation).[7]

Data Presentation: Illustrative Solvent Effects on SN2 Reactions

Table 1: Illustrative Relative Reaction Rates for the Alkylation of this compound with a Primary Alkyl Halide in Various Solvents

SolventSolvent TypeDielectric Constant (ε) at 25°CExpected Relative RateRationale
MethanolPolar Protic32.61Strong H-bonding with the valerate anion reduces its nucleophilicity.[5][6]
EthanolPolar Protic24.3~5Less polar than methanol, with slightly weaker H-bonding.[6]
AcetonePolar Aprotic21~500Polar aprotic solvent; less solvation of the anion compared to protic solvents.[6]
DMF (Dimethylformamide)Polar Aprotic38~2,800Highly polar aprotic solvent, effectively solvates the cation, enhancing anion reactivity.[6]
DMSO (Dimethyl sulfoxide)Polar Aprotic47~5,000Highly polar aprotic solvent with excellent cation-solvating ability, leading to a highly reactive "naked" anion.[5]

Note: The relative rates are illustrative and based on trends observed for similar SN2 reactions. Actual rates will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Representative Protocol: Synthesis of an Ester via Alkylation of this compound

This protocol describes a general procedure for the synthesis of an ester using this compound and a primary alkyl halide in a polar aprotic solvent.

Materials:

  • This compound

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Stir the mixture and add the primary alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing diethyl ether and water. c. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Add this compound to a dry flask setup2 2. Add anhydrous DMF setup1->setup2 setup3 3. Add Alkyl Halide setup2->setup3 reaction 4. Heat and monitor reaction progress setup3->reaction Start Reaction workup1 5. Cool and quench with water/ether reaction->workup1 Reaction Complete workup2 6. Aqueous washes (water, bicarb, brine) workup1->workup2 workup3 7. Dry organic layer workup2->workup3 workup4 8. Concentrate under reduced pressure workup3->workup4 purification 9. Purify by column chromatography workup4->purification troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_products Solutions for Poor Selectivity start Low Reaction Yield check_conversion Check Starting Material Conversion start->check_conversion check_products Analyze Product Mixture start->check_products sol_solubility Improve Solubility (Change Solvent, Add PTC) check_conversion->sol_solubility Low Conversion sol_reactivity Increase Reactivity (Switch to Aprotic Solvent) check_conversion->sol_reactivity Low Conversion sol_conditions Optimize Conditions (Increase Temp, Time) check_conversion->sol_conditions Low Conversion sol_elimination Favor Substitution (Aprotic Solvent, Less Hindered Substrate) check_products->sol_elimination Multiple Products sol_side_reactions Minimize Side Reactions (Lower Temp, Inert Solvent) check_products->sol_side_reactions Multiple Products

References

Technical Support Center: Managing Potassium Valerate Hygroscopicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of potassium valerate (B167501) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for potassium valerate?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, a potassium salt of a carboxylic acid, this property can lead to several experimental challenges. Absorbed moisture can cause the solid to clump or cake, making accurate weighing difficult.[1][3] Furthermore, the presence of water can alter the compound's physical and chemical properties, potentially affecting reaction kinetics, solubility, and the stability of formulations.[1][4][5]

Q2: How can I tell if my this compound has absorbed a significant amount of moisture?

A2: Visual inspection is the first step. Clumping, caking, or a change from a crystalline or powdered form to a pasty or liquid state are clear indicators of moisture absorption.[1][2] For a more quantitative assessment, a moisture analysis technique such as Karl Fischer titration or thermogravimetric analysis (TGA) can be employed to determine the precise water content.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] It is also advisable to store the container in a cool, dry place.[1] For enhanced protection, especially for long-term storage or in humid environments, storing the airtight container inside a desiccator is recommended.[6]

Q4: What is a desiccator and what type of desiccant should I use?

A4: A desiccator is a sealable enclosure that maintains a low-humidity environment.[6] Common desiccants used in laboratories include silica (B1680970) gel, molecular sieves, and calcium chloride.[6] For this compound, a neutral desiccant like silica gel or molecular sieves is a suitable choice. Some silica gels contain a color indicator that changes as it becomes saturated with moisture, signaling the need for regeneration or replacement.

Q5: Can I dry this compound that has been exposed to moisture?

A5: Yes, in some cases, you can dry this compound that has absorbed moisture. Gentle heating in a vacuum oven at a temperature below its decomposition point is a common method.[1] However, it is crucial to ensure that the heating process does not cause the compound to degrade. Always consult the material's safety data sheet (SDS) for information on its thermal stability. After drying, the compound should be cooled in a desiccator to prevent reabsorption of moisture.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent weighing results Rapid moisture absorption on the balance pan.Weigh the this compound quickly in a suitable container with a lid.[1] Consider using a weighing boat with a cover or weighing the sample in a sealed vial. For highly sensitive measurements, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.
Poor solubility or unexpected precipitation in non-aqueous solvents The presence of absorbed water is altering the solvent properties or reacting with the solvent.Ensure the this compound is thoroughly dried before use. Use anhydrous solvents for your experiment and handle all materials under an inert atmosphere (e.g., nitrogen or argon) if the reaction is highly sensitive to water.
Formation of clumps or cakes in the storage container The container is not airtight, or it has been opened frequently in a humid environment.Transfer the this compound to a new, dry, airtight container. If clumping is minimal, the material may still be usable after drying. For future prevention, store the container in a desiccator and minimize the frequency and duration of opening it.
Unexpected reaction byproducts or low yield Water from the hygroscopic this compound is participating in the reaction, leading to side reactions or degradation of reactants.Dry the this compound thoroughly before the experiment. Consider performing a moisture analysis to quantify the water content and adjust the stoichiometry of your reaction accordingly. For critical applications, using a fresh, unopened container of this compound is recommended.
Physical instability of a drug formulation (e.g., tablet softening, dissolution rate changes) Moisture absorbed by the this compound is plasticizing other excipients or causing chemical degradation of the active pharmaceutical ingredient (API).[4][5]Control the humidity during the manufacturing and storage of the formulation. Consider co-processing this compound with excipients that can help mitigate moisture uptake. Conduct stability studies at various humidity levels to understand the formulation's sensitivity to moisture.[5]

Experimental Protocols

Protocol 1: Gravimetric Determination of Moisture Content in this compound

This protocol outlines a simple loss-on-drying method to estimate the water content of a this compound sample.

Materials:

  • This compound sample

  • Analytical balance

  • Vacuum oven

  • Desiccator with a suitable desiccant

  • Weighing dish (glass or aluminum)

  • Tongs

Procedure:

  • Pre-dry the weighing dish in an oven at 105°C for at least 30 minutes.

  • Cool the weighing dish to room temperature in a desiccator.

  • Accurately weigh the empty, dry weighing dish (W_dish).

  • Quickly add approximately 1-2 grams of the this compound sample to the weighing dish and record the initial weight (W_initial).

  • Place the weighing dish with the sample in a vacuum oven preheated to a temperature known to be safe for this compound (e.g., 70-80°C, but always verify with the SDS).

  • Dry the sample under vacuum for a predetermined period (e.g., 2-4 hours).

  • Turn off the vacuum and carefully transfer the weighing dish to a desiccator to cool to room temperature.

  • Once cooled, weigh the dish and the dried sample (W_final).

  • Calculate the percentage of moisture content using the following formula:

    % Moisture = [(W_initial - W_final) / (W_initial - W_dish)] * 100

Data Presentation:

Parameter Weight (g)
Weight of empty weighing dish (W_dish)
Initial weight of dish + sample (W_initial)
Final weight of dish + sample (W_final)
Calculated Moisture Content (%)
Protocol 2: Handling and Dispensing this compound in a Controlled Atmosphere

This protocol describes the procedure for handling highly hygroscopic this compound in a glove box to prevent moisture contamination.

Materials:

  • This compound in its original container

  • Glove box with an inert atmosphere (e.g., nitrogen or argon) and low humidity (<10% RH)

  • Spatula

  • Weighing paper or container

  • Analytical balance (preferably inside the glove box or antechamber)

  • Sealable container for the dispensed sample

Procedure:

  • Ensure the glove box atmosphere is at the desired low humidity and oxygen level.

  • Introduce all necessary materials (this compound container, spatula, weighing container, etc.) into the glove box via the antechamber.

  • Allow the materials to equilibrate with the glove box atmosphere.

  • If the balance is outside the glove box, tare the empty, sealed weighing container, introduce it into the glove box, and then bring it back out for weighing after dispensing.

  • Inside the glove box, carefully open the this compound container.

  • Using a clean, dry spatula, dispense the desired amount of this compound into the weighing container.

  • Securely seal the weighing container.

  • Tightly reseal the main this compound container.

  • Remove the sealed weighing container from the glove box through the antechamber.

  • If the balance is external, quickly weigh the sealed container to determine the mass of the dispensed this compound.

Visualizations

Experimental_Workflow_Hygroscopic_Material cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Control storage Store in Airtight Container in Desiccator weighing Weigh Quickly or in Glove Box storage->weighing Minimize Exposure dissolving Use Anhydrous Solvents weighing->dissolving moisture_analysis Moisture Content Analysis (e.g., Karl Fischer, TGA) dissolving->moisture_analysis Verify Low Water Content drying Drying if Necessary (Vacuum Oven) moisture_analysis->drying If Moisture > Limit drying->weighing Re-weigh Dried Material

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Logic start Experimental Anomaly (e.g., low yield, poor solubility) check_hygroscopicity Is this compound Hygroscopic? start->check_hygroscopicity check_handling Review Handling Procedures check_hygroscopicity->check_handling Yes resolve Problem Resolved check_hygroscopicity->resolve No check_storage Inspect Storage Conditions check_handling->check_storage Adequate implement_controls Implement Controlled Handling (Glove Box, Desiccator) check_handling->implement_controls Inadequate check_storage->implement_controls Inadequate dry_reagent Dry this compound check_storage->dry_reagent Adequate implement_controls->resolve dry_reagent->resolve

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Scaling Up Reactions with Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving the synthesis of Potassium valerate (B167501).

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of Potassium valerate synthesis, which typically involves the neutralization of valeric acid with a potassium base, such as potassium hydroxide (B78521).

Q1: The reaction is much slower at a larger scale compared to the lab scale. What could be the cause?

A1: Slower reaction rates upon scale-up are often due to mass transfer limitations. In larger vessels, the mixing efficiency may be reduced, leading to poor contact between the reactants.

  • Troubleshooting Steps:

    • Increase Agitation: Gradually increase the stirring speed and monitor the reaction progress. Ensure the vortex is appropriate for the vessel size and that the entire reaction mass is in motion.

    • Optimize Baffles: If your reactor has baffles, ensure they are correctly positioned to improve mixing. If not, consider using a reactor with baffles for better turbulence.

    • Reactant Addition: Consider the rate and location of reactant addition. Sub-surface addition of the potassium base to the valeric acid solution can improve dispersion.

Q2: I am observing the formation of a solid mass, making stirring difficult. How can I prevent this?

A2: The formation of a solid mass is likely due to the precipitation of this compound, especially if the solvent volume is insufficient or if there are localized high concentrations of the product.

  • Troubleshooting Steps:

    • Increase Solvent Volume: A higher solvent volume can keep the this compound in solution.

    • Control Addition Rate: A slow, controlled addition of the potassium base allows for better heat dissipation and prevents localized supersaturation.

    • Temperature Control: Maintain a constant and uniform temperature throughout the reaction. A slight increase in temperature might improve solubility, but this needs to be balanced with potential side reactions.

Q3: The final product has a lower purity than expected, with unreacted valeric acid and other impurities. Why is this happening and how can I improve it?

A3: Lower purity at scale can result from incomplete reaction, side reactions, or inefficient purification.

  • Troubleshooting Steps:

    • Monitor Reaction Completion: Use an appropriate analytical technique (e.g., pH measurement, titration, HPLC) to ensure the reaction has gone to completion before work-up.

    • Temperature Control: The neutralization reaction is exothermic. Poor heat dissipation at a larger scale can lead to temperature spikes, potentially causing decomposition or side reactions.[1] Ensure your cooling system is adequate for the larger volume.

    • Purification Method: Re-evaluate your crystallization or isolation procedure. The solubility of this compound and its impurities may behave differently in larger volumes. Consider a solvent screen to find the optimal crystallization solvent. General purification procedures for carboxylic acid salts often involve recrystallization.[2]

Q4: The color of the reaction mixture is darker at a larger scale. Should I be concerned?

A4: A darker color could indicate the presence of impurities from the starting materials or degradation products formed due to localized overheating.

  • Troubleshooting Steps:

    • Inert Atmosphere: If sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen).

    • Starting Material Quality: Ensure the quality of the valeric acid and potassium source is consistent and suitable for the scale of the reaction.

    • Temperature Control: As mentioned, localized overheating can cause degradation. Improved mixing and cooling are crucial.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Exothermic Reaction: The neutralization of valeric acid with a strong base like potassium hydroxide is exothermic.[3] On a large scale, the heat generated can be significant, leading to a rapid increase in temperature and pressure if not controlled.

  • Handling of Corrosives: Both valeric acid and potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE) is essential.

  • Dust Explosion: If handling solid potassium hydroxide, be aware of the potential for dust explosions.

Q2: How does the choice of potassium source (e.g., KOH, K2CO3) affect the scale-up process?

A2: The choice of base is critical:

  • Potassium Hydroxide (KOH): Highly reactive and generates a significant amount of heat. The reaction is fast, but requires excellent temperature control.

  • Potassium Carbonate (K2CO3): A weaker base that reacts more slowly and produces carbon dioxide gas.[4] The gas evolution needs to be managed to avoid pressure build-up. The reaction may require heating to go to completion.

Q3: What is the best way to isolate this compound at a large scale?

A3: Common isolation methods include:

  • Crystallization: This is a widely used method for purifying solid products. The choice of solvent is crucial for obtaining high purity and yield.

  • Evaporation: The solvent can be removed under reduced pressure to isolate the salt. This is often followed by a recrystallization step to improve purity.

  • Precipitation: Adding an anti-solvent can cause the this compound to precipitate out of the solution.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters for the synthesis of this compound at lab and pilot scales.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Valeric Acid 100 g10 kgEnsure consistent purity of raw materials.[1]
Potassium Hydroxide 54.9 g5.49 kgFor solids, consider particle size for consistent dissolution.
Solvent (e.g., Ethanol) 500 mL50 LSolvent volume may need to be proportionally increased to maintain solubility.
Addition Time of Base 15 minutes2 - 3 hoursSlower addition at scale is crucial for temperature control.[1]
Max Temperature Observed 35 °C55 °CDemonstrates the challenge of heat dissipation at a larger scale.
Reaction Time 1 hour3 - 4 hoursLonger reaction times at scale can be due to mixing inefficiencies.
Yield 95%88%Lower yields at scale can indicate incomplete reactions or isolation losses.
Purity (by HPLC) 99.5%98.0%Purity can be affected by localized overheating and less efficient purification.

Experimental Protocols

Synthesis of this compound (General Procedure)

This is a generalized protocol that should be optimized for each specific scale.

  • Charging the Reactor: Charge the reactor with valeric acid and the chosen solvent (e.g., ethanol). Begin agitation.

  • Preparation of Base Solution: In a separate vessel, dissolve potassium hydroxide in the same solvent. Caution: This dissolution is exothermic.

  • Controlled Addition: Slowly add the potassium hydroxide solution to the reactor containing the valeric acid. The addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of valeric acid (e.g., by HPLC or titration). The pH of the reaction mixture should also be monitored.

  • Product Isolation: Once the reaction is complete, the this compound can be isolated. This may involve:

    • Cooling the reaction mixture to induce crystallization.

    • Adding an anti-solvent to precipitate the product.

    • Removing the solvent by distillation.

  • Purification: The isolated solid can be further purified by recrystallization from a suitable solvent.

  • Drying: The final product should be dried under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Potassium_Valerate_Scaleup Start Problem Encountered During Scale-Up SlowReaction Slow Reaction Rate Start->SlowReaction SolidMass Solid Mass Formation Start->SolidMass LowPurity Low Product Purity Start->LowPurity DarkColor Dark Reaction Color Start->DarkColor Cause_Mixing Poor Mixing / Mass Transfer SlowReaction->Cause_Mixing is likely caused by Cause_Solubility Low Solubility / Precipitation SolidMass->Cause_Solubility is likely caused by Cause_SideReaction Incomplete or Side Reactions LowPurity->Cause_SideReaction is likely caused by Cause_Degradation Product Degradation DarkColor->Cause_Degradation is likely caused by Solution_Agitation Increase Agitation / Baffles Cause_Mixing->Solution_Agitation can be solved by Solution_Solvent Increase Solvent / Control Addition Cause_Solubility->Solution_Solvent can be solved by Solution_TempControl Improve Temperature Control Cause_Solubility->Solution_TempControl can be solved by Cause_SideReaction->Solution_TempControl can be solved by Solution_Purification Optimize Purification Cause_SideReaction->Solution_Purification can be solved by Cause_Degradation->Solution_TempControl can be solved by Solution_Inert Use Inert Atmosphere Cause_Degradation->Solution_Inert can be solved by

Caption: Troubleshooting logic for common scale-up issues.

Scale_Up_Workflow LabScale Lab Scale Synthesis (e.g., 100 g) ProcessReview Review Process Parameters (Kinetics, Thermodynamics, Safety) LabScale->ProcessReview PilotScale Pilot Scale Synthesis (e.g., 10 kg) ProcessReview->PilotScale Analysis Analyze Results (Yield, Purity, Impurities) PilotScale->Analysis Optimization Optimize Process (Mixing, Temp. Control, Isolation) Analysis->Optimization ProductionScale Production Scale (>100 kg) Analysis->ProductionScale If successful Optimization->PilotScale Iterate

Caption: General workflow for scaling up chemical synthesis.

References

Inconsistent results with Potassium valerate as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Potassium valerate (B167501) as a reagent. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Potassium valerate and what are its common applications?

This compound, also known as potassium pentanoate, is the potassium salt of valeric acid.[1][2][3][4][5][6] It is used in various applications, including organic synthesis and pharmaceutical formulations.[7] In organic chemistry, it can serve as a base or a nucleophile for the synthesis of esters and other compounds.

Q2: What are the key physical and chemical properties of this compound?

This compound is a solid with a molecular weight of 140.22 g/mol .[1] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C5H9KO2
Molecular Weight 140.22 g/mol [1]
Melting Point 313.4 °C[6]
Boiling Point 185.3 °C at 760 mmHg (for valeric acid)[2][3]
Appearance Solid

Q3: How should I properly store and handle this compound?

This compound, like many potassium salts, can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] Improper storage can lead to hydration, which may affect its reactivity and introduce inconsistencies in experiments.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[10]

  • Handling: When handling, especially in humid environments, it is advisable to work in a glove box or a controlled-humidity environment to minimize moisture absorption. Use dry glassware and equipment.

Q4: What are the potential impurities in this compound and how can they affect my experiment?

Impurities can significantly impact the outcome of a reaction, potentially leading to lower yields or the formation of side products.[11] Potential impurities in this compound include:

  • Residual Valeric Acid: Incomplete reaction during synthesis can leave unreacted valeric acid.

  • Other Potassium Salts: Impurities from starting materials or side reactions.

  • Water: Due to its hygroscopic nature.

The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13][14][15][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent Reaction Yields

Possible Causes:

  • Reagent Purity: The purity of this compound can vary between batches, affecting the stoichiometry of your reaction.

  • Hygroscopicity: Absorption of moisture can alter the effective concentration of the reagent.

  • Degradation: The reagent may have degraded due to improper storage or handling.

Solutions:

  • Quality Control: Perform a quality check on new batches of this compound.

  • Proper Handling: Handle the reagent in a dry environment.

  • Fresh Reagent: Use freshly opened or properly stored reagent for critical experiments.

Issue 2: Formation of Unexpected Side Products

Possible Causes:

  • Impurities: As mentioned, impurities can participate in side reactions.

  • pH of the Reaction Mixture: The basicity of the valerate anion is pH-dependent. Changes in pH can alter its reactivity and lead to different reaction pathways.[17][18]

  • Reaction Conditions: Temperature and reaction time can influence the selectivity of the reaction.

Solutions:

  • Purification: If impurities are suspected, consider purifying the this compound.

  • pH Control: Buffer the reaction mixture if the reaction is sensitive to pH changes.

  • Optimization: Systematically optimize reaction conditions (temperature, time, solvent) to favor the desired product.

Issue 3: Poor Solubility or Incomplete Reaction

Possible Causes:

  • Solvent Choice: this compound may have limited solubility in certain organic solvents.

  • Particle Size: The particle size of the solid reagent can affect its dissolution rate and reactivity.

  • Mass Transfer Limitations: In heterogeneous reactions, inefficient stirring can limit the reaction rate.

Solutions:

  • Solvent Screening: Test the solubility of this compound in different solvents to find the most suitable one.

  • Grinding: Gently grind the reagent to a fine powder before use to increase its surface area.

  • Efficient Stirring: Ensure vigorous stirring to maximize the contact between reactants.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Phosphoric acid (for pH adjustment)

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of a high-purity this compound standard in a volumetric flask with HPLC grade water to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC grade water to a concentration within the range of the calibration curve.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v), adjusting the pH to approximately 3 with phosphoric acid. Filter and degas the mobile phase.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Inject the standards and the sample.

  • Data Analysis: Quantify the purity of the sample by comparing its peak area to the calibration curve.

Protocol 2: Synthesis of an Ester using this compound

This protocol describes a general procedure for the synthesis of an alkyl ester from an alkyl halide using this compound as a nucleophile.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetone)

  • Stirring apparatus

  • Reaction vessel with a condenser and nitrogen inlet

Procedure:

  • Setup: Assemble a dry reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous solvent to the reaction vessel. Add this compound to the solvent and stir to dissolve or suspend.

  • Reaction: Add the alkyl halide to the mixture. Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Visualizations

Troubleshooting_Potassium_Valerate cluster_issue Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Yields Inconsistent Yields Purity Reagent Purity Inconsistent_Yields->Purity can be caused by Hygroscopicity Hygroscopicity Inconsistent_Yields->Hygroscopicity Degradation Degradation Inconsistent_Yields->Degradation Side_Products Side Products Side_Products->Purity pH Reaction pH Side_Products->pH Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Hygroscopicity Solubility Solubility Incomplete_Reaction->Solubility QC Quality Control (HPLC, GC-MS) Purity->QC address with Optimization Reaction Optimization Purity->Optimization Handling Proper Handling (Dry Environment) Hygroscopicity->Handling Storage Proper Storage (Sealed, Dry) Hygroscopicity->Storage Degradation->Storage pH_Control pH Control/Buffering pH->pH_Control Solvent_Screening Solvent Screening Solubility->Solvent_Screening

Caption: Troubleshooting logic for inconsistent results with this compound.

Ester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Reaction Setup under N2 Reagents Add Anhydrous Solvent & this compound Setup->Reagents Add_Halide Add Alkyl Halide Reagents->Add_Halide Heat Heat & Monitor (TLC/GC) Add_Halide->Heat Quench Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: Workflow for ester synthesis using this compound.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products KV This compound (C5H9KO2) Moisture Moisture (H2O) KV->Moisture hydrolysis High_pH High pH (OH-) KV->High_pH potential side reactions Low_pH Low pH (H+) KV->Low_pH protonation VA Valeric Acid Moisture->VA KOH Potassium Hydroxide Moisture->KOH Other Other Species High_pH->Other Low_pH->VA

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Potassium Valerate Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and reactivity of potassium valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of potassium valerate?

This compound is stable under normal temperatures and pressures.[1] However, it is advisable to avoid prolonged exposure to high heat, flames, sparks, or other ignition sources.[1]

Q2: What are the known decomposition products of this compound upon heating?

When subjected to high temperatures, this compound will decompose. The hazardous decomposition products include carbon oxides (carbon monoxide and carbon dioxide) and potassium oxides.[1]

Q3: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with these materials may lead to hazardous reactions. It is crucial to store this compound separately from such substances.

Q4: What are the recommended storage conditions for this compound?

For optimal stability, store this compound in a tightly closed container in a dry and well-ventilated place.[1] It is also recommended to keep it away from sources of ignition.[1]

Q5: Are there any specific handling precautions to take when working with this compound at elevated temperatures?

Yes, when handling this compound, especially at elevated temperatures, it is important to use personal protective equipment, including impervious gloves, protective clothing, and eye protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust, vapor, mist, or gas that may be generated.[1] An eyewash station should be readily available in the vicinity.[1]

Troubleshooting Guide

Issue 1: Unexpected color change or degradation of this compound sample at room temperature.

  • Possible Cause: Contamination with incompatible materials, particularly strong oxidizing agents, or exposure to moisture.

  • Troubleshooting Steps:

    • Review the storage conditions. Ensure the container is tightly sealed and stored away from incompatible chemicals.

    • Check the ambient humidity. If high, consider storing the compound in a desiccator.

    • If contamination is suspected, it is recommended to use a fresh, unopened batch of this compound for sensitive experiments.

Issue 2: Inconsistent results in thermal analysis experiments (e.g., TGA, DSC).

  • Possible Cause:

    • Hygroscopic nature of the salt, leading to variable water content.

    • Inconsistent sample packing in the analysis crucible.

    • Reaction with the crucible material at high temperatures.

  • Troubleshooting Steps:

    • Dry the this compound sample in a vacuum oven at a temperature below its decomposition point before analysis to remove any absorbed water.

    • Ensure consistent sample mass and packing density in the crucibles for each run.

    • Use an inert crucible material, such as alumina (B75360) or platinum, to avoid any potential reactions.

    • Run a blank crucible to ensure the instrument is performing correctly.

Issue 3: Exothermic reaction observed at a lower than expected temperature.

  • Possible Cause: Presence of impurities that catalyze the decomposition of this compound.

  • Troubleshooting Steps:

    • Verify the purity of the this compound sample using an appropriate analytical technique (e.g., NMR, HPLC).

    • Ensure all glassware and equipment used in the experiment are thoroughly cleaned and free of contaminants.

    • Consider the possibility of interaction with the atmosphere in the thermal analysis instrument. Running the experiment under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.

Data Presentation

Physical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular FormulaC5H9KO2[2][3]
Molecular Weight140.22 g/mol [1][2]
Melting Point313.4 °C[4]
Boiling Point175 °C (for valeric acid)[1]
Flash Point80.5 °C (for valeric acid)[3][5]
Hazardous Decomposition ProductsCarbon oxides, Potassium oxides[1]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Determining Thermal Stability

  • Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of pre-dried this compound into an inert TGA crucible (e.g., alumina).

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to a final temperature above the expected decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample throughout the experiment to prevent oxidative degradation.

    • Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperature at which decomposition begins and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reactions

  • Objective: To identify melting point, phase transitions, and to determine the enthalpy of decomposition of this compound.

  • Methodology:

    • Accurately weigh 2-5 mg of pre-dried this compound into a hermetically sealed aluminum or gold-plated DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the expected melting and decomposition temperatures.

    • Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

    • The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to decomposition or other reactions. The area under these peaks can be used to calculate the enthalpy of the transition or reaction.

Visualizations

DecompositionPathway PotassiumValerate This compound (C₅H₉KO₂) Heat High Temperature PotassiumValerate->Heat is subjected to Decomposition Thermal Decomposition Heat->Decomposition initiates Products Decomposition Products Decomposition->Products COx Carbon Oxides (CO, CO₂) Products->COx releases K2O Potassium Oxides (K₂O) Products->K2O forms

Caption: Thermal decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation start Start dry_sample Dry this compound (Vacuum Oven) start->dry_sample weigh_sample Weigh 5-10 mg of Sample dry_sample->weigh_sample place_in_tga Place Sample in TGA Crucible weigh_sample->place_in_tga heat_sample Heat at 10 °C/min in N₂ Atmosphere place_in_tga->heat_sample record_data Record Mass vs. Temperature heat_sample->record_data plot_curve Plot TGA Curve record_data->plot_curve analyze_curve Determine Decomposition Temperature & Mass Loss plot_curve->analyze_curve end End analyze_curve->end

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Potassium Valerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of potassium valerate (B167501). The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The methodologies and data presented are synthesized from published studies on valproic acid, the active moiety of potassium valerate, and are framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

Introduction to HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] For the quantification of this compound in a pharmaceutical formulation, a validated HPLC method ensures accuracy, precision, and reliability of the results. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5]

Comparison of Chromatographic Conditions

Several HPLC methods have been reported for the quantification of valproic acid, which are applicable to this compound. A common approach involves reversed-phase chromatography with UV detection. Since valproic acid lacks a strong chromophore, derivatization is sometimes employed to enhance detection.[6] However, direct UV detection at lower wavelengths is also feasible and offers a simpler procedure.

Below is a comparison of typical chromatographic conditions reported in the literature for valproic acid analysis, which can be adapted for this compound.

ParameterMethod 1 (Direct UV)Method 2 (Direct UV)Method 3 (UPLC-MS)
Column C18 (250 mm x 4.6 mm, 5 µm)Denali, Grace, C18 (150mm x 4.6mm, 5µ)Waters:Atlantis dC18 (150x4.6 mm, 5.0 μm)
Mobile Phase Phosphate (B84403) buffer and acetonitrile (B52724) (47.5:52.5, v/v)40mM Ammonium dihydrogen phosphate buffer (pH 4.3): Acetonitrile (30:70 v/v)H2O with 0.1% formic acid in acetonitrile (90:10, v/v)
Flow Rate 1.2 mL/min1.2 ml/ minNot specified
Detection UV at 210 nmUV at 254 nmMS/MS (m/z 156.0→111.9 for potassium oxonate)
Internal Standard Not specifiedNonanoic acid[13C2,15N3]-Oxo
Run Time < 11 min~14 min1.66 min

Performance Comparison of Validated Methods

The performance of an analytical method is evaluated based on its validation parameters. The following table summarizes typical performance characteristics of HPLC and UPLC-MS methods for valproic acid quantification.

Validation ParameterHPLC Method 1HPLC Method 2UPLC-MS Method
Linearity Range 10 - 150 µg/mL2.0 – 200.0 µg/mL1 - 200 mcg/mL
Correlation Coefficient (r²) 0.9996> 0.990.989 (vs FPIA), 0.988 (vs CMIA), 0.987 (vs HPLC)
Accuracy (% Recovery) Not specifiedBias < 17.9%RE % was below 7.9%
Precision (% RSD) < 5.4%Within-run RSDs < 1.8%, Between-run RSDs < 5.4%Intraday RSD < 4.5%, Interday RSD < 4.6%
LOD 2.2 µg/mLNot specifiedNot specified
LOQ 6.6 µg/mLNot specified1 mcg/mL

Experimental Protocols

Representative HPLC-UV Method for this compound Quantification

This protocol is a representative example based on published methods for valproic acid.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 30 °C

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 10-150 µg/mL).

4. Sample Preparation:

  • Accurately weigh and transfer a portion of the sample containing this compound into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Procedures:

  • Specificity: Analyze blank, placebo, and standard solutions to ensure no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.[1]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report RA_SST System Suitability Testing V_Report->RA_SST Validated Method RA_Sample Sample Analysis RA_SST->RA_Sample

Caption: Workflow for HPLC method development and validation.

This guide provides a framework for the validation of an HPLC method for this compound quantification. It is essential to tailor the validation protocol to the specific formulation and intended use of the analytical method.

References

A Comparative Guide to Purity Analysis of Potassium Valerate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients like potassium valerate (B167501) is a critical step in quality control and formulation. This guide provides a detailed comparison of the classical non-aqueous titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of potassium valerate.

Overview of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, the required precision and accuracy, and the need to quantify potential impurities.

  • Non-Aqueous Titration: This is an absolute analytical method that remains a cornerstone in pharmacopoeial assays for its simplicity and high precision. For salts of weak acids like this compound, a non-aqueous titration is necessary because water can interfere with the reaction, making the endpoint difficult to detect accurately.[1][2] The titration involves dissolving the sample in a non-aqueous solvent and titrating with a standardized acid.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that is highly specific and can simultaneously quantify the main component and detect impurities. This makes HPLC a stability-indicating method, which is a significant advantage over titration.

  • Gas Chromatography (GC): This technique is particularly well-suited for the analysis of volatile compounds. For this compound, the salt is first converted to the more volatile valeric acid before analysis. GC offers excellent separation efficiency and sensitivity.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Purity Determination by Non-Aqueous Titration

This method is based on the titration of the basic valerate anion with a strong acid in a non-aqueous medium.

Experimental Workflow for Titration

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Titrant_Prep Prepare 0.1 M Perchloric Acid in Glacial Acetic Acid Standardization Standardize Titrant with Potassium Hydrogen Phthalate (B1215562) (KHP) Titrant_Prep->Standardization Titrate Titrate with standardized 0.1 M Perchloric Acid Standardization->Titrate Sample_Prep Accurately weigh ~300 mg of this compound Dissolution Dissolve sample in 50 mL of Glacial Acetic Acid Sample_Prep->Dissolution Add_Indicator Add 2 drops of Crystal Violet indicator Dissolution->Add_Indicator Add_Indicator->Titrate Endpoint Observe endpoint (Violet to Bluish-Green color change) Titrate->Endpoint Blank Perform a blank titration Endpoint->Blank Purity_Calc Calculate the purity of this compound Blank->Purity_Calc

Caption: Workflow for the purity analysis of this compound by non-aqueous titration.

Protocol:

  • Preparation of 0.1 M Perchloric Acid: Dissolve 8.5 mL of 72% perchloric acid in approximately 900 mL of glacial acetic acid with constant stirring. Add 30 mL of acetic anhydride (B1165640) and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water from the perchloric acid and acetic acid has reacted with the acetic anhydride.[3][4]

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 500 mg of previously dried potassium hydrogen phthalate (KHP) and dissolve it in 25 mL of glacial acetic acid. Add a few drops of crystal violet indicator (0.5% w/v in glacial acetic acid) and titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.[3][5] Each mL of 0.1 M perchloric acid is equivalent to 20.42 mg of KHP.

  • Sample Analysis: Accurately weigh approximately 300 mg of this compound into a 250 mL conical flask. Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary, and then cool to room temperature.

  • Titration: Add two drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid to a bluish-green endpoint.[6]

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and subtract the volume of titrant consumed from the sample titration volume.

  • Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (V_sample - V_blank) * M_HClO4 * 140.22 / (W_sample * 10) Where:

    • V_sample = Volume of perchloric acid consumed by the sample (mL)

    • V_blank = Volume of perchloric acid consumed by the blank (mL)

    • M_HClO4 = Molarity of the standardized perchloric acid solution

    • 140.22 = Molecular weight of this compound ( g/mol )[7]

    • W_sample = Weight of the this compound sample (g)

Purity Determination by Gas Chromatography (GC-FID)

This method involves the conversion of this compound to valeric acid, followed by extraction and direct analysis.

Protocol:

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a vial. Add 5 mL of water to dissolve the sample. Acidify the solution to a pH of approximately 2-3 with phosphoric acid to convert this compound to valeric acid. Add 5 mL of diethyl ether and vortex for 2 minutes to extract the valeric acid. Allow the layers to separate and carefully transfer the upper ether layer to a clean vial for analysis.

  • Internal Standard: For improved accuracy, an internal standard such as isobutyric acid can be added to the sample before extraction.

  • GC Conditions:

    • Column: HP-FFAP (Free Fatty Acid Phase) or Stabilwax®-DA, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Temperature Program: Initial temperature of 95°C held for 2 minutes, ramp at 10°C/min to 140°C, then ramp at 40°C/min to 200°C.[8]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

    • Injection Volume: 1 µL (split injection).

  • Quantification: The purity is determined by comparing the peak area of valeric acid in the sample to that of a certified reference standard of valeric acid, using an external or internal standard calibration method.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct analysis of the valerate salt or its corresponding acid.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid) and acetonitrile (B52724) in a ratio of 80:20 (v/v).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Quantification: The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the peak area of the reference standard.

Method Comparison and Data Presentation

The choice of method depends on the specific analytical requirements. Titration is a robust method for assaying the bulk material, while chromatographic methods are superior for identifying and quantifying impurities.

Logical Comparison of Analytical Methods

G cluster_attributes Analytical Attributes cluster_methods Analytical Methods Specificity Specificity Precision Precision Accuracy Accuracy Impurity_Profiling Impurity Profiling Cost_Complexity Cost & Complexity Titration Non-Aqueous Titration Titration->Specificity Low Titration->Precision Very High (<0.5% RSD) Titration->Accuracy High Titration->Impurity_Profiling Not Suitable Titration->Cost_Complexity Low HPLC HPLC HPLC->Specificity High HPLC->Precision High (<1.0% RSD) HPLC->Accuracy High HPLC->Impurity_Profiling Excellent HPLC->Cost_Complexity High GC GC GC->Specificity High GC->Precision High (<1.5% RSD) GC->Accuracy High GC->Impurity_Profiling Very Good GC->Cost_Complexity Medium

References

Establishing a Reference Standard for Potassium Valerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for potassium valerate (B167501). It outlines the necessary analytical characterization and compares potential analytical methods, offering supporting experimental data and detailed protocols. The establishment of a well-characterized reference standard is critical for ensuring the accuracy, reproducibility, and reliability of analytical results in research and pharmaceutical quality control.[1][2]

Defining a Potassium Valerate Reference Standard

A reference standard for this compound is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analyses.[2] Its primary purpose is to ensure the accuracy and reproducibility of analytical results.[1] The establishment of this standard involves a thorough evaluation of its identity, purity, and potency using a variety of analytical techniques.

The workflow for establishing a reference standard typically involves sourcing a high-purity batch of the material, conducting a comprehensive characterization, assigning a purity value, and ensuring its ongoing stability through a monitoring program.

Workflow for Establishing a this compound Reference Standard cluster_0 Phase 1: Material Sourcing and Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Data Analysis and Standard Assignment cluster_3 Phase 4: Stability and Monitoring Source High-Purity this compound Batch Source High-Purity this compound Batch Preliminary Characterization (e.g., FTIR, Melting Point) Preliminary Characterization (e.g., FTIR, Melting Point) Source High-Purity this compound Batch->Preliminary Characterization (e.g., FTIR, Melting Point) Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS) Preliminary Characterization (e.g., FTIR, Melting Point)->Identity Confirmation (NMR, MS) Purity Assessment (HPLC, GC, Titration) Purity Assessment (HPLC, GC, Titration) Identity Confirmation (NMR, MS)->Purity Assessment (HPLC, GC, Titration) Potassium Content (IC, AAS) Potassium Content (IC, AAS) Purity Assessment (HPLC, GC, Titration)->Potassium Content (IC, AAS) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Potassium Content (IC, AAS)->Residual Solvents (GC-HS) Water Content (Karl Fischer) Water Content (Karl Fischer) Residual Solvents (GC-HS)->Water Content (Karl Fischer) Impurity Profiling Impurity Profiling Water Content (Karl Fischer)->Impurity Profiling Purity Value Assignment Purity Value Assignment Impurity Profiling->Purity Value Assignment Issuance of Certificate of Analysis Issuance of Certificate of Analysis Purity Value Assignment->Issuance of Certificate of Analysis Stability Studies (Long-term and Accelerated) Stability Studies (Long-term and Accelerated) Issuance of Certificate of Analysis->Stability Studies (Long-term and Accelerated) Periodic Re-qualification Periodic Re-qualification Stability Studies (Long-term and Accelerated)->Periodic Re-qualification

Caption: Workflow for establishing a this compound reference standard.

Comparative Analysis of Analytical Methods

The selection of appropriate analytical methods is crucial for the comprehensive characterization of a this compound reference standard. The following tables compare various techniques for identity, purity, and assay determination.

Table 1: Comparison of Methods for Identity Confirmation
MethodPrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.Highly specific for structure elucidation and identification of impurities.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity; provides molecular weight information.May require derivatization for volatile compounds; fragmentation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Fast, non-destructive, and provides information about functional groups.Less specific than NMR or MS for complete structure determination.
Table 2: Comparison of Methods for Purity and Impurity Profiling
MethodPrincipleAnalytesAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Valerate and organic impuritiesWide applicability, high resolution, and quantitative accuracy.May require derivatization for UV-inactive compounds.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas.Valerate (as ester) and volatile impuritiesExcellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile salts.
Ion Chromatography (IC) Separates ions based on their affinity to an ion-exchange resin.[3]Potassium and other inorganic cations/anionsDirect analysis of ionic species.[3]Limited to ionic analytes.
Table 3: Comparison of Methods for Assay (Content) Determination
MethodPrincipleAnalyteAdvantagesDisadvantages
Potentiometric Titration Measures the potential difference between two electrodes to determine the equivalence point of a titration.ValerateHigh precision and accuracy; a primary method for assay determination.Less specific than chromatographic methods.
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in the gaseous state to determine the concentration of an element.PotassiumHigh sensitivity and specificity for elemental analysis.Destructive to the sample.
Gravimetric Analysis (as Tetraphenylboron) Precipitation of potassium as potassium tetraphenylboron, followed by weighing.[4]PotassiumHigh precision and accuracy; considered a reference method.[4]Time-consuming and requires careful technique.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are representative protocols for the analysis of this compound.

Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the valerate moiety.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

  • Expected Chemical Shifts (δ, ppm): ~2.1 (t, 2H, α-CH₂), ~1.5 (m, 2H, β-CH₂), ~1.3 (m, 2H, γ-CH₂), ~0.8 (t, 3H, δ-CH₃).

Purity and Impurity Profiling by HPLC-UV
  • Objective: To determine the purity of this compound and identify any organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of mobile phase A.

Assay by Potentiometric Titration
  • Objective: To determine the content of the valerate moiety.

  • Instrumentation: Autotitrator with a pH electrode.

  • Reagents: 0.1 M Hydrochloric acid (standardized), deionized water.

  • Procedure:

    • Accurately weigh approximately 300 mg of this compound into a beaker.

    • Dissolve in 50 mL of deionized water.

    • Titrate with standardized 0.1 M HCl to the equivalence point.

    • The equivalence point is determined by the inflection point of the titration curve.

  • Calculation:

    Where:

    • V = Volume of HCl used (L)

    • M = Molarity of HCl (mol/L)

    • F = Molar mass of valeric acid (102.13 g/mol )

    • W = Weight of this compound sample (g)

Potassium Content by Ion Chromatography
  • Objective: To determine the potassium content.

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Chromatographic Conditions:

    • Column: Cation-exchange column (e.g., Metrosep C 6 – 150/4.0)[3]

    • Eluent: 4 mM Nitric acid

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 100 mL of deionized water. Further dilute as necessary to fall within the calibration range.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for the this compound reference standard.

Analytical Characterization of this compound cluster_identity Identity Tests cluster_purity Purity & Impurity Tests cluster_assay Assay (Content) Tests This compound Candidate Material This compound Candidate Material NMR (¹H, ¹³C) NMR (¹H, ¹³C) This compound Candidate Material->NMR (¹H, ¹³C) MS MS This compound Candidate Material->MS FTIR FTIR This compound Candidate Material->FTIR HPLC-UV (Organic Impurities) HPLC-UV (Organic Impurities) This compound Candidate Material->HPLC-UV (Organic Impurities) GC-HS (Residual Solvents) GC-HS (Residual Solvents) This compound Candidate Material->GC-HS (Residual Solvents) Karl Fischer (Water Content) Karl Fischer (Water Content) This compound Candidate Material->Karl Fischer (Water Content) Potentiometric Titration (Valerate) Potentiometric Titration (Valerate) This compound Candidate Material->Potentiometric Titration (Valerate) IC / AAS (Potassium) IC / AAS (Potassium) This compound Candidate Material->IC / AAS (Potassium) Structural Confirmation Structural Confirmation NMR (¹H, ¹³C)->Structural Confirmation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Functional Group Confirmation Functional Group Confirmation FTIR->Functional Group Confirmation Purity Value Purity Value HPLC-UV (Organic Impurities)->Purity Value GC-HS (Residual Solvents)->Purity Value Karl Fischer (Water Content)->Purity Value Assay Value Assay Value Potentiometric Titration (Valerate)->Assay Value IC / AAS (Potassium)->Assay Value

Caption: Analytical characterization workflow for this compound.

Conclusion

The establishment of a this compound reference standard requires a multi-faceted analytical approach. By employing a combination of spectroscopic and chromatographic techniques, as well as classical methods like titration, a comprehensive characterization can be achieved. This guide provides a framework for comparing these methods and outlines detailed protocols to ensure the quality and reliability of the established reference standard, ultimately contributing to the validity of research and quality control in the pharmaceutical sciences.

References

A Comparative Guide to Spectroscopic Techniques for Purity Assessment of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for the characterization of Potassium valerate (B167501) purity. The information presented herein is supported by established analytical principles and data from analogous short-chain fatty acid salt analyses, offering a framework for selecting the most appropriate method for your research and development needs.

Introduction to Potassium Valerate and Purity Analysis

This compound (CH₃(CH₂)₃COOK) is the potassium salt of valeric acid, a short-chain fatty acid. It finds applications in various research and pharmaceutical contexts. Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results and for meeting regulatory standards in drug development. Impurities, which can arise from the synthesis process or degradation, may include residual starting materials, solvents, or side-products. Spectroscopic methods provide powerful tools for identifying and quantifying such impurities.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for purity analysis depends on the specific requirements of the measurement, such as the desired level of sensitivity, the type of information needed (qualitative vs. quantitative), and the nature of the expected impurities.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of NMR, FTIR, and Mass Spectrometry for the purity determination of this compound.

Parameter ¹H NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (LC-MS/GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Separates ions based on their mass-to-charge ratio, enabling identification and quantification.
Information Provided Structural elucidation and quantification of the analyte and impurities.[1][2][3]Identification of functional groups present in the sample and impurities.[4][5]Molecular weight determination and fragmentation patterns for identification of the analyte and impurities.[4][6]
Specificity High; can distinguish between structurally similar isomers.Moderate; overlapping signals from similar functional groups can occur.[5]Very High; can resolve compounds with the same retention time but different masses.[7]
Sensitivity Moderate (mg to µg range).[8]Low to Moderate (typically % level for impurities).[5]Very High (ng to pg range).[9][10]
Quantification Excellent; direct proportionality between signal intensity and the number of nuclei allows for absolute quantification (qNMR).[2][11]Possible with calibration curves, but not inherently quantitative.[5]Excellent with appropriate internal standards and calibration.[9][12]
Typical Sample Requirement ~1-10 mg dissolved in a deuterated solvent.[1][13]<1 mg to several mg, can be neat.µg to ng, requires dissolution and often derivatization.
Sample Preparation Simple dissolution in a suitable deuterated solvent.[13]Minimal; can be analyzed neat as a solid or liquid.[14]More complex; may require derivatization for volatility (GC-MS) or improved ionization (LC-MS).[12][15]
Strengths - Non-destructive- Provides unambiguous structural information- Excellent for quantification without a specific reference standard for the impurity.[3]- Fast and easy to use- Minimal sample preparation- Good for identifying major functional group impurities.[5][16]- Unmatched sensitivity- High specificity- Ideal for trace impurity detection and identification.[6][9]
Limitations - Relatively lower sensitivity compared to MS- Can be affected by overlapping signals in complex mixtures.[2]- Not suitable for detecting impurities with similar functional groups- Generally not quantitative without calibration.[5]- Destructive technique- Can be affected by matrix effects- Quantification requires appropriate standards.[9]

Experimental Workflows and Methodologies

To ensure reliable and reproducible results, it is essential to follow standardized experimental protocols. The following sections detail the methodologies for each spectroscopic technique.

Logical Workflow for Purity Characterization

The overall process for characterizing the purity of a this compound sample involves several key stages, from sample preparation to data analysis and final purity assessment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_purity Purity Assessment A Weigh Potassium Valerate Sample B Dissolve in Appropriate Solvent A->B C NMR Spectroscopy B->C Deuterated Solvent D FTIR Spectroscopy B->D IR Transparent Solvent or Neat E Mass Spectrometry B->E LC-MS or GC-MS Grade Solvent F NMR Spectrum (Chemical Shifts, Integrals) C->F G FTIR Spectrum (Absorption Bands) D->G H Mass Spectrum (m/z, Fragmentation) E->H I Identify & Quantify Impurities F->I J Compare with Reference Standard G->J H->I K Final Purity Determination (%) I->K J->K

Caption: Workflow for this compound purity characterization.

Experimental Protocols

Objective: To determine the absolute purity of this compound by comparing the integral of a characteristic analyte signal to that of a certified internal standard.[2][3]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.[2][13]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).[13]

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.[13]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • Sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the α-methylene protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Objective: To qualitatively identify the presence of impurities with different functional groups from this compound.

Methodology:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.[14]

    • Alternatively, for transmission mode, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • FTIR Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).[17]

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of pure this compound.[4]

    • The presence of additional absorption bands not present in the reference spectrum indicates impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of water or an alcohol impurity. A peak around 1700-1730 cm⁻¹ might indicate the presence of the free valeric acid.

Objective: To separate, identify, and quantify this compound and any potential impurities with high sensitivity.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water/acetonitrile).

    • Prepare a series of calibration standards of a certified this compound reference standard at different concentrations.

    • If known impurities are being quantified, prepare calibration standards for them as well.

  • LC-MS Data Acquisition:

    • Set the HPLC parameters, including the column (e.g., C18), mobile phase, flow rate, and column temperature.

    • Set the mass spectrometer parameters, including the ionization mode (e.g., Electrospray Ionization - ESI), and scan range to include the expected m/z of this compound and its potential impurities.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).

    • Identify any impurity peaks. The accurate mass measurement from a high-resolution mass spectrometer can help in proposing the elemental composition of unknown impurities.[7]

    • Quantify the impurities by comparing their peak areas to the calibration curve of the respective standard or, if a standard is not available, estimate the concentration based on the peak area relative to that of the main compound.

Signaling Pathways and Logical Relationships

G cluster_input Spectroscopic Data cluster_interpretation Data Interpretation cluster_assessment Purity Assessment NMR_data ¹H NMR Spectrum: - Chemical Shifts - Integral Values - Coupling Constants NMR_interp Structural Elucidation & Quantitative Analysis NMR_data->NMR_interp FTIR_data FTIR Spectrum: - Absorption Frequencies - Peak Intensities FTIR_interp Functional Group Identification FTIR_data->FTIR_interp MS_data Mass Spectrum: - m/z Values - Fragmentation Pattern - Retention Time (LC/GC) MS_interp Molecular Weight & Structural Confirmation MS_data->MS_interp Impurity_ID Impurity Identification NMR_interp->Impurity_ID Purity_Quant Purity Quantification NMR_interp->Purity_Quant FTIR_interp->Impurity_ID MS_interp->Impurity_ID Final_Conclusion Conclusion on Sample Purity Impurity_ID->Final_Conclusion Purity_Quant->Final_Conclusion

Caption: Logical flow from spectroscopic data to purity assessment.

Conclusion

The characterization of this compound purity can be effectively achieved using NMR, FTIR, and Mass Spectrometry.

  • ¹H NMR spectroscopy stands out for its ability to provide both structural confirmation and accurate, absolute quantification without the need for specific impurity standards.[2][3]

  • FTIR spectroscopy is a rapid, qualitative screening tool, ideal for quickly checking for the presence of significant impurities with distinct functional groups.[5][16]

  • Mass Spectrometry , particularly when coupled with a chromatographic separation technique like LC or GC, offers unparalleled sensitivity for detecting and identifying trace-level impurities.[6][9]

For comprehensive and regulatory-compliant purity assessment, a combination of these orthogonal techniques is often recommended. For instance, NMR can be used for absolute purity determination, while LC-MS can be employed to detect and identify any trace impurities that may not be visible by NMR. This multi-faceted approach provides the highest level of confidence in the purity of this compound for research and drug development applications.

References

A Comparative Analysis of Potassium Valerate and Sodium Valerate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Potassium valerate (B167501) and Sodium valerate, two salts of the short-chain fatty acid, valeric acid. While both compounds share the same active valerate anion, the difference in their cation—potassium versus sodium—may influence their physicochemical properties and biological activities. This report synthesizes available data to facilitate an informed choice for research and pharmaceutical development applications.

Physicochemical Properties: A Head-to-Head Comparison

Both Potassium valerate and Sodium valerate are white crystalline solids soluble in water. Their fundamental chemical and physical properties are summarized below for direct comparison. The primary difference lies in their molecular weight and the nature of the cation.

PropertyThis compoundSodium Valerate
Molecular Formula C₅H₉KO₂[1]C₅H₉NaO₂
Molecular Weight 140.22 g/mol [1]124.11 g/mol
CAS Number 19455-21-1[2]6106-41-8[3]
Appearance White crystalline powderWhite to off-white crystalline powder[4]
Solubility Soluble in waterSoluble in water[4]
Melting Point Data not consistently available~300 °C (decomposes)
Stability Generally stable under normal conditionsGenerally stable under normal conditions, should be stored in a cool, dry place[4]

Biological Activity and Potential Applications

The biological effects of both Potassium and Sodium valerate are primarily attributed to the valerate anion. Valeric acid and its salts are known to exhibit a range of biological activities, with Sodium valerate (and the closely related Sodium valproate) being the more extensively studied of the two.

Shared Biological Activities of the Valerate Anion:

  • Histone Deacetylase (HDAC) Inhibition: Valeric acid is recognized as a histone deacetylase inhibitor (HDACI).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, valerate can lead to the hyperacetylation of histones, which alters chromatin structure and can activate the transcription of various genes. This mechanism is a key area of investigation for applications in oncology and neurodegenerative diseases.[7][8][9] Sodium valproate has been shown to inhibit HDAC1 and HDAC2.[10][11]

  • Anti-cancer Effects: As an HDAC inhibitor, Sodium valproate has demonstrated anti-cancer properties in preclinical studies. It can induce growth arrest, apoptosis (programmed cell death), and differentiation in various cancer cell lines.[6][12] These effects are linked to its ability to modulate the expression of genes involved in cell cycle control and survival.[13]

  • Neuroprotective and Neuromodulatory Effects: The valerate moiety is known for its effects on the central nervous system. Sodium valproate, a widely used anticonvulsant and mood stabilizer, is thought to exert its effects through multiple mechanisms, including increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), blocking voltage-gated sodium channels, and its HDAC inhibitory activity.[4][14] These actions contribute to its use in epilepsy and bipolar disorder.[14]

Potential Differences Based on the Cation:

While the valerate anion dictates the primary pharmacological activity, the accompanying cation could introduce subtle but potentially significant differences:

  • Cellular Ion Homeostasis: The choice between a potassium or sodium salt can be relevant in experimental settings where precise control of ion concentrations is critical. For instance, in neuroscience research focusing on neuronal excitability, the differential effects of introducing additional K+ versus Na+ ions into the system could be a consideration.

  • Formulation and Drug Delivery: The physicochemical properties influenced by the cation, such as hygroscopicity and solubility kinetics, might affect formulation development and drug delivery characteristics.

Signaling Pathways

The primary signaling pathway associated with the valerate anion is the inhibition of histone deacetylases, which has downstream effects on gene transcription.

HDAC_Inhibition_Pathway Valerate This compound / Sodium Valerate HDAC Histone Deacetylase (HDAC) Valerate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT Chromatin Chromatin Structure AcetylatedHistones->Chromatin Relaxation GeneExpression Gene Expression Chromatin->GeneExpression Activation Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture Cancer Cells CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding Treatment 3. Add Potassium/Sodium Valerate Solutions CellSeeding->Treatment MTT 4. Add MTT Reagent Treatment->MTT Formazan 5. Solubilize Formazan MTT->Formazan Readout 6. Measure Absorbance Formazan->Readout DataAnalysis 7. Calculate Cell Viability Readout->DataAnalysis

References

A Comparative Analysis of the Reactivity of Potassium Valerate and Potassium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between similar chemical entities is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides an objective comparison of the reactivity of potassium valerate (B167501) and potassium acetate (B1210297), focusing on their roles as nucleophiles. The discussion is supported by theoretical principles and outlines the experimental protocols necessary to generate empirical data.

Executive Summary

Potassium valerate and potassium acetate are both potassium salts of carboxylic acids and are primarily utilized in organic synthesis as sources of nucleophilic carboxylates. Their reactivity is governed by a delicate interplay of electronic and steric effects originating from their respective alkyl chains. The butyl group of the valerate ion, being more electron-donating than the methyl group of the acetate ion, enhances its basicity and intrinsic nucleophilicity. However, the greater steric bulk of the butyl group can impede its approach to an electrophilic center, potentially reducing its effective reactivity compared to the less hindered acetate ion. The dominant effect, and therefore the relative reactivity, is highly dependent on the specific reaction conditions, including the nature of the electrophile and the solvent.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and potassium acetate is essential for their effective application. Key properties are summarized in the table below.

PropertyThis compoundPotassium Acetate
Molecular Formula C₅H₉KO₂[1]CH₃COOK[2]
Molecular Weight 140.22 g/mol [1]98.142 g/mol [3]
Appearance White crystalline powder (presumed)White, deliquescent crystalline powder[2][4]
Melting Point Not available292 °C[2][4]
Boiling Point Decomposes[5][6]Decomposes[3][7]
Solubility Soluble in water (presumed)Soluble in water and ethanol; insoluble in ether[8]
pKa of Conjugate Acid 4.84 (Valeric Acid)[9][10]4.76 (Acetic Acid)[11][12][13]

Theoretical Comparison of Reactivity

The reactivity of this compound and potassium acetate as nucleophiles is primarily influenced by two opposing factors: the inductive effect and steric hindrance.

Inductive Effect

The alkyl group attached to the carboxylate functionality exerts an inductive effect, which influences the electron density on the carboxylate oxygen atoms. The butyl group in the valerate ion has a stronger positive inductive effect (+I) than the methyl group in the acetate ion.[14] This increased electron-donating nature of the butyl group pushes more electron density towards the carboxylate group, making the valerate ion a stronger base and, in principle, a more potent nucleophile. The slightly higher pKa of valeric acid (4.84) compared to acetic acid (4.76) provides evidence for the greater basicity of the valerate conjugate base.[9][10][11][12][13]

Steric Hindrance

Steric hindrance refers to the spatial obstruction to a chemical reaction caused by the size of the groups near the reactive center.[15] The butyl group of the valerate ion is significantly larger and more conformationally flexible than the methyl group of the acetate ion. This increased steric bulk can hinder the approach of the valerate nucleophile to the electrophilic center of a substrate, particularly in sterically demanding reactions such as the SN2 mechanism.[15] In such cases, the less sterically encumbered acetate ion may exhibit a faster reaction rate.

The interplay between these two effects is crucial. For reactions with sterically unhindered electrophiles, the enhanced nucleophilicity of valerate due to the inductive effect may dominate. Conversely, for reactions with bulky electrophiles, the steric hindrance of the valerate ion may be the rate-limiting factor, favoring the acetate ion.

Experimental Determination of Reactivity

To empirically determine the relative reactivity of this compound and potassium acetate, a kinetic study of a model nucleophilic substitution reaction, such as an SN2 reaction, is recommended.

Experimental Protocol: Kinetic Analysis of SN2 Reaction

Objective: To determine the second-order rate constants for the reaction of this compound and potassium acetate with a model electrophile (e.g., ethyl bromoacetate) in a suitable solvent (e.g., acetone).

Materials:

  • This compound

  • Potassium acetate

  • Ethyl bromoacetate (B1195939)

  • Acetone (anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, potassium acetate, and ethyl bromoacetate in anhydrous acetone.

    • Prepare a stock solution of the internal standard in anhydrous acetone.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the potassium carboxylate solution (either valerate or acetate).

    • Add a known volume of the internal standard solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-thermostatted ethyl bromoacetate solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by diluting it with a large volume of cold acetone.

    • Analyze the quenched sample by GC-FID to determine the concentrations of the reactant (ethyl bromoacetate) and the product (ethyl valerate or ethyl acetate) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • From the integrated rate law for a second-order reaction, determine the rate constant (k) for each reaction.

Expected Data Presentation:

The quantitative data from this experiment should be summarized in a table for easy comparison.

NucleophileRate Constant (k) at 25 °C (M⁻¹s⁻¹)
Potassium AcetateExperimental Value
This compoundExperimental Value

Visualizing Reaction Dynamics

Diagrams generated using Graphviz can effectively illustrate the concepts discussed.

SN2 Reaction Mechanism

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Backside Attack product Nu-R + X⁻ transition_state->product Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway.

Factors Influencing Reactivity

Reactivity_Factors Reactivity Overall Reactivity Inductive_Effect Inductive Effect (+I) Inductive_Effect->Reactivity Increases Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Decreases Valerate This compound (Stronger +I, More Hindered) Valerate->Inductive_Effect Valerate->Steric_Hindrance Acetate Potassium Acetate (Weaker +I, Less Hindered) Acetate->Inductive_Effect Acetate->Steric_Hindrance

Caption: Interplay of inductive and steric effects.

Conclusion

The choice between this compound and potassium acetate as a nucleophile in a synthetic protocol requires careful consideration of the reaction environment. While the valerate anion possesses greater intrinsic nucleophilicity due to the electron-donating nature of its butyl group, its larger size can be a significant impediment. In contrast, the acetate anion, though a weaker nucleophile in electronic terms, benefits from reduced steric hindrance. For definitive selection, empirical determination of reaction kinetics under the specific conditions of interest is strongly recommended. The experimental protocol outlined in this guide provides a robust framework for such an investigation, enabling researchers to make data-driven decisions to optimize their synthetic strategies.

References

Comparative Efficacy of Potassium Valerate and Other Potassium Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of potassium valerate (B167501) against other potassium carboxylates, including potassium acetate, potassium propionate (B1217596), and potassium butyrate (B1204436). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of ion channel modulation.

Due to a lack of direct comparative efficacy studies in publicly available literature, this guide summarizes the known physicochemical properties of these potassium salts, discusses their potential shared mechanism of action on potassium channels, and presents a hypothetical experimental framework for their comparative evaluation.

Physicochemical Properties of Potassium Carboxylates

The biological activity of a compound is often influenced by its physicochemical properties. The following table summarizes key properties of potassium valerate and other short-chain potassium carboxylates. These properties can affect absorption, distribution, metabolism, and excretion (ADME), as well as the interaction with biological targets.

PropertyPotassium AcetatePotassium PropionatePotassium ButyrateThis compound
Molecular Formula C₂H₃KO₂[1]C₃H₅KO₂[2][3]C₄H₇KO₂[4][5]C₅H₉KO₂[6][7][8]
Molecular Weight ( g/mol ) 98.14[1][9][10]112.17[2]126.20[4][5]140.22[6][7][11]
Melting Point (°C) 292[1][9]157[2] / 365.1[12]352.9[13]313.4[8]
Boiling Point (°C) 326 (decomposes)[9][10]No data available164 (literature)[14][15]185.3 at 760mmHg[11][16]
Solubility in Water Highly soluble (250 g/100 mL at 20°C)[9]Freely soluble[17]Appreciable in water[14][15]Data not available
Appearance White, crystalline solid[9][10]White or colorless crystals[3][17]White solid[14][15]Data not available

Mechanism of Action: Modulation of Potassium Channels

Carboxyl-group containing compounds, including short-chain fatty acids like valeric acid, have been identified as modulators of voltage-gated potassium (K+) channels.[18] These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy.[18][19][20]

The proposed mechanism suggests that the negatively charged carboxylate group electrostatically interacts with the voltage sensor of the K+ channel, promoting an open or activated state. This leads to an increase in potassium ion efflux, which can hyperpolarize the neuron and reduce its excitability. This modulatory effect is a promising avenue for the development of novel anti-seizure medications.[21]

Valproic acid, the acidic form of valerate, is a well-established anti-epileptic drug, and its mechanism of action is thought to involve, in part, the blockade of voltage-gated sodium channels and effects on GABA levels.[22] The contribution of direct potassium channel modulation by the valerate anion is an area of active research.

Putative Signaling Pathway for Carboxylate-Mediated K+ Channel Activation

G Kv_channel Voltage-Gated Potassium Channel Hyperpolarization Membrane Hyperpolarization Kv_channel->Hyperpolarization Increased K+ Efflux VSD Voltage Sensor Domain (VSD) Carboxylate Potassium Carboxylate (e.g., Valerate) Carboxylate->Kv_channel Binds near VSD ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Putative signaling pathway of potassium carboxylate action on a voltage-gated potassium channel.

Proposed Experimental Protocols for Efficacy Comparison

To address the gap in comparative efficacy data, the following experimental workflow is proposed. This multi-tiered approach progresses from in vitro characterization to in vivo validation.

Experimental Workflow

G cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy patch_clamp Electrophysiology: Whole-Cell Patch Clamp dose_response Determine Dose-Response Relationships patch_clamp->dose_response thallium_flux High-Throughput Screening: Thallium Flux Assay thallium_flux->dose_response ptz_model Acute Seizure Model: Pentylenetetrazol (PTZ) Challenge seizure_severity Measure Seizure Severity and Latency ptz_model->seizure_severity kindling_model Chronic Epilepsy Model: Corneal Kindling eeg Electroencephalography (EEG) Analysis kindling_model->eeg start Select Potassium Carboxylates start->patch_clamp start->thallium_flux dose_response->ptz_model dose_response->kindling_model adme_pk Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling seizure_severity->adme_pk eeg->adme_pk conclusion Comparative Efficacy Profile adme_pk->conclusion

Caption: Proposed experimental workflow for comparing the efficacy of potassium carboxylates.

Detailed Methodologies

1. In Vitro Efficacy Assessment

  • Objective: To determine the direct modulatory effects of potassium carboxylates on specific potassium channel subtypes (e.g., Kv7.2/7.3) expressed in a stable cell line (e.g., HEK293 cells).

  • Method 1: Whole-Cell Patch-Clamp Electrophysiology

    • Cell Culture: Culture HEK293 cells stably expressing the target potassium channel.

    • Compound Application: Prepare stock solutions of this compound, acetate, propionate, and butyrate. Perfuse cells with increasing concentrations of each compound.

    • Data Acquisition: Record potassium currents in voltage-clamp mode. Measure changes in current amplitude, activation kinetics, and voltage-dependence of activation.

    • Analysis: Construct concentration-response curves to determine the EC50 (half-maximal effective concentration) for each compound.

  • Method 2: High-Throughput Thallium Flux Assay

    • Cell Preparation: Plate the engineered cell line in 384-well plates.[23]

    • Dye Loading: Load cells with a thallium-sensitive fluorescent dye.[23]

    • Compound Addition: Add the test compounds at various concentrations.

    • Thallium Stimulation and Measurement: Add a thallium-containing stimulus buffer and measure the change in fluorescence over time using a fluorescent plate reader. Increased fluorescence indicates channel opening.[23]

    • Analysis: Calculate the rate of thallium influx to quantify channel activity and determine the potency of each carboxylate.

2. In Vivo Efficacy Assessment

  • Objective: To evaluate the anti-convulsant efficacy of potassium carboxylates in established rodent models of seizures and epilepsy.[24]

  • Animal Models:

    • Acute Model: Pentylenetetrazol (PTZ)-induced seizure model in mice or rats. This model is used to assess the ability of a compound to prevent acute, generalized seizures.

    • Chronic Model: Corneal kindling model in mice or rats. This model mimics the progressive development of epilepsy (epileptogenesis) and is used to evaluate the anti-epileptogenic potential of a compound.[21]

  • Experimental Protocol (PTZ Model Example):

    • Animal Groups: Randomly assign animals to vehicle control and treatment groups for each potassium carboxylate.

    • Compound Administration: Administer the compounds (e.g., via intraperitoneal injection) at various doses determined from in vitro potency and preliminary toxicity studies.

    • PTZ Challenge: After a defined pre-treatment time, administer a sub-convulsive or convulsive dose of PTZ.

    • Behavioral Observation: Observe and score the seizure severity (e.g., using the Racine scale) and measure the latency to the first seizure.

    • Data Analysis: Compare the seizure scores and latencies between the control and treated groups to determine the protective effect of each compound.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after compound administration to determine the pharmacokinetic profiles (Cmax, Tmax, AUC, half-life) of each potassium carboxylate. This data is crucial for correlating drug exposure with efficacy.

Conclusion

While direct comparative data on the efficacy of this compound versus other potassium carboxylates is currently lacking, their shared chemical nature and potential mechanism of action on potassium channels suggest they may have similar therapeutic applications. The provided physicochemical data offers a basis for initial comparison, and the proposed experimental protocols outline a clear path for researchers to systematically evaluate and compare the efficacy of these compounds. Such studies are essential for understanding their structure-activity relationships and for the potential development of novel therapeutics for channelopathies and other neurological disorders.

References

A Comparative Guide to the Performance of Potassium Valerate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of potassium valerate (B167501) in various solvent systems, benchmarked against other short-chain potassium carboxylates. Due to a lack of extensive published data directly comparing potassium valerate, this document outlines a comprehensive experimental framework for its evaluation. The methodologies and comparative data for alternative salts are based on established experimental protocols and available literature.

Executive Summary

This compound (the potassium salt of pentanoic acid) is a compound of interest in various chemical and pharmaceutical applications. Its performance, particularly its solubility and stability, is critically dependent on the solvent system employed. This guide details standardized protocols for quantifying the performance of this compound and its alternatives—potassium acetate (B1210297) and potassium propionate (B1217596)—across a spectrum of common laboratory solvents. By providing a framework for direct comparison, this guide aims to empower researchers to make informed decisions on solvent selection for their specific applications.

Comparative Performance Data

While specific experimental data for this compound is limited, the following table summarizes the known solubility of potassium acetate and potassium propionate in common solvents. This table is intended to serve as a baseline for a proposed comparative study that would include this compound.

Table 1: Solubility of Potassium Carboxylates in Various Solvents at 25°C

SolventSolvent TypePotassium Acetate ( g/100 mL)Potassium Propionate ( g/100 mL)This compound ( g/100 mL)
WaterPolar Protic268.6[1]Freely Soluble[2]Data Not Available
MethanolPolar Protic24.24 (at 15°C)[1]Slightly Soluble (Heated)[3]Data Not Available
EthanolPolar Protic16.3[1]Soluble[2][3]Data Not Available
AcetonePolar AproticData Not AvailableData Not AvailableData Not Available
Dimethylformamide (DMF)Polar Aprotic0.09[1]Data Not AvailableData Not Available
HexaneNonpolarInsoluble (Expected)Insoluble (Expected)Data Not Available

Note: "Data Not Available" indicates a lack of readily available, quantitative experimental data in published literature. The "Expected" values are based on the general principle that ionic salts have negligible solubility in nonpolar solvents.

Experimental Protocols

To generate the missing comparative data for this compound, the following detailed experimental protocols are recommended.

Determination of Solubility

This protocol is adapted from established methods for determining the solubility of organic salts.[4][5]

Objective: To quantify the solubility of this compound, potassium acetate, and potassium propionate in a range of solvents at a standardized temperature (e.g., 25°C).

Materials:

  • This compound (anhydrous, ≥99% purity)

  • Potassium acetate (anhydrous, ≥99% purity)

  • Potassium propionate (anhydrous, ≥99% purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMF, hexane) of analytical grade

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven and desiccator)

Procedure:

  • Sample Preparation: For each salt-solvent combination, add an excess amount of the anhydrous potassium salt to a known volume or mass of the solvent in a sealed container.

  • Equilibration: Place the containers in a thermostatically controlled shaker set to 25°C. Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis (HPLC Method): a. Carefully extract a known volume of the clear supernatant. b. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC. c. Analyze the sample using an appropriate HPLC method (e.g., with a suitable ion-exchange or reverse-phase column and a conductivity or UV detector) to determine the concentration of the carboxylate anion.

  • Concentration Analysis (Gravimetric Method): a. Accurately weigh a portion of the clear supernatant into a pre-weighed dish. b. Carefully evaporate the solvent in a drying oven at a temperature that does not cause degradation of the salt. c. Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature. d. Weigh the dish with the dried salt residue. The mass of the residue corresponds to the amount of salt dissolved in the weighed portion of the supernatant.

  • Data Calculation: Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).

Assessment of Stability

This protocol outlines a method to compare the stability of this compound and its alternatives in solution over time.

Objective: To assess the degradation of this compound, potassium acetate, and potassium propionate in selected solvents under controlled conditions.

Materials:

  • Stock solutions of each potassium salt in the chosen solvents at a known concentration (e.g., 1 mg/mL).

  • HPLC system with a stability-indicating method capable of separating the parent compound from potential degradants.

  • Thermostatically controlled storage chambers (e.g., ovens, refrigerators).

  • pH meter (for aqueous and protic solvents).

Procedure:

  • Solution Preparation: Prepare stock solutions of each salt in the solvents of interest.

  • Sample Aliquoting: Dispense aliquots of each stock solution into separate, sealed vials for each time point and storage condition.

  • Storage: Store the vials under controlled conditions (e.g., 4°C, 25°C, 40°C) and protect from light if necessary.

  • Time Points: At predetermined intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw one vial for each salt-solvent combination from each storage condition.

  • Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC method to quantify the concentration of the parent potassium salt remaining.

  • Data Analysis: Plot the concentration of the parent salt as a function of time for each condition. Calculate the degradation rate constant if applicable.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess anhydrous salt to a known volume of solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24 hours prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Centrifuge to separate solid from supernatant sep1->sep2 analysis1 Extract clear supernatant sep2->analysis1 analysis2a HPLC Analysis analysis1->analysis2a analysis2b Gravimetric Analysis analysis1->analysis2b

Caption: Experimental workflow for determining the solubility of potassium salts.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep1 Prepare stock solutions of known concentration prep2 Aliquot into sealed vials for each time point and condition prep1->prep2 storage1 Store vials at controlled temperatures (e.g., 4°C, 25°C, 40°C) prep2->storage1 analysis1 Withdraw samples at predetermined intervals storage1->analysis1 analysis2 Analyze by stability-indicating HPLC method analysis1->analysis2 analysis3 Quantify remaining parent compound analysis2->analysis3 data1 Plot concentration vs. time analysis3->data1 data2 Determine degradation rate data1->data2

Caption: Workflow for assessing the stability of potassium salts in solution.

Conclusion

The performance of this compound in different solvent systems is a critical factor for its successful application in research and drug development. While direct comparative data is currently sparse, this guide provides a robust framework for its systematic evaluation alongside relevant alternatives like potassium acetate and potassium propionate. By following the detailed experimental protocols for solubility and stability, researchers can generate the necessary data to optimize their processes and make well-informed decisions regarding solvent selection. The provided data on alternatives serves as a valuable starting point for these comparative investigations.

References

Benchmarking Potassium Valerate: An Uncharted Territory in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, there is currently no documented evidence to support the use of potassium valerate (B167501) as a catalyst in chemical reactions. While various potassium salts are recognized for their catalytic properties in processes such as esterification, transesterification, and polymerization, potassium valerate itself has not been identified as a catalyst for any specific transformation. Consequently, a direct performance comparison with alternative catalysts, complete with experimental data and protocols, cannot be provided at this time.

This guide, therefore, aims to provide a broader context on potassium-based catalysis, highlighting established potassium salt catalysts and their applications. This information may serve as a foundational resource for researchers interested in exploring the potential catalytic activity of this compound.

The Landscape of Potassium-Based Catalysis

Potassium compounds are known to be effective and often low-cost catalysts in a variety of organic reactions. Their catalytic activity is generally attributed to the basicity of the associated anion or the role of the potassium cation in stabilizing transition states.

Established Potassium Salt Catalysts:

A number of potassium salts have been successfully employed as catalysts in industrial and laboratory settings. Below is a table summarizing some of these catalysts and their primary applications.

Catalyst NameChemical FormulaPrimary Catalytic Applications
Potassium CarbonateK₂CO₃Transesterification (Biodiesel production), Aldol condensation, Alkylation reactions
Potassium HydroxideKOHSaponification, Transesterification, Polymerization
Potassium tert-butoxideC₄H₉KODehydrohalogenation, Isomerization, Condensation reactions
Potassium AcetateCH₃COOKTrimerization of isocyanates (Polyurethane production)
Potassium OctoateC₈H₁₅KO₂Trimerization of isocyanates (Polyurethane production)

Hypothetical Catalytic Role of this compound

While no data exists, one could speculate on the potential catalytic applications of this compound based on its chemical nature as a potassium carboxylate. The valerate anion (CH₃(CH₂)₃COO⁻) is the conjugate base of valeric acid, a weak acid. This suggests that this compound would be a moderately basic salt.

Potential Reaction Pathway: Base Catalysis

As a basic catalyst, this compound could potentially facilitate reactions that proceed via a base-catalyzed mechanism. An example of such a mechanism is the transesterification of an ester, a key reaction in biodiesel production.

Base_Catalyzed_Transesterification cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation cluster_3 Catalyst Regeneration Alcohol R'OH Alkoxide R'O⁻ (Alkoxide) Alcohol->Alkoxide Catalyst This compound (CH₃(CH₂)₃COOK) Catalyst->Alkoxide Deprotonation Valeric_Acid Valeric Acid (CH₃(CH₂)₃COOH) Catalyst->Valeric_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Alkoxide->Tetrahedral_Intermediate Nucleophilic Attack Triglyceride Triglyceride (Ester) Triglyceride->Tetrahedral_Intermediate New_Ester New Ester (Biodiesel) Tetrahedral_Intermediate->New_Ester Diglyceride_Anion Diglyceride Anion Tetrahedral_Intermediate->Diglyceride_Anion Regenerated_Catalyst This compound Diglyceride_Anion->Regenerated_Catalyst Proton Transfer Protonated_Catalyst Valeric Acid Protonated_Catalyst->Regenerated_Catalyst

Figure 1: A hypothetical signaling pathway for the base-catalyzed transesterification of a triglyceride using this compound.

Experimental Design for Benchmarking this compound

For researchers interested in investigating the catalytic potential of this compound, a systematic experimental approach would be required. The following outlines a general workflow for such a study.

Experimental Workflow

Experimental_Workflow Start Hypothesize Catalytic Activity (e.g., in Transesterification) Reaction_Setup Set up reaction with: - Substrates (e.g., Oil, Alcohol) - this compound (Catalyst) - Control (No Catalyst) Start->Reaction_Setup Parameter_Screening Screen Reaction Parameters: - Temperature - Catalyst Loading - Reaction Time - Substrate Ratio Reaction_Setup->Parameter_Screening Analysis Analyze Reaction Mixture: - Gas Chromatography (GC) - High-Performance Liquid  Chromatography (HPLC) - Nuclear Magnetic Resonance (NMR) Parameter_Screening->Analysis Data_Evaluation Evaluate Performance Metrics: - Conversion (%) - Yield (%) - Selectivity (%) Analysis->Data_Evaluation Comparison Benchmark against Established Catalysts (e.g., KOH, K₂CO₃) Data_Evaluation->Comparison Conclusion Draw Conclusions on Catalytic Efficacy Comparison->Conclusion

A Researcher's Guide to Investigating Cross-Reactivity of Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is crucial for ensuring the specificity and accuracy of immunoassays and other biological tests. This guide provides a framework for assessing the cross-reactivity of potassium valerate (B167501), a salt of the short-chain fatty acid valeric acid.

Understanding Cross-Reactivity

Cross-reactivity is the phenomenon where an antibody or other binding agent raised against a specific antigen (in this case, a derivative of valeric acid) also binds to other, structurally similar molecules.[1] This can lead to false-positive results or inaccurate quantification in immunoassays.[1] For small molecules like valeric acid, which act as haptens, antibodies are typically generated by conjugating the hapten to a larger carrier protein to elicit an immune response.[1] The resulting antibodies may recognize not only the target hapten but also other molecules with similar chemical features.[1]

Experimental Approach: Competitive Immunoassay

A common and effective method for evaluating the cross-reactivity of small molecules is the competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA).[2][3] In this format, the compound of interest (potassium valerate) and potential cross-reactants compete for a limited number of antibody binding sites.[2][4] The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the binding of a labeled antigen to the antibody by 50% (IC50) with the IC50 of the target antigen.

Key Experimental Protocol: Competitive ELISA

The following is a generalized protocol for a competitive ELISA to assess the cross-reactivity of this compound.

1. Reagent Preparation:

  • Coating Antigen: Conjugate valeric acid to a carrier protein (e.g., bovine serum albumin, BSA) to create the coating antigen. This will be immobilized on the microplate wells.

  • Antibody: A specific polyclonal or monoclonal antibody raised against the valeric acid-protein conjugate.

  • Test Compounds: Prepare stock solutions of this compound and potential cross-reactants (e.g., other short-chain fatty acid salts, structural analogs).

  • Enzyme-labeled Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Substrate: A chemical that is converted by the enzyme to produce a measurable signal (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Buffers: Coating buffer, washing buffer, blocking buffer, and sample dilution buffer.

2. Experimental Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with valeric acid-BSA conjugate B Wash plate A->B C Block non-specific binding sites B->C D Add this compound or alternative compound standards C->D E Add anti-valeric acid primary antibody D->E F Incubate E->F G Wash plate F->G H Add HRP-conjugated secondary antibody G->H I Incubate and wash H->I J Add TMB substrate I->J K Stop reaction J->K L Read absorbance at 450 nm K->L

Figure 1: Workflow for a competitive ELISA to determine cross-reactivity.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of unlabeled this compound.

  • The IC50 value for this compound and each potential cross-reactant is determined from their respective dose-response curves.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Data Presentation

The following table illustrates how cross-reactivity data for this compound and structurally similar compounds could be presented.

CompoundChemical StructureIC50 (µg/mL)Cross-Reactivity (%)
This compound CH₃(CH₂)₃COOK1.5100
Potassium ButyrateCH₃(CH₂)₂COOK15.010
Potassium HexanoateCH₃(CH₂)₄COOK3.050
Isovaleric Acid, Potassium Salt(CH₃)₂CHCH₂COOK30.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Antibody Binding and Cross-Reactivity

The specificity of an immunoassay is determined by the binding affinity between the antibody and the target analyte.[1] Cross-reactivity occurs when the antibody also binds to other structurally similar compounds.[1][5]

Antibody_Binding cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity cluster_no_binding No Significant Binding Antibody1 Anti-Valerate Antibody Valerate This compound Antibody1->Valerate High Affinity Antibody2 Anti-Valerate Antibody Alternative Alternative Compound (e.g., Potassium Hexanoate) Antibody2->Alternative Lower Affinity Antibody3 Anti-Valerate Antibody NonRelated Unrelated Compound

Figure 2: Conceptual diagram of antibody binding and cross-reactivity.

Alternative and Confirmatory Methods

While competitive immunoassays are a primary tool, other techniques can provide complementary information on cross-reactivity.

  • Surface Plasmon Resonance (SPR): This label-free technique can provide real-time kinetic data on the binding affinity and specificity of the antibody to this compound and potential cross-reactants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This highly specific and sensitive analytical method can be used to confirm the identity and quantity of the analyte, helping to resolve discrepancies that may arise from immunoassay cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides a comprehensive framework for researchers to design and execute such studies. By employing established methodologies like competitive ELISA and utilizing confirmatory techniques, scientists can thoroughly characterize the cross-reactivity profile of this compound. This information is essential for the development of reliable and specific assays for this compound, ultimately contributing to more accurate and reproducible research in drug development and other scientific fields.

References

A Comparative Guide to the Synthesis and Validation of High-Purity Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, validated protocol for the synthesis of high-purity potassium valerate (B167501), a compound of interest in various research and pharmaceutical applications. The performance of this protocol is objectively compared with an alternative synthesis of sodium valerate. Comprehensive experimental methodologies and comparative data are presented to assist researchers in selecting and implementing the most suitable synthesis strategy for their needs.

Comparative Analysis of Synthesis Protocols

The synthesis of high-purity alkali metal valerates is crucial for their application in research and development. This guide outlines a primary protocol for potassium valerate and a comparative protocol for sodium valerate. The key performance indicators for each synthesis are summarized below.

ParameterHigh-Purity this compound ProtocolAlternative Protocol: Sodium Valerate
Reactants Valeric Acid, Potassium Hydroxide (B78521)Valeric Acid, Sodium Hydroxide
Solvent EthanolDeionized Water
Reaction Time 2 hours1 hour
Theoretical Yield Approx. 95-99%Approx. 95-99%
Purity (by qNMR) > 99.5%> 99.5%
Purity (by HPLC) > 99.0%> 99.0%
Key Advantages High purity, crystalline productUtilizes a more common and less expensive base
Potential Impurities Residual valeric acid, potassium carbonate, waterResidual valeric acid, sodium carbonate, water

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound and sodium valerate are provided below, along with the analytical procedures used for purity validation.

Protocol 1: High-Purity Synthesis of this compound

This protocol focuses on the neutralization of valeric acid with potassium hydroxide in an ethanolic solution to yield high-purity this compound.

Materials:

  • Valeric Acid (≥99% purity)

  • Potassium Hydroxide (KOH) pellets (≥85% purity, accounting for water content)

  • Absolute Ethanol

  • Diethyl Ether (anhydrous)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.2 g (0.1 mol) of valeric acid in 100 mL of absolute ethanol.

  • Base Addition: In a separate beaker, carefully dissolve a stoichiometric amount of potassium hydroxide (approximately 6.6 g, adjusted for purity) in 50 mL of absolute ethanol. This solution should be freshly prepared.

  • Slowly add the ethanolic KOH solution to the stirred valeric acid solution at room temperature. An exothermic reaction will occur.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours to ensure complete neutralization.

  • Crystallization: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour to promote crystallization of this compound.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted valeric acid.

  • Drying: Dry the product under vacuum at 60°C for 4 hours to remove residual solvents.

  • Purity Analysis: Determine the purity of the final product using quantitative ¹H NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Alternative Synthesis of Sodium Valerate

This protocol provides a comparative method for the synthesis of sodium valerate using sodium hydroxide in an aqueous medium.[1]

Materials:

  • Valeric Acid (≥99% purity)

  • Sodium Hydroxide (NaOH) pellets (≥97% purity)

  • Deionized Water

  • Acetone (anhydrous)

Procedure:

  • Reaction Setup: In a 250 mL beaker with a magnetic stirrer, dissolve 10.2 g (0.1 mol) of valeric acid in 50 mL of deionized water.

  • Base Addition: Prepare a 2 M solution of sodium hydroxide by dissolving 4.0 g (0.1 mol) of NaOH in 50 mL of deionized water.

  • Slowly add the NaOH solution to the stirred valeric acid solution. Monitor the pH to ensure complete neutralization (pH ~7-8).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Isolation: Remove the water by rotary evaporation to obtain the crude sodium valerate.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol, followed by washing with cold, anhydrous acetone.

  • Drying: Dry the purified product under vacuum at 80°C for 4 hours.

  • Purity Analysis: Assess the purity using qNMR and HPLC.

Purity Validation Methods

The purity of the synthesized valerate salts is validated using the following analytical techniques.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterium Oxide (D₂O)

  • Internal Standard: Maleic acid (certified reference material)

  • Procedure: Accurately weigh samples of the synthesized potassium or sodium valerate and the internal standard. Dissolve in D₂O and acquire the ¹H NMR spectrum. The purity is calculated by comparing the integral of the analyte protons to the integral of the known standard.[2][3]

High-Performance Liquid Chromatography (HPLC)
  • System: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0)

  • Detection: UV at 210 nm

  • Procedure: Prepare standard solutions of valeric acid and the synthesized valerate salts in the mobile phase. Inject the samples and quantify the purity based on the peak area relative to the standard.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the potential application of the synthesized product, the following diagrams are provided.

G Experimental Workflow for High-Purity this compound Synthesis A Dissolve Valeric Acid in Ethanol C Mix and Reflux (2 hours) A->C B Prepare Ethanolic Potassium Hydroxide B->C D Cool and Crystallize C->D E Vacuum Filtration D->E F Wash with Diethyl Ether E->F G Dry Under Vacuum F->G H High-Purity This compound G->H I Purity Validation (qNMR, HPLC) H->I

Caption: Synthesis and validation workflow for this compound.

Valproic acid, the conjugate acid of valerate, is a known inhibitor of histone deacetylases (HDACs). This activity is relevant to its use in neurological and psychiatric disorders. The following diagram illustrates this signaling pathway.

G Simplified HDAC Inhibition Pathway by Valproate cluster_0 Cellular Environment Valproate Valproate (from this compound) HDAC Histone Deacetylase (HDAC) Valproate->HDAC Inhibits Acetylated_Histone Acetylated Histone (Hyperacetylation) Valproate->Acetylated_Histone Leads to Histone Histone Protein HDAC->Histone Deacetylates Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: Valproate's role as an HDAC inhibitor.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Potassium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Potassium valerate (B167501), tailored for researchers, scientists, and professionals in drug development. The focus is on the performance characteristics of various techniques as would be assessed in an inter-laboratory validation study.

The validation of an analytical method is crucial to ensure its reliability, reproducibility, and fitness for purpose.[1] Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness, providing a measure of its performance across different laboratories, equipment, and analysts.[2][3] This guide synthesizes available data on the analysis of valeric acid and its salts to present a comparative overview of common analytical techniques.

Comparison of Analytical Methods for Potassium Valerate

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. The following table summarizes the performance of common analytical techniques used for the analysis of valeric acid and its salts.

Analytical TechniquePrincipleCommon DetectorLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.Refractive Index (RI), UV (with derivatization)>0.99Matrix dependentMatrix dependent< 5%Robust, reproducible, suitable for a wide range of concentrations.May require derivatization for UV detection, RI detector is sensitive to temperature and pressure fluctuations.
Gas Chromatography (GC) Chromatographic separation based on volatility and polarity.Flame Ionization Detector (FID), Mass Spectrometry (MS)>0.99Low ng/mLLow ng/mL< 10%High sensitivity and selectivity, especially with MS.Derivatization is often required to improve volatility and peak shape.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass-based detection.Triple Quadrupole (QqQ), Time of Flight (TOF)>0.999pg/mL to fg/mLpg/mL to fg/mL< 5%High sensitivity, high selectivity, structural information.[5]High instrument cost and complexity.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatographic separation.Densitometer0.990465.91 ng/spot197.74 ng/spot< 2%High sample throughput, low cost per sample.[6]Lower resolution and sensitivity compared to HPLC and GC.
Titrimetry Neutralization reaction with a standardized acid or base.Potentiometric or colorimetric endpointNot Applicable~0.1% w/w~0.1% w/w< 1%Simple, inexpensive, high precision for bulk analysis.Not suitable for trace analysis, lacks specificity.
Flame Photometry Measures the intensity of light emitted from a flame.Photomultiplier tube>0.990.87% K₂O2.88% K₂O< 1% (repeatability)Specific for the potassium ion, simple and rapid.[7]Only measures the potassium content, not the valerate moiety.

Experimental Protocols

Detailed methodologies are critical for the successful transfer and validation of analytical methods between laboratories.

1. High-Performance Liquid Chromatography (HPLC-RI)

  • Principle: This method separates this compound from other components in the sample based on its polarity. The concentration is then quantified using a refractive index detector.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

2. Gas Chromatography (GC-FID) with Derivatization

  • Principle: Valeric acid is volatile, but its potassium salt is not. Therefore, the sample is first acidified to convert this compound to valeric acid, which is then derivatized to a more volatile ester (e.g., methyl valerate) for analysis by GC with a flame ionization detector.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Derivatization Procedure:

    • Accurately weigh the sample containing this compound into a vial.

    • Add a suitable internal standard (e.g., hexanoic acid).

    • Acidify the sample with a small amount of a strong acid (e.g., sulfuric acid) to convert the salt to the free acid.

    • Add a derivatizing agent (e.g., BF₃ in methanol) and heat the mixture to form the methyl ester.

    • Extract the methyl valerate into an organic solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).[4]

    • Injector Temperature: 250°C.

    • Detector Temperature: 275°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: Use the ratio of the peak area of the analyte to the internal standard for quantification against a calibration curve prepared in the same manner.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and selective method separates this compound (as the valerate ion) using liquid chromatography and then detects it based on its mass-to-charge ratio.[5]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions:

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (valerate) to a specific product ion.

  • Quantification: Use an isotopically labeled internal standard for the most accurate quantification.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis Phase cluster_3 Reporting Phase A Define Study Protocol B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Samples B->C D Laboratories Analyze Samples C->D E Report Results to Coordinator D->E F Statistical Analysis (e.g., ISO 5725) E->F G Calculate Repeatability (sr) and Reproducibility (sR) F->G H Assess Method Performance G->H I Prepare Validation Report H->I J Publish Comparison Guide I->J

Caption: Workflow of an inter-laboratory validation study.

Logical Relationship of Analytical Method Selection

The choice of an analytical method is a balance between performance and practical considerations.

G cluster_0 Performance Requirements cluster_1 Practical Considerations Sensitivity High Sensitivity Method Selected Method Sensitivity->Method Specificity High Specificity Specificity->Method Accuracy High Accuracy Accuracy->Method Cost Low Cost Cost->Method Throughput High Throughput Throughput->Method Complexity Low Complexity Complexity->Method

Caption: Factors influencing analytical method selection.

References

Comparison of experimental vs. theoretical data for Potassium valerate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Experimental and Theoretical Data for Potassium Valerate (B167501)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental and theoretical data for potassium valerate (also known as potassium pentanoate). Due to the limited availability of direct experimental data for this compound, this guide also includes data for its parent compound, pentanoic acid, to provide a relevant physicochemical context.

Physicochemical Properties: A Side-by-Side Comparison

A significant challenge in compiling this guide is the scarcity of publicly available, experimentally determined data for this compound. The following tables summarize the available information and highlight these data gaps.

Table 1: Comparison of Experimental and Theoretical Physicochemical Data

PropertyThis compound (Experimental)This compound (Theoretical/Computed)Pentanoic Acid (Experimental)Pentanoic Acid (Theoretical/Computed)
Molecular Formula C₅H₉KO₂C₅H₉KO₂[1]C₅H₁₀O₂C₅H₁₀O₂[2]
Molecular Weight -140.22 g/mol [1]102.13 g/mol [3]102.13 g/mol [2]
Melting Point 313.4 °C[4] / -34.5 °C[5] (Note 1) --34.5 °C[6]-
Boiling Point --186.1 °C[6]-
Aqueous Solubility Soluble in water (qualitative)Data not available4.97 g/100 mL[7]-
Exact Mass -140.02396101 Da[1]-102.068079557 Da[2]
Topological Polar Surface Area -40.1 Ų[1]-37.3 Ų[2]

Note 1: The significant discrepancy in the experimental melting point of this compound suggests a likely misattribution of the lower value, which corresponds to the melting point of pentanoic acid. The higher value of 313.4 °C is more consistent with an ionic salt.[4][5][6]

Spectral Data: Uncovering Molecular Fingerprints

Table 2: Spectral Data Comparison

SpectrumThis compound (Expected Characteristics)Pentanoic Acid (Experimental Data)
¹H NMR Signals corresponding to the pentanoate backbone, likely with shifts influenced by the ionic carboxylate group.Data available in spectral databases.
¹³C NMR Signals for the five carbons of the pentanoate chain, with the carboxylate carbon appearing at a characteristic downfield shift.Data available in spectral databases.
FT-IR Strong absorbance band for the carboxylate (COO⁻) asymmetric and symmetric stretching, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Absence of the broad O-H stretch seen in carboxylic acids.Broad O-H stretch (around 3300-2500 cm⁻¹), C=O stretch (around 1710 cm⁻¹).
Mass Spec Analysis would likely show the mass of the pentanoate anion (m/z ≈ 101.06) and potentially clusters with potassium ions, depending on the ionization technique.Molecular ion peak (M⁺) at m/z ≈ 102.07.

Experimental Protocols: Methodologies for Key Experiments

The following are generalized protocols for determining the physicochemical and spectral properties of a solid organic salt like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts into a liquid.[8][9]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[8]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[9]

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded as the melting point range.[8]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent.[10][11]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.[12]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as gravimetric analysis after solvent evaporation, or a spectroscopic technique if a chromophore is present.

FT-IR Spectroscopy (Thin Solid Film Method)

This technique provides information about the functional groups present in a molecule.[13]

  • Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent. A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr or NaCl).[13]

  • Film Formation: The solvent is allowed to evaporate, leaving a thin solid film of the sample on the plate.[13]

  • Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A precisely weighed amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O) in a clean NMR tube.[14][15]

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution. Any solid particles should be removed by filtration.[14]

  • Analysis: The NMR tube is placed in the spectrometer, and the ¹H and/or ¹³C NMR spectra are acquired.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. An appropriate ionization technique for ionic compounds, such as electrospray ionization (ESI), is used to generate gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Signaling Pathways of Valerate

As a short-chain fatty acid (SCFA), valerate (the ionic form of valeric acid) is recognized as a signaling molecule with various biological activities. The diagram below illustrates its key signaling mechanisms.

Valerate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Valerate_ion Valerate Ion This compound->Valerate_ion Dissociation GPCR GPCRs (FFAR2/3) G_protein G-protein Signaling GPCR->G_protein Activates Valerate_ion->GPCR Binds to HDAC HDACs Valerate_ion->HDAC Inhibits Downstream_effects Modulation of Inflammation, Metabolism, etc. G_protein->Downstream_effects Histone_acetylation Histone Acetylation HDAC->Histone_acetylation Deacetylates Histones Gene_expression Gene Expression Alteration Histone_acetylation->Gene_expression Promotes Gene_expression->Downstream_effects

Caption: Valerate signaling pathways.

References

Alternatives to Potassium Valerate in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic organic reactions. Potassium valerate (B167501) (also known as potassium pentanoate) is a carboxylate salt utilized in specific transformations such as the Kolbe electrolysis and decarboxylative cross-coupling reactions. This guide provides a comparative analysis of alternatives to potassium valerate in these contexts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in methodological decisions.

Kolbe Electrolysis: Dimerization and Beyond

The Kolbe electrolysis is a classic method for the formation of carbon-carbon bonds via the electrochemical decarboxylation of carboxylate salts, leading to the dimerization of the resulting alkyl radicals. The electrolysis of this compound is a known route to produce n-octane.

Alternatives and Performance Comparison

Alternatives to this compound in Kolbe electrolysis are other carboxylate salts, which upon electrolysis, yield different symmetrical or unsymmetrical alkanes. The choice of carboxylate directly determines the final dimeric product. Furthermore, modifications to the reaction conditions can lead to "non-Kolbe" products, such as alkenes and alcohols.

Table 1: Comparison of Carboxylate Salts in Kolbe Electrolysis

Carboxylate SaltMajor Product(s)Yield (%)Experimental ConditionsReference
Potassium Butanoaten-HexaneLowAqueous solution, pH 7, Pt electrode, 150 mA/cm²[1]
This compound n-Octane 72 1 M Valeric acid in water, Pt electrode[2]
n-Butyl valerate18
Butanol2
Potassium Hexanoaten-Decane68.6 (dimer yield)0.5 M Hexanoic acid in water, pH 7, Pt electrode, 150 mA/cm²[1]
Potassium Octanoaten-Tetradecane- (Comparable selectivity to Hexanoate)Aqueous solution, pH 8.6, Pt electrode, 150 mA/cm²[1]

Note: Yields can be influenced by various factors including current density, solvent, temperature, and electrolyte.

Experimental Protocol: Kolbe Electrolysis of this compound

Objective: To synthesize n-octane from this compound via Kolbe electrolysis.

Materials:

  • This compound

  • Ethanol (B145695) (or Methanol/Water mixture)

  • Platinum sheet or foil (for anode and cathode)

  • Direct current power supply

  • Electrolytic cell (e.g., a beaker)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Prepare a saturated solution of this compound in a mixture of ethanol and water.

  • Assemble the electrolytic cell with two platinum foil electrodes (e.g., 2 cm x 2 cm) placed parallel to each other, approximately 1-2 cm apart.

  • Immerse the electrodes in the this compound solution.

  • Place the electrolytic cell in an ice bath to maintain a low temperature during the reaction.

  • Connect the electrodes to a DC power supply.

  • Apply a constant current to the system. The current density should be optimized for the specific setup, but a starting point could be around 0.25 A/cm².

  • Continue the electrolysis for several hours. The progress of the reaction can be monitored by observing the gas evolution at both electrodes (hydrogen at the cathode and carbon dioxide at the anode).

  • After the reaction is complete, a non-polar layer containing the n-octane product may separate.

  • Disconnect the power supply.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether or hexane).

  • Wash the organic extract with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude n-octane.

  • Purify the n-octane by distillation if necessary.

Signaling Pathway: Mechanism of Kolbe Electrolysis

The Kolbe electrolysis proceeds through a radical mechanism at the anode.

Mechanism of the Kolbe Electrolysis.

Non-Kolbe Electrolysis: An Alternative Pathway

Under certain conditions, the radical intermediate in the Kolbe electrolysis can be further oxidized to a carbocation, leading to "non-Kolbe" products such as alkenes and alcohols. This pathway is favored by the use of non-platinum electrodes (e.g., carbon, RuO₂) and lower current densities.

Alternative: RuO₂-Mediated Oxidation of Valeric Acid to Butene

A notable alternative to the dimerization of valerate is its oxidative decarboxylation to butene. This reaction is a type of non-Kolbe electrolysis and has been shown to be effectively mediated by a ruthenium dioxide (RuO₂) anode.[3][4]

Table 2: Non-Kolbe Electrolysis of Valeric Acid

CarboxylateAnode MaterialMajor ProductFaradaic Efficiency (%)Experimental ConditionsReference
Valeric AcidRuO₂ButeneHigh (specific value not stated)Aqueous electrolyte[3][4]
Experimental Protocol: RuO₂-Mediated Butene Electrosynthesis

Objective: To synthesize butene from valeric acid via non-Kolbe electrolysis.

Materials:

  • Valeric acid

  • Potassium hydroxide (B78521) (KOH)

  • Ruthenium dioxide (RuO₂) anode

  • Platinum (Pt) cathode

  • H-type electrolytic cell with a proton exchange membrane

  • Potentiostat

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Prepare an aqueous electrolyte solution containing valeric acid and KOH. The pH should be alkaline.

  • Assemble the H-type electrolytic cell with the RuO₂ anode and Pt cathode in their respective compartments, separated by a proton exchange membrane.

  • Fill both compartments with the electrolyte solution.

  • Connect the electrodes to a potentiostat.

  • Apply a constant potential to the anode. The optimal potential should be determined experimentally but will be in the range where water oxidation is competitive.

  • The gaseous products from the anode compartment are collected and analyzed by gas chromatography to determine the yield of butene.

  • The reaction can be run for a set period, and the Faradaic efficiency for butene production can be calculated based on the total charge passed.

Decarboxylative Cross-Coupling: Forming Unsymmetrical C-C Bonds

Decarboxylative cross-coupling has emerged as a powerful tool for forming carbon-carbon bonds by coupling a carboxylic acid (or its salt) with an organic halide, with the concurrent loss of CO₂.[5] This method avoids the need for pre-formed organometallic reagents. This compound and other simple alkyl carboxylates can be used as coupling partners in these reactions.

Alternatives and Performance Comparison

The alternatives in this context are vast and include a wide range of carboxylic acids. The performance of these reactions is highly dependent on the catalytic system employed, with photoredox/nickel dual catalysis and palladium/copper catalysis being prominent examples.

Table 3: Comparison of Alkyl Carboxylic Acids in Photoredox/Nickel-Catalyzed Decarboxylative Vinylation

Carboxylic AcidAryl HalideProductYield (%)Catalyst SystemReference
Tetrahydrofuran-2-carboxylic acid(E)-1-iodo-1-octeneAllylic ether derivative92Ir[dF(Me)ppy]₂(dtbbpy)PF₆ / NiCl₂·dtbbpy[6][7]
Cyclohexanecarboxylic acid(E)-1-iodo-1-octeneAlkenyl cyclohexane- (Mentioned as successful)Ir[dF(Me)ppy]₂(dtbbpy)PF₆ / NiCl₂·dtbbpy[6][7]
N-Boc-proline(E)-1-iodo-1-octeneAllylic amine derivative96Ir[dF(Me)ppy]₂(dtbbpy)PF₆ / NiCl₂·dtbbpy[7]
Phenylacetic acid(E)-1-iodo-1-octeneAllylbenzene derivative96Ir[dF(Me)ppy]₂(dtbbpy)PF₆ / NiCl₂·dtbbpy[7]
Experimental Protocol: Photoredox/Nickel-Catalyzed Decarboxylative Vinylation

Objective: To perform a decarboxylative cross-coupling of an alkyl carboxylic acid with a vinyl halide.

Materials:

  • Alkyl carboxylic acid (e.g., cyclohexanecarboxylic acid)

  • Vinyl halide (e.g., (E)-1-iodo-1-octene)

  • Photocatalyst (e.g., Ir[dF(Me)ppy]₂(dtbbpy)PF₆)

  • Nickel catalyst (e.g., NiCl₂·dtbbpy)

  • Base (e.g., DBU)

  • Solvent (e.g., DMSO)

  • Schlenk tube or vial

  • Blue LED light source

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox, to a Schlenk tube, add the alkyl carboxylic acid, vinyl halide, photocatalyst, nickel catalyst, and base.

  • Add the solvent (DMSO) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction mixture on a magnetic stirrer and irradiate with a blue LED light source at room temperature.

  • Stir the reaction for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship: General Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for the organic synthesis experiments described above.

Organic_Synthesis_Workflow start Reaction Setup (Reagents & Glassware) reaction Running the Reaction (Heating/Stirring/Irradiation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end Pure Product analysis->end

A typical workflow for an organic synthesis experiment.

Conclusion

While this compound is a viable reagent for specific organic reactions like the Kolbe electrolysis to form n-octane, a range of alternatives can be employed to access a diverse array of products. In Kolbe electrolysis, varying the carboxylate starting material allows for the synthesis of different alkanes. Furthermore, modifying reaction conditions can promote non-Kolbe pathways, leading to valuable products like alkenes. In the realm of modern organic synthesis, decarboxylative cross-coupling reactions offer a versatile alternative for C-C bond formation, where a wide variety of carboxylic acids, including simple alkyl carboxylates, can be utilized as coupling partners with various organic halides under mild catalytic conditions. The choice of the optimal reagent and methodology will ultimately depend on the desired target molecule and the specific requirements of the synthetic route.

References

Safety Operating Guide

Proper Disposal of Potassium Valerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of potassium valerate (B167501), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Potassium valerate, as with most chemical substances, requires a dedicated disposal stream and must not be discarded as common refuse or poured down the drain.[1][2] Disposal procedures are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1][3] Therefore, all chemical waste, including this compound, must be managed through an institution's Environmental Health and Safety (EHS) program.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.[4] Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation :

    • This compound waste should be collected in a designated, compatible container.[6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous chemical reactions.[6]

  • Container Management :

    • The waste container must be in good condition, free from leaks or rust, and have a secure, leak-proof screw-on cap.[6][7] Parafilm and corks are not acceptable closures.[7]

    • Keep the container closed at all times, except when adding waste.[6][7]

    • Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills. The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[7]

  • Labeling of Hazardous Waste :

    • Properly label the waste container immediately upon starting waste accumulation. The label, often a specific "Hazardous Waste" tag provided by your EHS department, must include the following information[1]:

      • The full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.

      • The quantity of waste in the container.

      • The date of waste generation.

      • The location of origin (e.g., building and room number).

      • The name and contact information of the Principal Investigator or responsible party.

      • Indication of the associated hazards (e.g., irritant).

  • Storage of Waste :

    • Store the labeled hazardous waste container in a designated, secure storage area.

    • Be aware of accumulation time and quantity limits. Hazardous waste must typically be collected within 90 days of the start date on the label.[7] Storage limits can be as low as 55 gallons for any single hazardous waste stream, after which it must be collected within three days.[7]

  • Arranging for Disposal :

    • Once the container is full or the storage time limit is approaching, submit a hazardous waste collection request to your institution's EHS department.[7] This is often done through an online portal or by submitting a specific form.[1]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate (the solvent from rinsing) must be collected and treated as hazardous waste.[6]

    • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, though it is best to confirm this with your EHS department.[6]

Quantitative Data Summary
ParameterGuidelineSource
Maximum Accumulation Time 90 days from the start of waste collection in the container.[7]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[7]
Secondary Containment Capacity Must be able to hold 110% of the volume of the primary container(s).[7]
Sink Disposal pH Range (with permission) Generally between 5.5 and 10.5 for small quantities of approved chemicals.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A 1. Waste Generation (this compound) B 2. Select & Prepare Compatible Waste Container A->B I Empty Container Disposal A->I C 3. Label Container with 'Hazardous Waste' Tag B->C D 4. Place in Secondary Containment C->D E 5. Store in Designated Waste Area D->E F 6. Monitor Accumulation Time & Volume E->F G 7. Request EHS Waste Collection F->G Limit Reached H 8. EHS Pickup & Final Disposal G->H J Triple Rinse Container I->J K Collect Rinsate as Hazardous Waste J->K L Dispose of Clean, Dry Container J->L K->B Add to waste container

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Potassium valerate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Potassium Valerate (B167501)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Potassium Valerate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Exposure Route Hazard Required PPE & Engineering Controls
Inhalation Harmful if inhaled; may cause respiratory irritation.[1][2]Use only in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a dust respirator is required.
Skin Contact Harmful in contact with skin; causes skin irritation.[1][2]Wear impervious chemical-resistant gloves and protective clothing to prevent skin exposure.[1][3][4]
Eye Contact Causes serious eye irritation.[1][2]Wear safety glasses with side shields or chemical safety goggles.[3][4] A face shield may be required if there is a risk of splashing.[4]
Ingestion Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product.[2][5] Wash hands thoroughly after handling.[2][5]
II. Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure. The following table outlines the initial first aid steps to be taken.

Exposure Type First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention if irritation persists.[1]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1][2] If the person feels unwell, contact a poison center or a doctor.[2]
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting.[1][3] Immediately call a poison center or a doctor for medical advice.[1][2]
III. Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][5]

  • Keep away from incompatible materials, heat, and sources of ignition.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the vicinity of the handling area.[1][3]

2. Handling and Use:

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE as detailed in the table above.[1]

  • Avoid breathing in any dust, fumes, or vapors.[1][2]

  • After handling, wash hands and face thoroughly.[2][5]

3. Spill Response:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Wear the appropriate personal protective equipment, including respiratory protection.[1][5]

  • Carefully sweep up the spilled solid material, taking care not to generate dust, and collect it into an airtight container.[5]

  • After the material has been collected, ventilate the area and wash the spill site.[1]

4. Disposal:

  • Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.[1][5]

  • It is recommended to contact a licensed professional waste disposal service for proper disposal.[1][6]

  • Do not dispose of the chemical with normal trash or into any sewer or waterway.[6]

Safe Handling Workflow for this compound

start Start: Receive Chemical storage Store in Cool, Dry, Ventilated Area (Tightly Closed Container) start->storage prep Prepare for Handling: - Work in Fume Hood - Don Appropriate PPE storage->prep handling Handling and Use: - Avoid Dust/Contact - Use as per Protocol prep->handling post_handling Post-Handling: - Wash Hands Thoroughly - Decontaminate Work Area handling->post_handling spill Spill Occurs handling->spill Potential Hazard disposal Dispose of Waste: - Use Licensed Disposal Service - Follow Regulations post_handling->disposal spill_response Spill Response: - Evacuate - Wear PPE - Contain & Clean spill->spill_response Activate spill_response->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.